molecular formula C3H4ClN3 B1616010 5-Chloro-1-methyl-1H-1,2,4-triazole CAS No. 56616-99-0

5-Chloro-1-methyl-1H-1,2,4-triazole

Cat. No.: B1616010
CAS No.: 56616-99-0
M. Wt: 117.54 g/mol
InChI Key: NAUJAPIAZAJWLN-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C3H4ClN3 and its molecular weight is 117.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4ClN3/c1-7-3(4)5-2-6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUJAPIAZAJWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205192
Record name 1H-1,2,4-Triazole, 5-chloro-1-methyl-
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Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56616-99-0
Record name 1H-1,2,4-Triazole, 5-chloro-1-methyl-
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Record name 1H-1,2,4-Triazole, 5-chloro-1-methyl-
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Record name 5-chloro-1-methyl-1H-1,2,4-triazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-methyl-1H-1,2,4-triazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a detailed exploration of the primary synthetic pathways to this versatile intermediate. We will delve into two core strategies: the application of the Sandmeyer reaction on an amino precursor and the direct chlorination of a hydroxyl-substituted triazole. This document will elucidate the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the practical considerations for each route, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound in Drug Discovery

The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component for designing molecules with high affinity and selectivity for biological targets. The introduction of a chlorine atom at the 5-position of the 1-methyl-1H-1,2,4-triazole ring further enhances its utility as a synthetic intermediate. The chloro group can serve as a leaving group for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This versatility makes this compound a valuable starting material for the development of novel therapeutics.

Synthetic Pathway 1: The Sandmeyer Reaction Approach

A robust and widely utilized method for the introduction of a halogen onto an aromatic or heteroaromatic ring is the Sandmeyer reaction.[1][2] This pathway commences with the readily available precursor, 1-methyl-1H-1,2,4-triazol-5-amine, which is converted to the target chloro-derivative via a diazonium salt intermediate.

Conceptual Framework

The Sandmeyer reaction is a two-step process.[1][3] The first step is the diazotization of a primary aromatic amine, in this case, 1-methyl-1H-1,2,4-triazol-5-amine, to form a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[4][5] The resulting diazonium salt is often unstable and is used immediately in the subsequent step.

The second step involves the displacement of the diazonium group with a chloride ion, catalyzed by a copper(I) salt, typically copper(I) chloride (CuCl).[1][6] The copper(I) catalyst facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst and yielding the desired this compound.

Visualizing the Pathway

Sandmeyer Reaction Pathway cluster_0 Synthesis of Precursor cluster_1 Sandmeyer Reaction 1-methyl-5-nitro-1H-1,2,4-triazole 1-methyl-5-nitro-1H-1,2,4-triazole 1-methyl-1H-1,2,4-triazol-5-amine 1-methyl-1H-1,2,4-triazol-5-amine 1-methyl-5-nitro-1H-1,2,4-triazole->1-methyl-1H-1,2,4-triazol-5-amine Reduction (e.g., H₂, Pd/C) Diazonium Salt Diazonium Salt 1-methyl-1H-1,2,4-triazol-5-amine->Diazonium Salt Diazotization (NaNO₂, HCl, 0-5 °C) This compound This compound Diazonium Salt->this compound Chlorination (CuCl)

Caption: Synthetic route to this compound via the Sandmeyer reaction.

Experimental Protocol

Part A: Synthesis of 1-methyl-1H-1,2,4-triazol-5-amine

A common route to the necessary amino precursor involves the reduction of 1-methyl-5-nitro-1H-1,2,4-triazole.[7]

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-methyl-5-nitro-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-1,2,4-triazol-5-amine, which can be used in the next step with or without further purification.

Part B: Sandmeyer Reaction

  • Diazotization:

    • Suspend 1-methyl-1H-1,2,4-triazol-5-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Chlorination:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2-1.5 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Data Summary
StepReactantsKey ReagentsTypical YieldPurity
A 1-methyl-5-nitro-1H-1,2,4-triazoleH₂, Pd/C>90%>95%
B 1-methyl-1H-1,2,4-triazol-5-amineNaNO₂, HCl, CuCl60-80%>98% (after purification)

Synthetic Pathway 2: Chlorination of 1-methyl-1H-1,2,4-triazol-5-ol

An alternative and equally effective strategy involves the direct chlorination of a hydroxyl-substituted triazole precursor, 1-methyl-1H-1,2,4-triazol-5-ol. This method often utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[8][9]

Conceptual Framework

This pathway begins with the synthesis of 1-methyl-1H-1,2,4-triazol-5-ol. A common method to access this precursor is through the diazotization of 1-methyl-1H-1,2,4-triazol-5-amine, followed by hydrolysis of the resulting diazonium salt.[1]

The core of this pathway is the conversion of the hydroxyl group of 1-methyl-1H-1,2,4-triazol-5-ol to a chloro group. Phosphorus oxychloride is a powerful and widely used reagent for this transformation.[8] The reaction mechanism is believed to involve the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction.

Visualizing the Pathway

Chlorination Pathway cluster_0 Synthesis of Precursor cluster_1 Chlorination 1-methyl-1H-1,2,4-triazol-5-amine 1-methyl-1H-1,2,4-triazol-5-amine Diazonium Salt Diazonium Salt 1-methyl-1H-1,2,4-triazol-5-amine->Diazonium Salt Diazotization (NaNO₂, H₂SO₄, 0-5 °C) 1-methyl-1H-1,2,4-triazol-5-ol 1-methyl-1H-1,2,4-triazol-5-ol Diazonium Salt->1-methyl-1H-1,2,4-triazol-5-ol Hydrolysis (H₂O, heat) This compound This compound 1-methyl-1H-1,2,4-triazol-5-ol->this compound Chlorination (POCl₃, heat)

Caption: Synthetic route to this compound via chlorination of the corresponding triazol-5-ol.

Experimental Protocol

Part A: Synthesis of 1-methyl-1H-1,2,4-triazol-5-ol

  • Diazotization and Hydrolysis:

    • Dissolve 1-methyl-1H-1,2,4-triazol-5-amine (1.0 eq) in dilute sulfuric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, slowly heat the reaction mixture to boiling and reflux for 1-2 hours.

    • Monitor the reaction for the cessation of nitrogen gas evolution.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If necessary, neutralize the solution with a base (e.g., sodium carbonate) to facilitate precipitation.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 1-methyl-1H-1,2,4-triazol-5-ol.

Part B: Chlorination with Phosphorus Oxychloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 1-methyl-1H-1,2,4-triazol-5-ol (1.0 eq) and an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) for several hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, chloroform).

  • Purification:

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Data Summary
StepReactantsKey ReagentsTypical YieldPurity
A 1-methyl-1H-1,2,4-triazol-5-amineNaNO₂, H₂SO₄70-85%>95%
B 1-methyl-1H-1,2,4-triazol-5-olPOCl₃75-90%>98% (after purification)

Comparative Analysis of Synthetic Pathways

FeatureSandmeyer ReactionChlorination with POCl₃
Starting Material 1-methyl-1H-1,2,4-triazol-5-amine1-methyl-1H-1,2,4-triazol-5-ol
Key Reagents NaNO₂, HCl, CuClPOCl₃
Advantages - Well-established and reliable method. - Avoids the use of highly corrosive POCl₃.- Often provides higher yields. - Can be more direct if the hydroxyl precursor is readily available.
Disadvantages - Use of copper salts can lead to metal contamination. - Diazonium intermediates can be unstable.- POCl₃ is highly corrosive and moisture-sensitive. - Quenching step is highly exothermic and requires caution.
Safety Considerations - Handling of potentially unstable diazonium salts. - Proper disposal of copper waste.- Use of a highly reactive and corrosive reagent (POCl₃). - Careful handling during the quenching step.

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound can be effectively achieved through two primary pathways: the Sandmeyer reaction of 1-methyl-1H-1,2,4-triazol-5-amine and the chlorination of 1-methyl-1H-1,2,4-triazol-5-ol. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Both methods provide reliable access to this valuable building block, enabling the continued exploration of novel 1,2,4-triazole-based compounds in the pursuit of new and improved therapeutic agents.

References

An In-Depth Technical Guide to the Spectral Analysis of 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloro-1-methyl-1H-1,2,4-triazole

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a multitude of therapeutic agents.[1][2][3] Derivatives of 1,2,4-triazole are integral to numerous marketed drugs, including antifungal agents like Fluconazole, antivirals such as Ribavirin, and anti-cancer therapies like Letrozole.[4] Their widespread application stems from a unique combination of metabolic stability, hydrogen bonding capability, and dipole character, which allows them to interact effectively with a diverse range of biological targets.[3][5]

This compound (CAS No. 56616-99-0) is a key heterocyclic building block used in the synthesis of these more complex, biologically active molecules. Its precise structure—featuring a chloro-substituent and a methyl group on the triazole ring—offers specific steric and electronic properties that are exploited in drug design. The unambiguous structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive framework for the structural elucidation of this compound using a multi-technique spectroscopic approach. We will detail the optimized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provide an expert interpretation of the predicted spectral data. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of heterocyclic compounds.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for all spectral interpretation.

Caption: Structure of this compound.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₃H₄ClN₃
Molecular Weight 117.54 g/mol
Boiling Point 235.2 °C (Predicted)
Density 1.46 g/cm³ (Predicted)

| pKa | 0.98 (Predicted) |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for complete characterization.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak in the ¹³C spectrum (δ ≈ 77 ppm). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm) because it is chemically inert and its sharp singlet signal does not overlap with most analyte signals. For quantitative analysis, a sufficient relaxation delay (D1) is crucial to allow for complete magnetization recovery between pulses, ensuring accurate signal integration.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Spectrometer Preparation: Insert the sample, lock the field on the deuterium signal of the CDCl₃, and shim the magnetic field to achieve optimal homogeneity.[7] Tune the probe for both ¹H and ¹³C frequencies to maximize signal-to-noise.[8]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 45° pulse angle to balance signal intensity with quantitative accuracy for a routine spectrum.[7]

    • Set the acquisition time to ~4 seconds.

    • Set the relaxation delay (D1) to 2-5 seconds.

    • Acquire 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to cover 0-200 ppm.

    • Use a 30° pulse angle and an acquisition time of ~4 seconds.[7]

    • Employ proton-decoupled mode to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE). For quantitative ¹³C NMR, inverse-gated decoupling must be used.[6]

    • Acquire a sufficient number of scans (e.g., 512 or more) as the natural abundance of ¹³C is low (~1.1%).[9]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.[10]

Predicted ¹H NMR Spectrum

The structure suggests two distinct proton environments:

  • N-Methyl (N-CH₃): This group is attached to a nitrogen atom within the aromatic triazole ring. It has no adjacent protons, so it will appear as a sharp singlet . Its chemical shift is predicted to be in the range of δ 3.8 - 4.2 ppm . This downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.

  • Triazole Proton (C-H): The single proton on the triazole ring (C3-H) is also in an aromatic environment and has no neighboring protons. It will appear as a singlet . Its chemical shift is expected in the aromatic region, predicted to be around δ 7.8 - 8.2 ppm .[11]

Predicted ¹³C NMR Spectrum

The molecule has three unique carbon atoms, which will result in three distinct signals in the proton-decoupled spectrum:

  • N-Methyl Carbon (N-CH₃): This aliphatic carbon is attached to a nitrogen. It is expected to appear in the upfield region, around δ 35 - 45 ppm .

  • Triazole Ring Carbons (C3 and C5): These are sp²-hybridized carbons within a heteroaromatic ring. Their chemical shifts will be significantly downfield.

    • C5-Cl: This carbon is directly attached to the highly electronegative chlorine atom and two nitrogen atoms. It will be the most deshielded carbon, with a predicted chemical shift of δ 150 - 158 ppm .

    • C3-H: This carbon is attached to a hydrogen and flanked by two nitrogen atoms. Its chemical shift is predicted to be in the range of δ 142 - 148 ppm . The chemical shifts of triazole ring carbons are highly sensitive to their electronic environment.[12][13]

Table 2: Predicted NMR Spectral Data for this compound (in CDCl₃)

Group Predicted ¹H δ (ppm) Multiplicity Integration Predicted ¹³C δ (ppm)
N-CH₃ 3.8 - 4.2 Singlet 3H 35 - 45
C3-H 7.8 - 8.2 Singlet 1H 142 - 148

| C5-Cl | - | - | - | 150 - 158 |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid powders.[14] It requires minimal to no sample preparation, unlike the traditional KBr pellet method, and ensures excellent contact between the sample and the IR beam via the ATR crystal (often diamond).[15][16] This results in high-quality, reproducible spectra. A background scan of the clean, empty crystal is essential to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

Experimental Protocol: ATR-FTIR
  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.[17]

  • Sample Analysis: Place a small amount of the this compound powder onto the crystal.

  • Apply Pressure: Use the pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[16]

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-500 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

Expected IR Absorption Bands

The IR spectrum will be characterized by several key absorption bands corresponding to the vibrations of its functional groups:

  • C-H Stretching: The sp³ C-H bonds of the methyl group will show stretching vibrations just below 3000 cm⁻¹ (typically 2950-2990 cm⁻¹ ). The sp² C-H bond on the triazole ring will show a weaker absorption above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ).[18]

  • C=N and N=N Stretching (Ring Vibrations): These are characteristic of aromatic and heteroaromatic rings. Strong to medium intensity bands are expected in the 1450-1650 cm⁻¹ region. For 1,2,4-triazoles, these are often observed as a series of sharp bands.[19][20]

  • C-N Stretching: The stretching vibrations for C-N single bonds within the ring and for the N-CH₃ bond will appear in the fingerprint region, typically between 1100-1350 cm⁻¹ .[21]

  • C-Cl Stretching: The carbon-chlorine stretch is expected to produce a medium to strong absorption in the lower frequency region of the fingerprint region, typically between 700-850 cm⁻¹ .

Table 3: Predicted Major IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Weak to Medium
Aliphatic C-H Stretch 2950 - 2990 Medium
C=N / N=N Ring Stretch 1450 - 1650 Strong to Medium
C-N Stretch 1100 - 1350 Medium

| C-Cl Stretch | 700 - 850 | Medium to Strong |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation patterns.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this triazole derivative.[22] It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which clearly establishes the molecular weight.[23] The choice of a volatile solvent system (e.g., methanol or acetonitrile with a trace of formic acid) is critical to facilitate spray formation and ionization.[24][25] The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a highly characteristic isotopic pattern for any chlorine-containing ion, serving as a powerful diagnostic tool.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[25] A small amount of formic acid (0.1%) can be added to promote protonation.[24]

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[24]

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. Use a drying gas (N₂) to facilitate desolvation.[22]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Fragmentation (MS/MS): If desired, select the molecular ion peak for collision-induced dissociation (CID) to obtain a tandem mass spectrum (MS/MS), which provides structural information from the fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Ion Peak ([M+H]⁺): The primary ion observed will be the protonated molecule. Given the molecular formula C₃H₄ClN₃, the key feature will be the isotopic signature of chlorine:

    • A peak at m/z 118.02 corresponding to the [C₃H₅³⁵ClN₃]⁺ ion.

    • A second peak at m/z 120.02 corresponding to the [C₃H₅³⁷ClN₃]⁺ ion.

    • The relative intensity of the m/z 118 to m/z 120 peaks will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can occur, and MS/MS analysis will reveal characteristic losses. Common fragmentation pathways for halogenated heterocycles involve the loss of the halogen or cleavage of the ring.[26][27] A likely initial fragmentation would be the loss of a chlorine radical, although this is more common in electron ionization (EI). Ring cleavage events, such as the loss of N₂ or HCN, are also possible fragmentation pathways for triazoles.

Table 4: Predicted Key Ions in ESI Mass Spectrum

Ion Formula Calculated m/z Predicted Relative Intensity
[M+H]⁺ [C₃H₅³⁵ClN₃]⁺ 118.02 100%

| [M+H+2]⁺ | [C₃H₅³⁷ClN₃]⁺ | 120.02 | ~33% |

Integrated Spectral Analysis Workflow

workflow Sample Sample: this compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H: Two singlets (3H, 1H) ¹³C: Three signals NMR->NMR_Data IR_Data Key Bands: C-H, C=N, C-N, C-Cl IR->IR_Data MS_Data [M+H]⁺ at m/z 118 Isotope peak at m/z 120 (3:1) MS->MS_Data Integration Data Integration & Correlation NMR_Data->Integration IR_Data->Integration MS_Data->Integration Conclusion Unambiguous Structure & Purity Confirmed Integration->Conclusion

References

An In-depth Technical Guide to 5-chloro-1-methyl-1H-1,2,4-triazole (CAS: 56616-99-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1-methyl-1H-1,2,4-triazole, identified by the CAS number 56616-99-0, is a heterocyclic organic compound of growing interest in the fields of medicinal chemistry and agrochemical research.[1][2] Its structure, featuring a five-membered triazole ring with a chlorine atom at the 5-position and a methyl group at the 1-position, imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex bioactive molecules.[1][2] This guide provides a comprehensive overview of the characterization, synthesis, reactivity, and applications of this compound, offering a technical resource for professionals engaged in chemical research and development.

Physicochemical and Structural Characterization

This compound is typically a white to off-white solid, soluble in polar organic solvents.[1] The presence of the triazole ring, a known pharmacophore, and the reactive chloro substituent are key to its utility in synthetic chemistry. The triazole ring itself is capable of forming hydrogen bonds, which can influence its interactions with biological targets.[2]

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₃H₄ClN₃[1][3]
Molecular Weight 117.54 g/mol [4][5]
Boiling Point 235.2 ± 23.0 °C (Predicted)[3]
Density 1.46 ± 0.1 g/cm³ (Predicted)[3]
Flash Point 96.1 °C[3]
pKa 0.98 ± 0.10 (Predicted)[3]
LogP 0.46850[3]

Synthesis of this compound

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, often involving the cyclization of precursors containing the necessary nitrogen and carbon atoms. While specific, detailed protocols for the industrial synthesis of this compound are not extensively published in the public domain, a plausible synthetic approach can be extrapolated from general methods for creating substituted 1,2,4-triazoles.

A common strategy involves the cyclization of a thiosemicarbazide derivative. For this compound, the synthesis could conceptually begin with a methylated hydrazine derivative which is then reacted to form a substituted thiosemicarbazide, followed by cyclization and subsequent chlorination.

Conceptual Synthetic Workflow

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization & Functionalization A Methylhydrazine C Methyl isothiocyanate A->C Reaction with Thiophosgene B Thiophosgene D 1-Methyl-3-thiosemicarbazide C->D Reaction with Hydrazine E 1-Methyl-1,2,4-triazole-5-thione D->E Oxidative Cyclization F This compound E->F Chlorination (e.g., PCl5, SOCl2)

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis of 1,2,4-Triazole-3-thiols (A Precursor Scaffold)

This protocol describes a general method for synthesizing 1,2,4-triazole-3-thiols, which can be precursors to chloro-substituted triazoles.

  • Thiosemicarbazide Formation: Start with a suitable thiosemicarbazide or semicarbazide as the foundational material.

  • Intermolecular Cyclization: Subject the thiosemicarbazide to intermolecular cyclization in an alkaline medium.

  • Acidification: Following cyclization, acidify the reaction mixture to yield the 1,2,4-triazole-3-thiol.

  • Purification: The resulting solid is then purified, typically through recrystallization, to obtain the desired triazole thiol.

  • Chlorination: The thiol can then be converted to the corresponding chloro derivative through reaction with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the chloro substituent at the 5-position, which can undergo nucleophilic substitution reactions. This makes it a versatile building block for introducing the 1-methyl-1H-1,2,4-triazol-5-yl moiety into a variety of molecular scaffolds.[2]

Key Reactions and Applications
  • Nucleophilic Substitution: The chlorine atom can be displaced by a range of nucleophiles, including amines, thiols, and alcohols, to generate a library of substituted 1,2,4-triazole derivatives. This is a crucial reaction for the synthesis of novel bioactive compounds.

  • Fungicidal Activity: 1,2,4-triazole derivatives are a well-established class of fungicides used in agriculture.[6] They function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7] this compound serves as a key intermediate in the synthesis of these potent antifungal agents.[2][6]

  • Medicinal Chemistry: The 1,2,4-triazole nucleus is present in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[8] The ability to functionalize this compound makes it an attractive starting material for the discovery of new therapeutic agents.

Reactivity_and_Applications cluster_0 Nucleophilic Substitution cluster_1 Applications A This compound C 5-substituted-1-methyl-1H-1,2,4-triazole A->C Reaction B Nucleophile (Nu-H) e.g., R-NH2, R-SH, R-OH B->C D Agrochemicals (Fungicides) C->D E Pharmaceuticals (Antifungals, Antivirals, etc.) C->E

Caption: Reactivity of this compound and its primary applications.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic shifts for the methyl protons and the triazole ring protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule, with characteristic absorption bands for the C-Cl and C=N bonds within the triazole ring.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

General Safety Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its unique combination of a stable triazole core and a reactive chloro substituent makes it an important intermediate for the development of new fungicides and pharmaceuticals. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working to create novel and effective chemical entities.

References

Molecular structure and electronics of 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

< An In-depth Technical Guide on the Molecular Structure and Electronics of 5-Chloro-1-methyl-1H-1,2,4-triazole

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a halogenated heterocyclic compound with a five-membered ring containing three nitrogen atoms.[1] Its unique chemical properties, stemming from the presence of a chlorine atom and a methyl group, make it a compound of significant interest in pharmaceutical and agricultural applications. This guide provides a comprehensive analysis of its molecular structure, electronic properties, synthesis, and reactivity, offering valuable insights for professionals in drug development and materials science.

Molecular Structure and Spectroscopic Profile

The molecular formula of this compound is C₃H₄ClN₃, with a molecular weight of approximately 117.54 g/mol .[1][2][3][4] The core of the molecule is a 1,2,4-triazole ring, a five-membered aromatic heterocycle with two carbon and three nitrogen atoms.[5] This ring structure is known to exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which rapidly interconvert.[5][6] In this specific compound, a methyl group is attached at the N1 position, and a chlorine atom is substituted at the C5 position.

Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization: A comprehensive spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

Technique Expected Key Features
¹H NMR A singlet for the methyl protons (N-CH₃) and a singlet for the proton on the triazole ring (C3-H).
¹³C NMR Resonances for the methyl carbon and the two distinct carbon atoms of the triazole ring.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C=N, and C-N bonds within the molecule.[7]
UV-Vis Spectroscopy Absorption maxima characteristic of electronic transitions within the triazole ring.[7]

Electronic Properties and Reactivity

The 1,2,4-triazole ring is inherently π-deficient due to the presence of three electronegative nitrogen atoms.[5][6] This electron deficiency is further amplified by the electron-withdrawing chlorine atom at the C5 position. Consequently, the carbon atoms in the ring are susceptible to nucleophilic attack.[5][6]

The electronic states of 1,2,4-triazoles have been studied using vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy, providing insights into their ionization energies and excited states.[8] The N-methylation in 1-methyl-1,2,4-triazole significantly increases its volatility, facilitating gaseous spectroscopic analysis.[8] Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic structure, lipophilicity, and frontier orbitals of 1,2,4-triazole derivatives, which are crucial for predicting their reactivity and biological activity.[9]

The chlorine atom at the C5 position is a good leaving group, making this position reactive towards nucleophilic substitution. This reactivity is a key feature for the synthetic utility of this compound, allowing for the introduction of various functional groups to create a library of derivatives.[10]

Synthesis and Methodologies

The synthesis of 1,2,4-triazole derivatives can be achieved through several established methods. Common strategies include the Einhorn–Brunner reaction, which involves the condensation of hydrazines with diacylamines, and the Pellizzari reaction, which utilizes a mixture of amides and acyl hydrazides.[11]

A general synthetic pathway for this compound would likely involve the initial formation of a 1-methyl-1H-1,2,4-triazol-5-one or thione precursor, followed by a chlorination step.

Synthesis_Workflow cluster_0 Synthetic Pathway start Methylhydrazine + Acylating Agent intermediate 1-Methyl-1H-1,2,4-triazol-5-one/thione start->intermediate Cyclization chlorination Chlorinating Agent (e.g., POCl₃) intermediate->chlorination Reaction product This compound chlorination->product

References

Tautomerism in Substituted 1,2,4-Triazoles: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which are in turn governed by a subtle yet critical phenomenon: prototropic tautomerism. This guide provides a comprehensive exploration of tautomerism in substituted 1,2,4-triazoles, delving into the structural nuances of the primary tautomeric forms and the multifaceted factors that dictate their equilibrium. We will present a detailed examination of the key experimental and computational methodologies employed to characterize these tautomers, complete with field-proven protocols and an emphasis on the causal relationships that underpin experimental design. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of the 1,2,4-triazole scaffold in modern drug discovery.

The Dynamic Nature of the 1,2,4-Triazole Core: An Introduction to Tautomerism

Tautomerism is a form of isomerism where molecules, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[2] In the realm of heterocyclic chemistry, and particularly for the 1,2,4-triazole ring, prototropic tautomerism plays a pivotal role in defining the molecule's chemical personality.[3] The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, can exist in three primary annular tautomeric forms: the 1H, 2H, and 4H tautomers, distinguished by the position of the mobile proton on the nitrogen atoms of the ring.[4]

The significance of this tautomeric equilibrium cannot be overstated, especially in the context of drug development. Different tautomers of the same molecule possess distinct three-dimensional shapes, hydrogen bond donor/acceptor patterns, and lipophilicity.[1] These properties are the very language of molecular recognition, governing how a drug molecule interacts with its biological target, such as an enzyme's active site or a cell surface receptor. Consequently, a thorough understanding and, where possible, control of the tautomeric preference of a 1,2,4-triazole-based lead compound is a cornerstone of rational drug design.[1]

dot

Tautomer_Investigation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_experimental Experimental Techniques cluster_computational Computational Methods Synthesis Synthesis of Substituted 1,2,4-Triazole Experimental Experimental Analysis Synthesis->Experimental Computational Computational Modeling Synthesis->Computational NMR NMR Spectroscopy Experimental->NMR UV_Vis UV-Vis Spectroscopy Experimental->UV_Vis X_ray X-ray Crystallography Experimental->X_ray DFT Density Functional Theory (DFT) Computational->DFT Validation Tautomer Assignment & Quantification NMR->Validation UV_Vis->Validation X_ray->Validation Energy_Calc Relative Energy Calculation DFT->Energy_Calc Spectrum_Sim Spectra Simulation DFT->Spectrum_Sim Energy_Calc->Validation Comparison & Validation Spectrum_Sim->Validation Comparison & Validation

References

A Technical Guide to the Solubility of 5-Chloro-1-methyl-1H-1,2,4-triazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and agricultural research. While specific experimental solubility data for this compound is not widely published, this document synthesizes key physicochemical principles, predictive insights based on analogous structures, and detailed experimental protocols to empower researchers in determining its solubility profile. The guide is structured to provide a foundational understanding of the factors governing solubility and to offer practical, field-proven methodologies for its empirical determination and analysis.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that profoundly influences the developability of a chemical entity for pharmaceutical or agrochemical applications. It dictates a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic or biological efficacy. This compound, a substituted triazole, belongs to a class of compounds known for their diverse biological activities.[1] A thorough understanding of its solubility in various organic solvents is paramount for advancing its study from the laboratory to practical applications. This guide will delve into the theoretical and practical aspects of determining the solubility of this specific triazole derivative.

Physicochemical Profile of this compound

The molecular structure of this compound provides clues to its expected solubility behavior. It is a white to off-white solid, and its key structural features include a polar triazole ring, a methyl group, and a chloro substituent.

PropertyPredicted Value/ObservationImplication for Solubility
Molecular Formula C₃H₄ClN₃
Molecular Weight 117.54 g/mol
Physical State White to off-white solid
pKa 0.98 ± 0.10 (Predicted)The compound is a weak base.
LogP 0.46850 (Predicted)Indicates a degree of lipophilicity.
Hydrogen Bond Acceptors 2Can interact with protic solvents.
Hydrogen Bond Donors 0Limited ability to donate hydrogen bonds.

Table 1: Predicted physicochemical properties of this compound.

The presence of the triazole ring with its nitrogen atoms suggests that this compound is likely to be soluble in polar organic solvents.[1] The methyl group adds a degree of nonpolar character, while the chlorine atom can participate in dipole-dipole interactions.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.

Solvent Polarity

Organic solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents (e.g., methanol, ethanol, isopropanol) can engage in hydrogen bonding. Given that this compound has hydrogen bond acceptors, it is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide) have dipole moments but do not have O-H or N-H bonds. The dipole-dipole interactions between the solvent and the chloro and triazole moieties of the solute should promote solubility.

  • Nonpolar Solvents (e.g., hexane, toluene) lack significant dipole moments and are unlikely to be effective solvents for this polar compound.

Comparative Analysis with Analogous Structures

The solubility of the parent compound, 1H-1,2,4-triazole, has been studied in various organic solvents. It is soluble in water and also shows good solubility in ethanol, methanol, and acetone.[2] The methylated analog, 1-methyl-1,2,4-triazole, is also soluble in water and many organic solvents, including methanol, ethanol, and dimethyl sulfoxide (DMSO). The introduction of a chlorine atom in the 5-position is expected to slightly increase the molecule's lipophilicity and molecular weight, which might lead to a modest decrease in solubility in highly polar solvents compared to its unsubstituted counterparts, while potentially increasing its solubility in less polar organic solvents.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a combination of established methodologies. The following sections provide detailed protocols.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Diagram of the Shake-Flask Method Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B Establish Equilibrium C Centrifuge or let stand B->C Separate Phases D Withdraw supernatant C->D Collect Saturated Solution E Filter (0.22 µm) D->E Remove Particulates F Dilute E->F Prepare for Analysis G Quantify (HPLC) F->G Measure Concentration

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the accurate quantification of this compound in the saturated solvent samples.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used for triazole derivatives. The addition of a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape.

  • Detection: Monitor the UV absorbance at the wavelength of maximum absorbance for this compound. This should be determined by running a UV scan of a standard solution.

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and determine their concentrations by interpolating their peak areas from the calibration curve.

Diagram of the HPLC Quantification Workflow

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Prepare standard solutions C Inject standards and samples A->C B Prepare diluted samples B->C D Generate chromatograms C->D E Generate calibration curve D->E F Determine sample concentrations D->F E->F

Caption: Workflow for the quantification of dissolved solute by HPLC.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

SolventClassificationPredicted SolubilityExperimental Solubility (mg/mL or mol/L)Temperature (°C)
MethanolPolar ProticHighTo be determined25
EthanolPolar ProticHighTo be determined25
IsopropanolPolar ProticModerate to HighTo be determined25
AcetonePolar AproticHighTo be determined25
AcetonitrilePolar AproticHighTo be determined25
Dimethylformamide (DMF)Polar AproticHighTo be determined25
Dichloromethane (DCM)Slightly PolarLow to ModerateTo be determined25
TolueneNonpolarLowTo be determined25
HexaneNonpolarVery LowTo be determined25

Table 2: Template for presenting the solubility data of this compound in various organic solvents.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a comprehensive understanding of its physicochemical properties and the behavior of analogous compounds allows for a reasoned prediction of its solubility profile. This guide provides the theoretical foundation and detailed, actionable experimental protocols necessary for researchers to empirically determine the solubility of this compound in a range of organic solvents. The systematic application of the described shake-flask method coupled with a validated HPLC quantification technique will yield reliable and reproducible data, which is essential for the informed progression of research and development involving this compound.

References

Unlocking the Agro-Chemical Potential of 5-Chloro-1-methyl-1H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-Triazole Core - A Scaffold of Versatile Biological Activity

The 1,2,4-triazole ring system is a cornerstone in the development of a vast array of biologically active compounds, demonstrating remarkable versatility across pharmaceutical and agrochemical sectors.[1] This five-membered heterocyclic nucleus is a privileged scaffold, integral to numerous clinically significant drugs and a wide spectrum of pesticides.[1][2] The inherent chemical properties of the 1,2,4-triazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an ideal framework for the design of potent and selective bioactive molecules.[3]

In the realm of agriculture, 1,2,4-triazole derivatives are celebrated for their broad-spectrum fungicidal, herbicidal, and insecticidal activities.[4][5][6] This guide focuses on a specific, yet under-explored derivative: 5-Chloro-1-methyl-1H-1,2,4-triazole . While direct literature on this compound is sparse, this document will provide an in-depth analysis of its potential biological activities by extrapolating from the well-established structure-activity relationships (SAR) of closely related analogs. We will delve into a plausible synthetic pathway, explore its potential as a fungicide, herbicide, and insecticide, and provide detailed experimental protocols for its biological evaluation.

Plausible Synthetic Pathway

A likely multi-step synthesis of this compound can be postulated based on established methodologies for the synthesis of substituted 1,2,4-triazoles. The proposed pathway involves the initial formation of the 1,2,4-triazole ring, followed by methylation and subsequent chlorination.

Synthesis_of_this compound hydrazine Hydrazine intermediate1 1H-1,2,4-triazole hydrazine->intermediate1 Heat formamide Formamide formamide->intermediate1 intermediate2 1-Methyl-1H-1,2,4-triazole intermediate1->intermediate2 Methylation methyl_iodide Methyl Iodide methyl_iodide->intermediate2 base1 Base (e.g., NaH) base1->intermediate2 final_product This compound intermediate2->final_product Chlorination chlorinating_agent Chlorinating Agent (e.g., SO2Cl2) chlorinating_agent->final_product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

  • Synthesis of 1H-1,2,4-triazole: A common method involves the reaction of hydrazine with an excess of formamide under heating. This reaction proceeds via the formation of intermediate hydrazides which then cyclize to form the 1,2,4-triazole ring.

  • Methylation of 1H-1,2,4-triazole: The resulting 1H-1,2,4-triazole can be N-methylated using a suitable methylating agent such as methyl iodide in the presence of a base like sodium hydride (NaH) in an appropriate solvent (e.g., DMF). This reaction typically yields a mixture of 1-methyl and 4-methyl isomers, which would require separation.

  • Chlorination of 1-Methyl-1H-1,2,4-triazole: The separated 1-methyl-1H-1,2,4-triazole can then be chlorinated at the 5-position. This can be achieved using a variety of chlorinating agents, such as sulfuryl chloride (SO2Cl2). The reaction conditions would need to be carefully controlled to ensure selective chlorination at the desired position.

Potential Biological Activities

Potential Fungicidal Activity

Mechanism of Action: The primary mode of action for the vast majority of triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the membrane structure and function, ultimately inhibiting fungal growth.

Fungicidal_Mechanism Triazole 5-Chloro-1-methyl- 1H-1,2,4-triazole CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Triazole->CYP51 Inhibition Ergosterol Ergosterol Biosynthesis Fungal_Growth Fungal Growth Inhibition CYP51->Fungal_Growth Disruption leads to Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 Catalysis Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane

Caption: Postulated fungicidal mechanism of action.

Structure-Activity Relationship (SAR) Insights:

  • 1,2,4-Triazole Core: The presence of the 1,2,4-triazole ring is essential for binding to the heme iron of the CYP51 enzyme.

  • Chloro Substituent: Halogen atoms, particularly chlorine and fluorine, on aromatic or heterocyclic rings of triazole fungicides are often associated with enhanced antifungal activity.[7] The presence of a chloro group on the triazole ring of this compound could potentially increase its binding affinity to the target enzyme.

  • Methyl Substituent: The N-1 substitution is a common feature in many commercial triazole fungicides. The methyl group in the 1-position is expected to contribute to the overall lipophilicity of the molecule, which can influence its uptake and transport to the site of action within the fungal cell.

Comparative Activity Data of Related Triazoles:

CompoundTarget FungiEC50 (mg/L)Reference
(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oximeSclerotinia sclerotiorum1.59[4]
(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oximePhytophthora infestans0.46[4]
(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oximeRhizoctonia solani0.27[4]
Difenoconazole (Commercial Fungicide)Sclerotinia sclerotiorumComparable to test compounds[4]

Based on these considerations, this compound is predicted to exhibit significant fungicidal activity.

Potential Herbicidal Activity

Mechanism of Action: The herbicidal mechanisms of triazole derivatives are more diverse than their fungicidal actions. Some triazoles are known to inhibit specific plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). Others can interfere with pigment biosynthesis or disrupt other vital metabolic pathways.

Structure-Activity Relationship (SAR) Insights:

  • Triazole Core: The triazole ring is a common feature in several classes of herbicides.

  • Substituent Effects: The nature and position of substituents on the triazole ring and any attached side chains play a critical role in determining the herbicidal activity and selectivity. For instance, in a study of 1,2,4-triazole derivatives containing a pyrazole moiety, specific substitutions led to significant herbicidal activity against lettuce and bentgrass.[4] Another study on N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide derivatives, analogs of the herbicide Cafenstrole, showed that certain substitutions resulted in over 90% growth inhibition of cucumber and semen euphorbiae.[8]

Comparative Activity Data of Related Triazoles:

CompoundTarget WeedInhibition (%)ConcentrationReference
Compound 6f (a triazole derivative with a pyrazole moiety)Lettuce & Bentgrass80Not specified[4]
Compound 6g (a triazole derivative with a pyrazole moiety)Lettuce & Bentgrass80Not specified[4]
Compound C6 (a selenium-containing triazole)Cucumber & Semen euphorbiae>901.875 µg/mL[8]

Given the known herbicidal potential of the 1,2,4-triazole scaffold, this compound warrants investigation for its phytotoxic properties.

Potential Insecticidal Activity

Mechanism of Action: The insecticidal activity of triazole derivatives is less common than their fungicidal and herbicidal properties. However, some triazoles have been shown to act on the insect nervous system, potentially as modulators of neurotransmitter receptors.

Structure-Activity Relationship (SAR) Insights:

  • Structural Modifications: Studies on novel 1,2,4-triazole derivatives have shown that specific substitutions can lead to significant insecticidal activity. For example, certain trifluoroacetyl-containing 1,2,4-triazoles exhibited high activity against Nilaparvata lugens.[6] Another study on 1,2,4-triazoles with an amidine moiety found that the length and size of the alkyl group on the triazole skeleton significantly impacted insecticidal activity against Aphis gossypii.[9]

Comparative Activity Data of Related Triazoles:

CompoundTarget InsectActivity (%)Concentration (mg/L)Reference
Compound 4-1 (chloropyridine substituent)Nilaparvata lugens93.5100[6]
Compound 4-2 (chlorothiazole substituent)Nilaparvata lugens94.1100[6]
Compound 4-19 (benzyl and isopropyl substituents)Nilaparvata lugens95.5100[6]

While less predictable than its fungicidal and herbicidal potential, the structural features of this compound suggest that it could possess insecticidal properties, making it a candidate for screening against various insect pests.

Experimental Protocols for Biological Evaluation

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Antifungal_Assay_Workflow start Start prep_compound Prepare Stock Solution of Test Compound in DMSO start->prep_compound serial_dilute Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Fungal Suspension serial_dilute->inoculate prep_inoculum Prepare Fungal Inoculum (e.g., Candida albicans) prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read MIC (Visually or Spectrophotometrically) incubate->read_results end End read_results->end

Caption: Workflow for in vitro antifungal susceptibility testing.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a series of two-fold serial dilutions of the stock solution with a suitable broth medium (e.g., RPMI-1640) to achieve a range of desired test concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the target fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in the broth medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted test compound. Include positive (fungus in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density using a microplate reader.

Herbicidal Activity Screening (Whole Plant Assay)

This protocol outlines a basic method for assessing the pre- and post-emergence herbicidal activity of the test compound.

Herbicidal_Assay_Workflow cluster_pre Pre-emergence cluster_post Post-emergence start Start prep_solution Prepare Test Solution of Compound (with surfactant) start->prep_solution apply_pre Apply Test Solution to Soil Surface prep_solution->apply_pre apply_post Spray Test Solution onto Foliage prep_solution->apply_post sow_seeds_pre Sow Weed Seeds in Pots sow_seeds_pre->apply_pre incubate_pre Incubate in Greenhouse apply_pre->incubate_pre assess_pre Assess Germination and Growth incubate_pre->assess_pre end End assess_pre->end grow_plants Grow Weed Seedlings grow_plants->apply_post incubate_post Incubate in Greenhouse apply_post->incubate_post assess_post Assess Phytotoxicity and Growth Inhibition incubate_post->assess_post assess_post->end

Caption: Workflow for pre- and post-emergence herbicidal activity screening.

Step-by-Step Protocol:

  • Plant Material: Use seeds of common monocotyledonous and dicotyledonous weeds (e.g., ryegrass, barnyard grass, morning glory, velvetleaf).

  • Pre-emergence Application: a. Sow seeds in pots filled with a standard potting mix. b. Prepare a solution of this compound in a suitable solvent (e.g., acetone) with a surfactant. c. Apply the test solution evenly to the soil surface. d. Place the pots in a greenhouse and water as needed. e. After a set period (e.g., 14-21 days), assess the percentage of seed germination and the health of any emerged seedlings compared to untreated controls.

  • Post-emergence Application: a. Grow seedlings to a specific stage (e.g., 2-3 leaf stage). b. Apply the test solution as a foliar spray until runoff. c. Return the plants to the greenhouse. d. After a set period (e.g., 7-14 days), visually assess the degree of plant injury (e.g., chlorosis, necrosis, stunting) and measure the reduction in fresh or dry weight compared to untreated controls.

Insecticidal Activity Bioassay (Leaf-Dip Method)

This protocol is a standard method for evaluating the contact toxicity of a compound to leaf-feeding insects.

Insecticidal_Assay_Workflow start Start prep_solution Prepare Serial Dilutions of Test Compound start->prep_solution dip_leaves Dip Leaf Discs in Test Solutions prep_solution->dip_leaves dry_leaves Air-dry Treated Leaf Discs dip_leaves->dry_leaves introduce_insects Place Leaf Discs in Petri Dishes and Introduce Insects dry_leaves->introduce_insects incubate Incubate under Controlled Conditions introduce_insects->incubate assess_mortality Assess Insect Mortality at 24, 48, and 72 hours incubate->assess_mortality calculate_lc50 Calculate LC50 Value assess_mortality->calculate_lc50 end End calculate_lc50->end

Caption: Workflow for the leaf-dip insecticidal bioassay.

Step-by-Step Protocol:

  • Test Insects: Use a susceptible laboratory strain of a relevant insect pest (e.g., diamondback moth larvae, aphids).

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in water with a small amount of a non-ionic surfactant.

  • Leaf Treatment: Excised leaves or leaf discs from a suitable host plant are dipped into the test solutions for a short period (e.g., 10-30 seconds).

  • Drying: The treated leaves are allowed to air-dry completely.

  • Exposure: The dried leaves are placed in petri dishes or other suitable containers, and a known number of test insects are introduced.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, photoperiod).

  • Mortality Assessment: The number of dead insects is recorded at regular intervals (e.g., 24, 48, and 72 hours). The data can be used to calculate the lethal concentration (LC50) value.

Conclusion

While direct experimental data for this compound is not yet prevalent in the scientific literature, a comprehensive analysis based on the well-established biological activities of the 1,2,4-triazole scaffold and the known effects of chloro and methyl substitutions strongly suggests its potential as a valuable agrochemical. Its structural features point towards promising fungicidal activity, with plausible herbicidal and insecticidal properties also warranting investigation. The synthetic pathway proposed herein is based on robust and well-documented chemical transformations, providing a clear route for its synthesis and subsequent biological evaluation. The detailed experimental protocols provided in this guide offer a solid framework for researchers to systematically explore the full potential of this intriguing molecule. Further investigation into this compound is highly encouraged, as it may lead to the development of novel and effective solutions for crop protection.

References

Reactivity profile of 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 5-Chloro-1-methyl-1H-1,2,4-triazole

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its strategic substitution pattern—a reactive chloro group at the C5 position and a methyl group at the N1 position—confers a distinct and highly valuable reactivity profile. The electron-deficient nature of the 1,2,4-triazole ring system activates the C5 position for a range of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these core reactivities, offering field-proven insights into reaction mechanisms, experimental design, and practical applications for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with broad-spectrum biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Its prevalence stems from its unique physicochemical characteristics: metabolic stability, capacity for hydrogen bonding, and its function as a bioisostere for amide or ester groups, which together contribute to favorable pharmacokinetic profiles.[2][3] this compound (CAS 56616-99-0) serves as a versatile precursor, where the chloro substituent acts as an excellent leaving group, enabling the facile introduction of diverse functional groups to build molecular complexity and modulate biological activity.[4][5]

Core Reactivity Profile: A Dichotomy of Substitution and Cross-Coupling

The reactivity of this compound is dominated by two principal pathways at the C5 position: Nucleophilic Aromatic Substitution (SNA_r_) and transition metal-catalyzed cross-coupling. The choice between these pathways is dictated by the nature of the incoming nucleophile and the desired final structure.

Nucleophilic Aromatic Substitution (SNA_r_): The Direct Displacement Pathway

The carbon atoms in the 1H-1,2,4-triazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack.[6] The presence of the chloro group at C5 provides a leaving group for a classic addition-elimination SNA_r_ mechanism. This pathway is particularly effective for strong nucleophiles.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic C5 carbon, breaking the aromaticity of the triazole ring and forming a high-energy, anionic intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNA_r_).

  • C-N Bond Formation (Amination): Reactions with primary or secondary amines are fundamental for creating libraries of potential drug candidates. These reactions are typically performed in a polar aprotic solvent like DMF or DMSO, often with a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge the HCl byproduct. The use of less nucleophilic aromatic amines can be challenging via this method, sometimes requiring harsher conditions.[7]

  • C-O Bond Formation (Etherification): Alkoxides and phenoxides readily displace the chloride to form the corresponding ethers. The reaction is typically driven by preparing the alkoxide in situ using a strong base like sodium hydride (NaH) in an anhydrous solvent such as THF or DMF.[8]

  • C-S Bond Formation (Thioetherification): Thiols are excellent nucleophiles and react smoothly with this compound, often in the presence of a base like potassium carbonate in a solvent like acetone or DMF, to yield 5-thioether derivatives.[9][10] These sulfur-linked triazoles are themselves valuable intermediates and biologically active compounds.[11]

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

For weaker nucleophiles or for the direct formation of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions have revolutionized synthetic chemistry by offering unparalleled scope and functional group tolerance.

The Suzuki-Miyaura coupling is the premier method for forming C(sp²)-C(sp²) bonds, reacting the chloro-triazole with an organoboron reagent (boronic acid or ester).[12][13] This reaction is a cornerstone of modern drug discovery for assembling biaryl structures.

Causality in Experimental Design: The success of a Suzuki coupling hinges on the precise interplay of its components.[14]

  • Catalyst: A Pd(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). The choice of phosphine ligand is critical for stabilizing the Pd(0) center and facilitating the catalytic cycle.

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. Water can aid in dissolving the base and boronic acid, accelerating the reaction.

Suzuki_Cycle pd0 Pd(0)L_n pd_aryl Ar-Pd(II)-Cl(L_n) pd0->pd_aryl Oxidative Addition pd_boronate Ar-Pd(II)-Ar'(L_n) pd_aryl->pd_boronate Transmetalation pd_boronate->pd0 Reductive Elimination product Ar-Ar' reactants Ar-Cl + Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ base Base (e.g., K₂CO₃) base->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful alternative to SNA_r_ for coupling amines, particularly when dealing with less nucleophilic or sterically hindered amines.[15][16] The reaction employs a palladium catalyst with specialized, bulky electron-rich phosphine ligands.

Causality in Experimental Design:

  • Ligand Choice: The ligand (e.g., XPhos, SPhos, RuPhos) is arguably the most critical component. Its steric bulk promotes the reductive elimination step—the final, product-forming step—while its electron-donating nature facilitates the initial oxidative addition of the aryl chloride to the Pd(0) center.[17]

  • Base: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LiHMDS) is required to deprotonate the amine, forming the amide which then coordinates to the palladium center.[18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic intermediates.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_aryl_halide Ar-Pd(II)-Cl(L_n) pd0->pd_aryl_halide Oxidative Addition pd_amide [Ar-Pd(II)-N(H)R(L_n)] pd_aryl_halide->pd_amide Amine Coordination & Deprotonation pd_amide->pd0 Reductive Elimination product Ar-NHR reactants Ar-Cl + R-NH₂ base Base (e.g., NaOtBu)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Data Presentation: Summary of Reactivity

The following table summarizes the key transformations for this compound, providing a comparative overview of reaction conditions.

Reaction TypeReagent/NucleophileCatalyst/BaseTypical SolventProduct Class
SNA_r_ Amination Primary/Secondary AmineK₂CO₃ or DIPEADMF, DMSO5-Amino-1-methyl-triazoles
SNA_r_ Etherification Alcohol (ROH)NaHTHF, DMF5-Alkoxy-1-methyl-triazoles
SNA_r_ Thioetherification Thiol (RSH)K₂CO₃Acetone, DMF5-Thioether-1-methyl-triazoles
Suzuki-Miyaura Coupling Boronic Acid (RB(OH)₂)Pd(PPh₃)₄ / K₂CO₃Dioxane/H₂O5-Aryl/Alkyl-1-methyl-triazoles
Buchwald-Hartwig Amination Amine (RNH₂)Pd₂(dba)₃, XPhos / NaOtBuToluene, Dioxane5-Amino-1-methyl-triazoles

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed to be self-validating, providing clear steps and rationale for key transformations.

Protocol 1: Nucleophilic Aromatic Substitution with Morpholine

Objective: To synthesize 4-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine.

Methodology:

  • Inert Atmosphere: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.17 g, 10 mmol).

  • Reagent Addition: Add potassium carbonate (2.07 g, 15 mmol) and 20 mL of anhydrous Dimethylformamide (DMF).

  • Nucleophile Addition: Add morpholine (1.05 mL, 12 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). Causality: The elevated temperature is necessary to overcome the activation energy for the addition-elimination sequence. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, preventing protonation of the morpholine nucleophile.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize 5-(4-methoxyphenyl)-1-methyl-1H-1,2,4-triazole.

Methodology:

  • Catalyst Preparation: To a 50 mL Schlenk flask under an argon atmosphere, add this compound (588 mg, 5 mmol), 4-methoxyphenylboronic acid (912 mg, 6 mmol), and Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 5 mol%). Causality: The reaction must be run under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Base Addition: Add 15 mL of 1,4-dioxane and 5 mL of a 2M aqueous solution of potassium carbonate.

  • Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 8-12 hours. Monitor by TLC or LC-MS. Causality: Vigorous stirring is crucial to ensure mixing between the aqueous and organic phases, which is essential for the base to activate the boronic acid and for the subsequent transmetalation step.

  • Workup: Cool the reaction to room temperature and dilute with 30 mL of water.

  • Extraction: Extract the product into ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound is a robust and versatile synthetic intermediate whose reactivity is well-defined and predictable. Its ability to undergo both nucleophilic aromatic substitution and an array of palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists. A thorough understanding of the principles governing these transformations, from the mechanistic underpinnings to the causal relationships in protocol design, empowers scientists to efficiently generate novel molecular architectures in the pursuit of new therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 1,5-Disubstituted 1,2,4-Triazoles via 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and ability to engage in diverse biological interactions.[1] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of 1,5-disubstituted 1,2,4-triazoles, leveraging the versatile and highly reactive building block, 5-Chloro-1-methyl-1H-1,2,4-triazole. We will explore key synthetic transformations including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), offering detailed, field-tested protocols, mechanistic insights, and practical troubleshooting advice.

Introduction: The Strategic Importance of 1,5-Disubstituted 1,2,4-Triazoles

The 1,5-disubstituted 1,2,4-triazole motif is a privileged structure in modern drug discovery, exhibiting a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticonvulsant, and antitumor properties.[1][2] Its prevalence stems from its metabolic stability and its capacity to act as a bioisostere for amide or ester groups, enhancing molecular diversity and improving pharmacokinetic profiles.[1]

The strategic challenge often lies in the regioselective synthesis of the 1,5-disubstituted isomer. Traditional methods can sometimes lead to mixtures of regioisomers, complicating purification and reducing overall efficiency.[3][4] The use of a pre-functionalized, stable starting material like this compound provides a robust and direct route to the desired 1,5-substitution pattern, circumventing these challenges. The electron-deficient nature of the triazole ring, combined with the chloro-substituent at the C5 position, renders this site highly susceptible to a variety of synthetic transformations.

Core Synthetic Strategies & Mechanistic Rationale

The C5-chloro group on the 1-methyl-1H-1,2,4-triazole core is an excellent handle for introducing molecular diversity. The primary pathways for its functionalization are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

Expertise & Experience: The SNAr reaction is a powerful tool for forming carbon-heteroatom bonds on electron-poor aromatic and heteroaromatic systems. The 1,2,4-triazole ring is inherently electron-deficient, which significantly activates the C5 position for nucleophilic attack. This activation obviates the need for harsh reaction conditions often associated with SNAr on less activated systems. The reaction typically proceeds through a concerted mechanism or a stepwise addition-elimination pathway via a high-energy Meisenheimer intermediate.[5][6] The choice of a strong base is critical to deprotonate the incoming nucleophile, enhancing its reactivity.

Trustworthiness: The protocol below is designed to be self-validating. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting chloro-triazole and the appearance of a new, more polar product spot.

SNAr_Workflow cluster_start Reaction Setup cluster_process Reaction cluster_end Work-up & Purification Start_Materials 5-Chloro-1-methyl-1,2,4-triazole + Nucleophile (e.g., R-OH, R-SH) + Base (e.g., NaH, K2CO3) Reaction Stir at specified temperature (e.g., RT to 80°C) in aprotic polar solvent (e.g., DMF, DMSO) Start_Materials->Reaction Combine reagents Workup Aqueous Quench & Extraction Reaction->Workup Monitor completion (TLC/LCMS) Purification Column Chromatography Workup->Purification Product 1-Methyl-5-(nucleophile)-1,2,4-triazole Purification->Product

Caption: General workflow for SNAr reactions.

Protocol 2.1: Synthesis of 1-Methyl-5-(phenoxy)-1H-1,2,4-triazole

  • Materials:

    • This compound (1.0 equiv)

    • Phenol (1.1 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous DMF and phenol.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add a solution of this compound in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction to 60-80°C and monitor its progress by TLC.

    • Upon completion, cool the mixture to 0°C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Nucleophile TypeBaseSolventTypical Temp. (°C)Expected Yield
Alcohols (R-OH)NaH, K₂CO₃DMF, THF25 - 8060 - 90%
Thiols (R-SH)NaH, Cs₂CO₃DMF, ACN25 - 6075 - 95%
Amines (R₂-NH)K₂CO₃, DIPEADMSO, NMP80 - 12050 - 85%
Palladium-Catalyzed Cross-Coupling Reactions

Expertise & Experience: For constructing C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are unparalleled in their scope and reliability. While SNAr is excellent for heteroatom nucleophiles, cross-coupling opens the door to a vast array of carbon-based and nitrogen-based substituents. The choice of ligand is paramount; it stabilizes the palladium catalyst, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[7]

This reaction is the gold standard for forming C(sp²)-C(sp²) bonds.[8][9] It involves the coupling of our chloro-triazole with an organoboron reagent, typically a boronic acid or ester. The reaction is known for its tolerance of a wide range of functional groups and generally mild conditions.[8]

Trustworthiness: The catalytic cycle of the Suzuki reaction is well-established.[9] The protocol's success relies on the careful exclusion of oxygen (which can deactivate the Pd(0) catalyst) and the selection of an appropriate base, which is crucial for the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Cl(L_n) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L_n) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Product Trans->Product ArylHalide Ar-Cl (Triazole) ArylHalide->OxAdd Boronic Ar'-B(OR)2 + Base Boronic->Trans

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Protocol 2.2.1: Synthesis of 1-Methyl-5-phenyl-1H-1,2,4-triazole

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

    • Sodium carbonate (Na₂CO₃) (2.0 equiv)

    • Solvent mixture: Dioxane and Water (e.g., 4:1 ratio)

  • Procedure:

    • Combine this compound, phenylboronic acid, and Na₂CO₃ in a reaction vessel.

    • Add the dioxane/water solvent mixture.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

    • Heat the reaction mixture to 90-100°C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Catalyst / LigandBaseSolventTypical Temp. (°C)Expected Yield
Pd(PPh₃)₄Na₂CO₃, K₂CO₃Dioxane/H₂O, Toluene/H₂O90 - 11070 - 95%
Pd(dppf)Cl₂K₃PO₄, Cs₂CO₃Dioxane, THF80 - 10075 - 98%
SPhos Pd G2K₃PO₄2-MeTHF80 - 10080 - 99%

This reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[10][11] It enables the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other N-nucleophiles. The choice of a sterically hindered, electron-rich phosphine ligand is crucial for achieving high efficiency, as it promotes both the oxidative addition and the final reductive elimination steps.[7][12]

Trustworthiness: The Buchwald-Hartwig amination mechanism has been extensively studied.[10][11] Success hinges on the synergistic relationship between the palladium precursor, the specialized ligand, and a strong, non-nucleophilic base (like sodium tert-butoxide) to generate the active amine nucleophile in situ.

Buchwald_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Cl(L_n) Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)-N(H)R_2(L_n)]+ OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR_2(L_n) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR_2 Product AmidoComplex->Product ArylHalide Ar-Cl (Triazole) ArylHalide->OxAdd Amine R_2NH + Base Amine->AmineComplex

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol 2.2.2: Synthesis of 1-Methyl-5-(piperidin-1-yl)-1H-1,2,4-triazole

  • Materials:

    • This compound (1.0 equiv)

    • Piperidine (1.2 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an argon atmosphere.

    • Add the this compound.

    • Evacuate and backfill the tube with argon (repeat 3 times).

    • Add anhydrous toluene, followed by the piperidine via syringe.

    • Seal the tube and heat the reaction mixture to 100-110°C in an oil bath.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature and filter the mixture through a pad of Celite, rinsing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Catalyst / LigandBaseSolventTypical Temp. (°C)Expected Yield
Pd₂(dba)₃ / XPhosNaOtBuToluene, Dioxane100 - 11085 - 99%
Pd(OAc)₂ / RuPhosK₃PO₄, Cs₂CO₃t-BuOH, Toluene90 - 11080 - 95%
BrettPhos Pd G3LHMDS, K₂CO₃THF, Toluene80 - 10080 - 98%

Conclusion and Future Outlook

This compound stands out as a superior building block for the regioselective synthesis of 1,5-disubstituted 1,2,4-triazoles. The protocols detailed herein for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to a diverse range of functionalized triazoles. These methods are scalable and tolerant of various functional groups, making them highly applicable in both academic research and industrial drug development settings. By mastering these core transformations, chemists are well-equipped to rapidly generate libraries of novel triazole derivatives for biological screening and lead optimization campaigns.

References

Application Notes & Protocols: 5-Chloro-1-methyl-1H-1,2,4-triazole as a Versatile Precursor for Next-Generation Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and mycology.

Abstract

The 1,2,4-triazole moiety is a cornerstone of modern antifungal therapy, forming the pharmacophoric core of numerous clinically vital drugs. This guide details the strategic importance and application of 5-Chloro-1-methyl-1H-1,2,4-triazole, a highly valuable and reactive intermediate for the synthesis of advanced triazole-based antifungal agents. We provide a comprehensive overview of the underlying mechanism of triazole antifungals, detailed protocols for the synthesis of this key precursor, and its subsequent elaboration into more complex molecular architectures. By leveraging the chloro-substituent as an efficient leaving group, researchers can readily introduce the essential 1-methyl-1,2,4-triazole scaffold into target molecules, accelerating the discovery and development of novel antifungal candidates.

Introduction: The Central Role of Triazoles in Antifungal Therapy

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, pose a significant global health challenge. The emergence of drug-resistant fungal strains necessitates the continuous development of new, more effective antifungal agents.[1] The triazole class of antifungals, which includes blockbuster drugs like fluconazole, voriconazole, and posaconazole, represents a major advancement in treatment.[1] These synthetic compounds are characterized by a five-membered ring containing three nitrogen atoms, a structure that is key to their mechanism of action.[2]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Triazole antifungals exert their effect by potently and selectively inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[1] This enzyme, a fungal cytochrome P450 (CYP51), is responsible for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[2]

Ergosterol is vital for maintaining the structural integrity, fluidity, and permeability of the fungal membrane.[2] By inhibiting its synthesis, triazoles lead to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors. This disruption of the membrane structure and function ultimately arrests fungal growth, producing a fungistatic effect.[2] The specificity of triazoles for the fungal CYP51 enzyme over its human counterparts contributes to their favorable therapeutic index.

Caption: Mechanism of Triazole Antifungal Agents.

This compound: A Strategic Synthetic Precursor

While many syntheses of complex triazole antifungals start from unsubstituted 1H-1,2,4-triazole, this approach often requires harsh conditions and can lead to challenges in regioselectivity. The use of a pre-functionalized building block like this compound offers a more strategic and efficient pathway. The chloro-substituent at the C5 position activates the ring for nucleophilic aromatic substitution, providing a reliable handle for coupling the triazole core to various side chains. This synthetic strategy is outlined below.

Caption: General Synthetic Utility of the Precursor.

Synthesis of the Precursor: A Two-Step Protocol

The most practical and reliable synthesis of this compound involves a two-step sequence starting from readily available materials: (1) formation of the triazolone ring, and (2) chlorination of the resulting keto-group (in its tautomeric hydroxyl form).

Protocol 1: Synthesis of 1-Methyl-1H-1,2,4-triazol-5(4H)-one

This protocol establishes the core heterocyclic ring system. The reaction proceeds via the cyclization of a semicarbazide derivative.

Materials & Reagents:

  • Methylhydrazine

  • Potassium cyanate

  • Hydrochloric acid (HCl)

  • Formic acid

  • Ethanol

  • Deionized water

Step-by-Step Methodology:

  • Semicarbazide Formation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve methylhydrazine (1.0 eq) in water.

  • Slowly add a solution of potassium cyanate (1.1 eq) in water, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Acidify the reaction mixture carefully with concentrated HCl to pH ~2 to form the methylsemicarbazide hydrochloride salt.

  • Cyclization: To the resulting solution, add formic acid (3.0 eq).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.

  • Filter the resulting white precipitate, wash with a small amount of cold ethanol, and dry under vacuum to yield 1-Methyl-1H-1,2,4-triazol-5(4H)-one.

Causality and Insights: The initial reaction forms 1-methylsemicarbazide. The subsequent acid-catalyzed cyclization with formic acid proceeds via formation of an N-formyl intermediate, which then undergoes intramolecular condensation and dehydration to yield the stable triazolone ring.[2]

Protocol 2: Chlorination to this compound

This crucial step converts the triazolone into the activated chloro-derivative using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.[3]

Materials & Reagents:

  • 1-Methyl-1H-1,2,4-triazol-5(4H)-one (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (Optional, as a base)

  • Toluene or Acetonitrile (Anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend 1-Methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise via a syringe at room temperature. Note: This reaction is exothermic. An optional organic base like DIPEA (1.2 eq) can be added to facilitate the reaction and scavenge the generated HCl.[3][4]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C for toluene) for 3-5 hours. The suspension should become a clear solution as the reaction progresses. Monitor completion by TLC or LC-MS.

  • Quenching: After cooling the reaction to room temperature, carefully and slowly pour the reaction mixture onto crushed ice or into a vigorously stirred, chilled saturated NaHCO₃ solution to quench the excess POCl₃. CAUTION: This quenching is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM or EtOAc.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Causality and Insights: The triazolone exists in tautomeric equilibrium with its hydroxy-triazole form. POCl₃ reacts with the hydroxyl group to form a phosphate ester intermediate.[3] This intermediate is an excellent leaving group, which is then displaced by a chloride ion (from POCl₃) in an SₙAr-type mechanism to yield the final chlorinated product. The use of a base can accelerate the initial phosphorylation step.[4]

Application Protocol: Synthesis of a Model Antifungal Scaffold

This protocol demonstrates the utility of this compound by reacting it with a nucleophile to create a C-O bond, a common structural motif in antifungal agents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Alcohol (R-OH) in an anhy. solvent (THF/DMF) add_base Add Base (e.g., NaH) to form alkoxide start->add_base 1 add_triazole Add 5-Chloro-1-methyl- 1H-1,2,4-triazole add_base->add_triazole 2 heat Heat reaction mixture (e.g., 60-80 °C) add_triazole->heat 3 monitor Monitor by TLC/LC-MS heat->monitor 4 quench Quench with water/sat. NH4Cl solution monitor->quench 5 extract Extract with organic solvent (e.g., EtOAc) quench->extract 6 dry Dry, Filter, Concentrate extract->dry 7 purify Purify via Column Chromatography dry->purify 8 end Characterize (NMR, MS) purify->end Final Product

Caption: Workflow for Nucleophilic Substitution.

Protocol 3: Synthesis of 5-(Benzyloxy)-1-methyl-1H-1,2,4-triazole

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried flask under N₂, suspend NaH in anhydrous DMF. Cool the suspension to 0 °C.

  • Add benzyl alcohol dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases. This forms sodium benzylate in situ.

  • Substitution Reaction: Add a solution of this compound in a small amount of anhydrous DMF to the alkoxide solution.

  • Heat the reaction mixture to 70 °C and stir for 4-8 hours, monitoring for the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.

  • Dilute with water and extract three times with EtOAc.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Hexanes/EtOAc gradient) to afford the pure product.

Data and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepCompound NameMol. WeightExpected YieldPhysical Appearance
Protocol 1 1-Methyl-1H-1,2,4-triazol-5(4H)-one99.09 g/mol 75-85%White crystalline solid
Protocol 2 This compound117.54 g/mol 60-75%Colorless oil or low-melting solid
Protocol 3 5-(Benzyloxy)-1-methyl-1H-1,2,4-triazole189.21 g/mol 65-80%White to off-white solid

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.8-8.0 ppm (s, 1H, C3-H), δ ~3.7-3.9 ppm (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~155-158 ppm (C5), δ ~142-145 ppm (C3), δ ~35-37 ppm (N-CH₃)
MS (ESI+) m/z = 118.02 [M+H]⁺, 120.02 [M+H+2]⁺ (characteristic 3:1 isotopic pattern for Cl)

Conclusion and Future Outlook

This compound is a potent and versatile building block for medicinal chemistry. The protocols outlined herein provide a robust and scalable pathway for its synthesis and demonstrate its utility in constructing more complex molecular scaffolds. The activated chloro-substituent allows for facile coupling with a wide array of nucleophiles, enabling the rapid generation of compound libraries for screening against pathogenic fungi. This strategic precursor simplifies the synthetic route to novel antifungal agents, empowering researchers to more effectively combat the growing threat of fungal resistance.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of a Versatile Heterocycle

The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and rigid scaffold structure.[1][2] These attributes have cemented its role in a plethora of clinically significant drugs, including antifungal agents like fluconazole and antiviral compounds.[2][3] Within this class of heterocycles, 5-Chloro-1-methyl-1H-1,2,4-triazole stands out as a particularly valuable and versatile building block. Its strategic importance lies in the reactivity of the C5-chloro substituent, which serves as an excellent leaving group for nucleophilic substitution reactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key nucleophilic substitution reactions of this compound. We will move beyond simple procedural lists to explore the mechanistic rationale behind these transformations, offering detailed, field-proven protocols and insights to empower the synthesis of novel and diverse molecular architectures.

Mechanistic Framework: The Nucleophilic Aromatic Substitution (SNAr) Pathway

Unlike typical alkyl halides, the substitution of a halogen on an aromatic ring does not proceed via SN1 or SN2 mechanisms.[4] The steric hindrance of the ring prevents the backside attack required for an SN2 reaction, and the instability of the corresponding aryl cation makes the SN1 pathway highly unfavorable.[4][5] Instead, electron-deficient aromatic and heteroaromatic systems undergo Nucleophilic Aromatic Substitution (SNAr).

The 1,2,4-triazole ring is inherently electron-poor due to the presence of three electronegative nitrogen atoms, which activate the ring carbons towards nucleophilic attack.[2][4] The SNAr mechanism is a two-step addition-elimination process:

  • Addition of the Nucleophile: The nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (in this case, the chlorine atom at C5), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][6] The negative charge is delocalized onto the electronegative nitrogen atoms of the triazole ring, which provides significant stabilization for this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

SNAr_Mechanism Reactant 5-Chloro-1-methyl- 1H-1,2,4-triazole + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Intermediate) Reactant->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Product 5-Substituted-1-methyl- 1H-1,2,4-triazole + Cl⁻ Intermediate->Product Step 2: Leaving Group Expulsion (Restores Aromaticity)

General SNAr Mechanism on the Triazole Ring.

Core Application I: Synthesis of Aminotriazoles via N-Nucleophiles

The introduction of an amino group at the C5 position is a critical transformation for generating compounds with potential applications as kinase inhibitors, GPCR modulators, and other bioactive agents.

Causality and Experimental Choices

The reaction of this compound with primary or secondary amines proceeds readily. The choice of solvent and base is crucial for ensuring high conversion and purity.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. They effectively solvate the reactants and any ionic intermediates without interfering with the nucleophile.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is typically added. Its primary role is to neutralize the HCl that is generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. For less reactive amines, a stronger base like sodium hydride (NaH) may be used to first deprotonate the amine, thereby increasing its nucleophilicity.

Detailed Experimental Protocol: Synthesis of 1-Methyl-5-(piperidin-1-yl)-1H-1,2,4-triazole

Workflow_Amine cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge flask with 5-Chloro-1-methyl- 1H-1,2,4-triazole (1.0 eq) and K₂CO₃ (2.0 eq) in DMF. B 2. Add Piperidine (1.2 eq) to the suspension. A->B C 3. Heat the mixture to 80-100 °C. Monitor progress by TLC or LC-MS. B->C D 4. Cool to RT, pour into ice-water. Stir to precipitate the product. C->D E 5. Filter the solid, wash with water. D->E F 6. Recrystallize from Ethanol/Water or purify by column chromatography. E->F

Experimental Workflow for Amination Reaction.
  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.32 g, 10 mmol, 1.0 eq), potassium carbonate (2.76 g, 20 mmol, 2.0 eq), and 20 mL of anhydrous DMF.

  • Addition of Nucleophile: To the stirring suspension, add piperidine (1.02 g, 12 mmol, 1.2 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 20 mL).

  • Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture to yield the desired 1-methyl-5-(piperidin-1-yl)-1H-1,2,4-triazole as a white solid.

Data Summary: Reactions with N-Nucleophiles
NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
AnilineK₂CO₃DMF100-1208-1275-85
BenzylamineK₂CO₃MeCN80 (Reflux)4-685-95
MorpholineDIPEADMF903-590-98
PyrrolidineK₂CO₃DMSO902-4>95

Core Application II: Synthesis of Thioether-Triazoles via S-Nucleophiles

Thiol-substituted triazoles are key intermediates in the synthesis of various biologically active compounds, including antiviral and anticancer agents.[7][8] Thiols are excellent nucleophiles for SNAr reactions due to the high polarizability and inherent nucleophilicity of sulfur.

Causality and Experimental Choices

The reaction proceeds efficiently by first generating the more nucleophilic thiolate anion from the corresponding thiol using a suitable base.

  • Base: A base such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) is used to deprotonate the thiol. The choice depends on the acidity of the thiol; for alkanethiols, a stronger base like NaH may be necessary, whereas for more acidic thiophenols, K₂CO₃ is often sufficient.

  • Solvent: Polar solvents like ethanol, DMF, or DMSO are ideal. When using a base like NaOH or K₂CO₃, protic solvents like ethanol can be effective. For moisture-sensitive reactions with NaH, anhydrous aprotic solvents (DMF, THF) are mandatory.

Detailed Experimental Protocol: Synthesis of 5-(Benzylthio)-1-methyl-1H-1,2,4-triazole

Workflow_Thiol cluster_prep Thiolate Formation cluster_reaction Substitution Reaction cluster_workup Work-up & Purification A 1. Dissolve Benzyl mercaptan (1.1 eq) in Ethanol. B 2. Add NaOH (1.1 eq) and stir at RT to form the sodium thiolate. A->B C 3. Add a solution of 5-Chloro-1-methyl- 1H-1,2,4-triazole (1.0 eq) in Ethanol. B->C D 4. Heat to reflux (approx. 78 °C). Monitor by TLC. C->D E 5. Cool to RT, remove solvent under reduced pressure. D->E F 6. Partition residue between Ethyl Acetate and Water. E->F G 7. Dry organic layer, concentrate, and purify by column chromatography. F->G

Experimental Workflow for Thiolation Reaction.
  • Thiolate Preparation: In a 100 mL round-bottom flask, dissolve benzyl mercaptan (1.37 g, 11 mmol, 1.1 eq) in 30 mL of ethanol. To this solution, add a solution of sodium hydroxide (0.44 g, 11 mmol, 1.1 eq) in 10 mL of water. Stir the mixture at room temperature for 20 minutes.

  • Addition of Substrate: Add a solution of this compound (1.32 g, 10 mmol, 1.0 eq) in 10 mL of ethanol to the thiolate solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) for 3 hours. Monitor the reaction by TLC until the starting chloro-triazole is consumed.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Isolation and Purification: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20% to 40% ethyl acetate in hexanes) to afford the product.[9]

Data Summary: Reactions with S-Nucleophiles
NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
ThiophenolK₂CO₃DMF602-4>90
EthanethiolNaHTHF503-580-90
2-MercaptoethanolNaOHEthanol78 (Reflux)2-385-95
Sodium thiocyanateN/ADMSO1006-870-80

Core Application III: Synthesis of Triazole Ethers via O-Nucleophiles

The formation of ether linkages with alcohols or phenols is also achievable, although it often requires more forcing conditions compared to reactions with N- or S-nucleophiles. This is due to the lower intrinsic nucleophilicity of oxygen nucleophiles.

Causality and Experimental Choices

To overcome the lower reactivity, the corresponding alkoxide or phenoxide must be generated in situ using a strong base.

  • Base/Nucleophile: Sodium hydride (NaH) is a common choice to deprotonate the alcohol or phenol, creating the highly reactive alkoxide/phenoxide. Alternatively, commercially available solutions of sodium methoxide or sodium ethoxide can be used directly.[10]

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are essential to prevent quenching of the highly basic alkoxide.

Detailed Experimental Protocol: Synthesis of 5-Methoxy-1-methyl-1H-1,2,4-triazole
  • Alkoxide Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (25 mL) and sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol, 1.2 eq). Cool the suspension to 0 °C in an ice bath.

  • Alcohol Addition: Slowly add anhydrous methanol (0.38 g, 12 mmol, 1.2 eq) to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Substrate Addition: Add a solution of this compound (1.32 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF dropwise to the cold alkoxide solution.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) for 12-18 hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water (5 mL). Remove the THF under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with dichloromethane (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary: Reactions with O-Nucleophiles
NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
PhenolNaHDMF10012-2460-75
EthanolNaHTHF66 (Reflux)18-2465-80
Sodium methoxideN/AMethanol65 (Reflux)10-1580-90

Alternative Strategies: Palladium-Catalyzed Cross-Coupling

While SNAr is a robust method, some nucleophiles (e.g., sterically hindered amines, certain boronic acids) may react poorly. In such cases, modern palladium-catalyzed cross-coupling reactions offer a powerful alternative for forming C-N, C-O, and C-C bonds.[11][12] Reactions like the Buchwald-Hartwig amination can couple amines with the chloro-triazole under milder conditions and with a broader substrate scope than traditional SNAr.[13]

Catalytic_Cycle cluster_prod Pd0 Pd(0)Lₙ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Complex R-Pd(II)-Cl(Lₙ) OA->PdII_Complex Assoc Ligand Exchange or Assoc. PdII_Complex->Assoc RE Reductive Elimination Assoc->RE RE->Pd0 Product R-Nu RE->Product RX R-Cl (Triazole) RX->OA NuH Nu-H (Nucleophile) NuH->Assoc Base Base Base->Assoc

Conceptual Palladium Cross-Coupling Cycle.

This approach involves an active Pd(0) catalyst that undergoes oxidative addition into the C-Cl bond, followed by reaction with the nucleophile and reductive elimination to yield the product and regenerate the catalyst.[14] While beyond the scope of this detailed guide, it represents a critical complementary strategy for challenging substitutions.

References

Application Notes and Protocols for the N-alkylation of 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the N-alkylation of 5-chloro-1-methyl-1H-1,2,4-triazole. The alkylation of 1-substituted-1,2,4-triazoles is a regioselective process that exclusively yields 1,4-disubstituted-1,2,4-triazolium salts, which are valuable precursors for the synthesis of N-heterocyclic carbenes (NHCs), ionic liquids, and biologically active compounds. This document outlines the scientific basis for this regioselectivity, a detailed step-by-step experimental protocol, and expected analytical characterization of the resulting triazolium salt.

Introduction: The Regioselectivity of 1,2,4-Triazole Alkylation

The 1,2,4-triazole ring possesses three nitrogen atoms, each with a lone pair of electrons, making them potential sites for electrophilic attack. In an unsubstituted 1H-1,2,4-triazole, alkylation typically results in a mixture of N-1 and N-4 substituted isomers.[1][2] The ratio of these isomers is influenced by factors such as the alkylating agent, the base employed, and the solvent system.[1] For instance, the use of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 isomer with a regioselectivity of approximately 90:10.[1]

However, when the N-1 position is already substituted, as is the case with the starting material this compound, the subsequent alkylation becomes a quaternization reaction. The available nitrogen atoms for this second alkylation are N-2 and N-4. Extensive research has demonstrated that the quaternization of 1-alkyl-1,2,4-triazoles occurs with high regioselectivity at the N-4 position.[3][4][5] This preference is attributed to a combination of steric and electronic factors. The N-4 position is generally more sterically accessible than the N-2 position, which is flanked by the N-1 and C-5 substituents. Electronically, the N-4 atom is also more nucleophilic. This established principle of N-4 regioselectivity in the quaternization of 1-substituted-1,2,4-triazoles forms the basis of the protocol described herein.

Experimental Protocol: N-Alkylation of this compound

This protocol details the N-alkylation of this compound with an alkyl halide to form the corresponding 5-chloro-1-methyl-4-alkyl-1H-1,2,4-triazol-4-ium salt. The procedure is based on established methods for the quaternization of 1-alkyl-1,2,4-triazoles.[3][4][5]

Materials and Reagents
ReagentSupplierCAS NumberNotes
This compoundAdvanced ChemBlocks56616-99-0Starting material.[6]
Alkyl Halide (e.g., Iodomethane, Iodoethane, Benzyl Bromide)Sigma-AldrichVariesAlkylating agent. Use a 1.1 to 1.5 molar excess.
Acetonitrile (anhydrous)Fisher Scientific75-05-8Reaction solvent.
Diethyl ether (anhydrous)VWR60-29-7For precipitation and washing of the product.

Reaction Workflow

workflow start Dissolve this compound in anhydrous acetonitrile add_alkyl_halide Add alkyl halide start->add_alkyl_halide heat Heat the reaction mixture (e.g., 80 °C) add_alkyl_halide->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool precipitate Precipitate product with diethyl ether cool->precipitate filter Filter the solid product precipitate->filter wash Wash with diethyl ether filter->wash dry Dry under vacuum wash->dry characterize Characterize the 1,4-dialkyl-1,2,4-triazolium salt dry->characterize

Caption: Workflow for the N-alkylation of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (approximately 0.5 M concentration).

  • Addition of Alkylating Agent: To the stirred solution, add the desired alkyl halide (1.1-1.5 eq.) at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, a triazolium salt, may precipitate out of the solution upon cooling. If not, add anhydrous diethyl ether to the reaction mixture until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid with several portions of anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under high vacuum to obtain the 5-chloro-1-methyl-4-alkyl-1H-1,2,4-triazol-4-ium salt.

Characterization of the Product

The resulting 1,4-dialkyl-1,2,4-triazolium salt can be characterized by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected NMR Spectroscopy Results

The 1H and 13C NMR spectra will confirm the formation of the quaternized triazolium salt. For the product, 5-chloro-1,4-dimethyl-1H-1,2,4-triazol-4-ium iodide (formed using iodomethane as the alkylating agent), the following characteristic signals are expected:

  • 1H NMR:

    • A singlet corresponding to the N-1 methyl protons.

    • A singlet corresponding to the newly introduced N-4 methyl protons.

    • A singlet for the C-3 proton of the triazole ring.

    • The chemical shifts of the protons on the triazolium ring and the N-alkyl groups will be downfield compared to the neutral starting material due to the positive charge on the ring. For example, in 1,4-dimethyl-4H-1,2,4-triazol-1-ium methyl sulfate, the N-methyl protons appear at approximately 3.89 ppm and 4.06 ppm, and the ring protons at 9.10 ppm and 9.96 ppm.[7]

  • 13C NMR:

    • A signal for the N-1 methyl carbon.

    • A signal for the N-4 methyl carbon.

    • Signals for the C-3 and C-5 carbons of the triazolium ring. The C-5 carbon, being attached to the chlorine atom, will appear at a characteristic chemical shift.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the cationic portion of the salt, [M]+.

Safety Precautions

  • Alkylating agents such as iodomethane are toxic and volatile. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient reaction time or temperature.Increase the reaction time or temperature. Ensure the use of anhydrous solvent.
Poor quality of alkylating agent.Use a freshly opened or purified alkylating agent.
Low yield Product is soluble in the diethyl ether/acetonitrile mixture.Add a larger volume of diethyl ether or use a different non-polar solvent for precipitation (e.g., hexane).
Loss of product during filtration.Use a fine porosity filter paper.
Impure product Incomplete reaction or side reactions.Recrystallize the product from a suitable solvent system (e.g., ethanol/diethyl ether).

Conclusion

The N-alkylation of this compound provides a reliable and regioselective route to 5-chloro-1,4-dialkyl-1H-1,2,4-triazol-4-ium salts. The protocol described in this application note is straightforward and utilizes readily available reagents and standard laboratory techniques. The resulting triazolium salts are versatile intermediates with significant potential in various fields of chemical research and development.

References

Application Notes and Protocols: The Strategic Use of 5-Chloro-1-methyl-1H-1,2,4-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Drug Discovery

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, make it a cornerstone in the design of novel drugs.[1] Within this important class of heterocycles, 5-Chloro-1-methyl-1H-1,2,4-triazole emerges not as a final drug candidate itself, but as a highly valuable and versatile synthetic intermediate. Its utility lies in the strategic placement of a reactive chloro group on the stable 1-methyl-1,2,4-triazole core, paving the way for the synthesis of diverse compound libraries for drug discovery programs.

The chlorine atom at the 5-position of the triazole ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.[1][3] This reactivity is the cornerstone of its application in medicinal chemistry, enabling the systematic modification of a lead compound to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is as an electrophilic partner in SNAr reactions. The electron-withdrawing nature of the nitrogen atoms in the triazole ring activates the C5 position towards nucleophilic attack, facilitating the displacement of the chloride ion. This allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental linkages in many biologically active molecules.

Logical Workflow for SNAr with this compound

start This compound conditions Reaction Conditions (Base, Solvent, Temperature) start->conditions nucleophile Nucleophile (Amine, Thiol, Phenol) nucleophile->conditions product 5-Substituted-1-methyl-1H-1,2,4-triazole Derivative conditions->product purification Purification (Chromatography, Recrystallization) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis bioassay Biological Evaluation analysis->bioassay start This compound reagents Pd(OAc)2, Xantphos, Cs2CO3, Dioxane start->reagents aniline Substituted Aniline aniline->reagents intermediate 5-(Arylamino)-1-methyl-1H-1,2,4-triazole reagents->intermediate Buchwald-Hartwig Amination final_reagent Further Functionalization (e.g., Acylation, Alkylation) intermediate->final_reagent final_product Potential Kinase Inhibitor final_reagent->final_product

References

Application Notes & Protocols: 5-Chloro-1-methyl-1H-1,2,4-triazole as a Versatile Building Block for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-triazole scaffold is a cornerstone in modern agrochemical design, forming the core of numerous high-performance fungicides, herbicides, and plant growth regulators.[1][2] This guide focuses on a particularly valuable derivative: 5-Chloro-1-methyl-1H-1,2,4-triazole (CMT). The presence of a strategically positioned chlorine atom on the electron-deficient triazole ring renders it an exceptionally versatile electrophilic building block. We provide detailed application notes on its reactivity and step-by-step protocols for its use in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the construction of complex molecular architectures relevant to crop protection.

Physicochemical Properties and Reactivity Profile

This compound (CMT) is a stable, crystalline solid at room temperature.[3] Its utility in synthesis is dictated by the electronic properties of the triazole ring and the nature of its substituents.

  • The Triazole Core: The 1,2,4-triazole ring is an aromatic, electron-deficient heterocycle. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, a property that is amplified by the presence of a good leaving group.

  • The Chlorine Atom (C5): The chlorine atom at the 5-position is the primary site of reactivity. It serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This position is also amenable to oxidative addition by palladium, enabling a range of cross-coupling reactions.

  • The Methyl Group (N1): The methyl group at the N1 position serves two main purposes. First, it blocks this nitrogen from participating in reactions, thereby directing substitution to other positions (primarily C5). Second, it enhances the solubility of the molecule in common organic solvents, improving its handling and reaction characteristics compared to the unsubstituted parent triazole.

Table 1: Properties of this compound

PropertyValue
CAS Number 56616-99-0
Molecular Formula C₃H₄ClN₃
Molecular Weight 117.54 g/mol
Appearance White to off-white crystalline solid
Purity Typically >95%
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Acetonitrile)

Core Synthetic Applications & Protocols

The reactivity of CMT makes it a powerful synthon for introducing the 1-methyl-1,2,4-triazole moiety into target molecules. This is particularly valuable in agrochemical design, where this heterocycle is a known pharmacophore for fungicidal activity, often by inhibiting the lanosterol 14α-demethylase (CYP51) enzyme in fungi.[2][4]

Nucleophilic Aromatic Substitution (SNAr)

The most direct application of CMT is as an electrophile in SNAr reactions. The electron-withdrawing triazole ring stabilizes the negative charge in the Meisenheimer intermediate, facilitating the displacement of the chloride by a wide range of nucleophiles.

Causality of Experimental Design:

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DBU) is required to deprotonate the incoming nucleophile (e.g., a thiol or alcohol), increasing its nucleophilicity without competing in the reaction.

  • Solvent: A polar aprotic solvent (e.g., DMF, Acetonitrile) is ideal. These solvents effectively solvate the cation of the base but do not solvate the anionic nucleophile as strongly, thus preserving its reactivity. They also have a high enough boiling point to allow for heating, which is often necessary to overcome the activation energy of the reaction.

dot

SNAr_Workflow cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents CMT + Nucleophile (R-XH) + Base (e.g., K₂CO₃) heating Heat Reaction Mixture (e.g., 60-100 °C) reagents->heating Combine & Stir solvent Polar Aprotic Solvent (e.g., DMF, ACN) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with Water monitoring->quench Upon Completion extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Purify via Column Chromatography or Recrystallization extract->purify product Final Product (1-methyl-5-(X-R)-triazole) purify->product

Caption: General workflow for SNAr reactions using CMT.

Protocol 1: Synthesis of a 5-Thioether-Substituted Triazole

This protocol describes the synthesis of a generic thioether, a common structural motif in triazole fungicides.

Materials:

  • This compound (CMT) (1.0 eq)

  • Aryl or Alkyl Thiol (e.g., 4-chlorothiophenol) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add CMT (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration relative to CMT).

  • Add the thiol (1.1 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq) in one portion. The suspension will become heterogeneous.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting CMT is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water (10x the volume of DMF). This will precipitate the product and dissolve the inorganic salts.

  • Stir the aqueous suspension for 30 minutes, then collect the crude solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of water, followed by a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield the pure 5-thioether-1-methyl-1H-1,2,4-triazole.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For the construction of C-C bonds, the Suzuki-Miyaura coupling is an indispensable tool.[5] This reaction allows for the coupling of CMT with aryl or vinyl boronic acids (or their esters), providing access to a vast array of complex agrochemical candidates.[6][7]

Causality of Experimental Design:

  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a common choice as it is pre-activated. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with a phosphine ligand (e.g., PPh₃, SPhos, XPhos), which generates the active Pd(0) species in situ.[8][9]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5]

  • Solvent System: The reaction is often performed in a biphasic or mixed solvent system, such as Toluene/Water or Dioxane/Water. This accommodates the different solubilities of the organic starting materials and the inorganic base.

dot

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diorgano R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Product R¹-R² RedElim->Product ArX CMT (R¹-X) ArX->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Boronate Base Base (OH⁻) Base->Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Arylation of CMT

This protocol outlines a general procedure for coupling CMT with an arylboronic acid.

Materials:

  • This compound (CMT) (1.0 eq)

  • Arylboronic acid (e.g., 2,4-difluorophenylboronic acid) (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)

  • Potassium Carbonate (K₂CO₃), aqueous solution (2 M) or anhydrous solid (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane or Toluene

Procedure:

  • To a Schlenk flask, add CMT (1.0 eq), the arylboronic acid (1.3 eq), and the palladium catalyst (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent (Dioxane or Toluene, approx. 0.15 M concentration relative to CMT) via syringe.

  • Add the aqueous K₂CO₃ solution (2.0-3.0 eq). If using anhydrous base, add the solid followed by a minimal amount of degassed water.

  • Heat the biphasic mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford the pure 5-aryl-1-methyl-1H-1,2,4-triazole product.

Data Summary and Characterization

The success of the described protocols is contingent on careful execution and monitoring. The following table provides expected outcomes for typical reactions.

Table 2: Representative Experimental Data

ProtocolStarting MaterialsProduct StructureTypical YieldPurity (Post-Purification)
1 (SNAr) CMT + 4-Chlorothiophenol5-(4-chlorophenylthio)-1-methyl-1H-1,2,4-triazole85-95%>98%
2 (Suzuki) CMT + 2,4-Difluorophenylboronic acid5-(2,4-difluorophenyl)-1-methyl-1H-1,2,4-triazole70-85%>98%

Product Characterization:

  • NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure of the molecule, showing characteristic shifts for the triazole ring protons/carbons and the newly introduced substituent.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, providing the [M+H]⁺ or other relevant mass ions.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the product.

Conclusion

This compound is a high-value, reactive intermediate for the synthesis of advanced agrochemical candidates. Its activated C5 position allows for straightforward functionalization via nucleophilic substitution and provides a handle for modern cross-coupling methodologies. The protocols detailed herein offer reliable and scalable pathways for researchers to incorporate the potent 1-methyl-1,2,4-triazole moiety into novel molecular designs, accelerating the discovery and development of next-generation crop protection agents.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-methyl-1H-1,2,4-triazole Moiety in Medicinal Chemistry

The 1-methyl-1H-1,2,4-triazole scaffold is a privileged structural motif in modern drug discovery. Its presence in a molecule can enhance metabolic stability, improve pharmacokinetic properties, and serve as a versatile pharmacophore capable of engaging in various biological interactions. The introduction of aryl and heteroaryl substituents at the 5-position of this triazole ring via carbon-carbon bond-forming reactions is a critical strategy for the synthesis of novel pharmaceutical candidates. Among the array of cross-coupling methodologies, the Suzuki-Miyaura coupling stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives.[1][2]

This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki coupling reactions with 5-Chloro-1-methyl-1H-1,2,4-triazole, a key building block for the synthesis of diverse compound libraries.

Core Scientific Principles: Navigating the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a new carbon-carbon bond between an organohalide and an organoboron compound.[1] The catalytic cycle, a cornerstone of modern organometallic chemistry, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a palladium(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[1][4] The choice of a suitable phosphine ligand is crucial to facilitate this step by increasing the electron density on the palladium center.[5]

  • Transmetalation: Following oxidative addition, the aryl or heteroaryl group from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer.[5][6]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the catalytic cycle.[5]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products A Pd(0)L2 (Active Catalyst) B Oxidative Addition Intermediate (Ar-Pd(II)-Cl(L2)) A->B Oxidative Addition C Transmetalation Intermediate (Ar-Pd(II)-Ar'(L2)) B->C Transmetalation C->A Reductive Elimination Product 5-Ar'-1-methyl- 1H-1,2,4-triazole C->Product Reactant1 5-Chloro-1-methyl- 1H-1,2,4-triazole Reactant1->B Reactant2 Ar'-B(OH)2 Reactant2->C + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Safety Precautions
  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive. Avoid skin and eye contact.

  • Solvents: Organic solvents are flammable and should be used in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.[7][8]

Protocol 1: Standard Suzuki Coupling with Arylboronic Acids (Conventional Heating)

This protocol is a general starting point for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • In a separate vial, dissolve the palladium(II) acetate and SPhos in the 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel via syringe, followed by the water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-aryl-1-methyl-1H-1,2,4-triazole.

Protocol 2: Microwave-Assisted Suzuki Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.[9]

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.025 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv)

  • DME (Dimethyl ether) (3 mL)

  • Water (0.5 mL)

  • Microwave vial with a magnetic stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and cesium carbonate.

  • Add the DME and water.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Diagram: General Experimental Workflow

Caption: A generalized workflow for Suzuki-Miyaura coupling reactions.

Quantitative Data Summary: Catalyst, Base, and Solvent Selection

The success of a Suzuki coupling reaction, particularly with a heteroaryl chloride, is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes common conditions that have proven effective for similar challenging substrates.[10][11][12]

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent System Temperature (°C) Typical Time (h) Notes
1Pd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃ (2-3)Dioxane/H₂O (4:1)80-1004-12Good for a wide range of arylboronic acids.
2Pd₂(dba)₃ (1-3)XPhos (2-6)K₃PO₄ (2-3)Toluene or Dioxane100-1106-18Effective for sterically hindered substrates.
3Pd(PPh₃)₄ (3-5)-Cs₂CO₃ (2)DME/H₂O (4:1)85-1202-8A classic catalyst, often effective.
4PdCl₂(dppf) (2-5)-Na₂CO₃ (2)Acetonitrile/H₂O (3:1)8012-24Good for heteroarylboronic acids.[13]

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand (e.g., Buchwald-type biaryl phosphine ligands), or switching to a stronger base like potassium phosphate (K₃PO₄).[2][10]

  • Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using the boronic acid in a slight excess (1.1-1.2 equivalents).

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can occur in the presence of water and base. Using anhydrous conditions or switching to a boronate ester can mitigate this issue.

  • Catalyst Poisoning: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis.[10][14] The use of bulky, electron-rich ligands can often overcome this issue.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the 1-methyl-1H-1,2,4-triazole core. By carefully selecting the reaction parameters, researchers can efficiently synthesize a wide array of novel compounds for applications in drug discovery and materials science. The protocols and guidelines presented herein provide a robust starting point for the successful implementation of this powerful transformation.

References

The Latent Potential of 5-Chloro-1-methyl-1H-1,2,4-triazole in Advanced Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, materials scientists, and drug development professionals on the prospective applications of 5-Chloro-1-methyl-1H-1,2,4-triazole. While direct, published applications in materials science for this specific molecule are not yet widespread, its structural motifs—a nitrogen-rich triazole ring, a reactive chloro group, and a methyl substituent—suggest significant potential. This document will provide a forward-looking analysis, grounded in the established chemistry of 1,2,4-triazole derivatives, to propose and detail its use in the synthesis of coordination polymers, functional organic materials, and energetic compounds. We present plausible synthetic routes to the title compound and offer detailed, field-proven protocols for its theoretical application, aiming to catalyze further research and development in this promising area.

Introduction: Unveiling a Versatile Building Block

The 1,2,4-triazole scaffold is a cornerstone in the development of functional molecules across a spectrum of scientific disciplines, from pharmaceuticals and agrochemicals to materials science.[1][2] Its unique combination of aromaticity, high nitrogen content, and ability to act as a robust ligand for metal ions has led to its incorporation in a variety of advanced materials, including corrosion inhibitors, ionic liquids, and polymers for light-emitting devices.[1]

This compound (C3H4ClN3, CAS No. 56616-99-0) emerges as a particularly intriguing, yet underexplored, derivative. The presence of a chloro-substituent at the 5-position provides a reactive handle for nucleophilic substitution, opening avenues for derivatization and polymerization.[3] The N1-methyl group, in turn, influences solubility and prevents certain tautomeric forms, offering greater predictability in synthetic transformations and material properties.[4]

This guide will first outline a proposed synthesis for this compound, followed by detailed application notes and protocols for its hypothetical, yet scientifically grounded, use in three key areas of materials science.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₃H₄ClN₃[5]
Molecular Weight 117.54 g/mol [5]
CAS Number 56616-99-0[5]
Boiling Point 235.2°C at 760 mmHg[5]
Density 1.46 g/cm³[5]
Flash Point 96.1°C[5]
Appearance Solid[6]

Synthesis of this compound: A Proposed Protocol

While commercially available from various suppliers, an in-lab synthesis may be required for specific research purposes.[5][7] Based on established methods for the synthesis of substituted 1,2,4-triazoles, a plausible two-step route is proposed, starting from the commercially available 1-methyl-1H-1,2,4-triazole.[8][9][10]

Protocol 2.1: Synthesis of this compound

Causality: This protocol utilizes a lithiation-chlorination sequence. The N1-methylated triazole is first deprotonated at the C5 position using a strong base like n-butyllithium. The resulting organolithium intermediate is then quenched with an electrophilic chlorine source to yield the desired product.

Materials:

  • 1-methyl-1H-1,2,4-triazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Hexachloroethane

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-methyl-1H-1,2,4-triazole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Chlorination: In a separate flask, dissolve hexachloroethane (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain this compound.

Synthesis_Workflow cluster_synthesis Synthesis Protocol Start Start Dissolve Dissolve 1-methyl-1H-1,2,4-triazole in anhydrous THF Start->Dissolve Cool_to_78 Cool to -78 °C Dissolve->Cool_to_78 Add_nBuLi Add n-BuLi dropwise Cool_to_78->Add_nBuLi Stir_1h Stir for 1 hour at -78 °C Add_nBuLi->Stir_1h Add_C2Cl6 Add hexachloroethane solution Stir_1h->Add_C2Cl6 Warm_and_Quench Warm to RT, stir 2h, then quench with NH4Cl Add_C2Cl6->Warm_and_Quench Extract Extract with Diethyl Ether Warm_and_Quench->Extract Wash_and_Dry Wash with H2O/Brine and Dry Extract->Wash_and_Dry Purify Purify by Chromatography/Distillation Wash_and_Dry->Purify End Product Purify->End

Caption: Workflow for the proposed synthesis of this compound.

Application Note I: As a Ligand for Novel Coordination Polymers

The N2 and N4 nitrogen atoms of the 1,2,4-triazole ring are excellent coordination sites for metal ions, making triazole derivatives valuable ligands in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs).[11] The resulting materials have applications in gas storage, catalysis, and as thermochromic spin crossover materials.[12] this compound can be envisioned as a monodentate or bridging ligand. The chloro-substituent can influence the electronic properties of the ligand and participate in halogen bonding, potentially directing the final supramolecular architecture.

Protocol 3.1: Solvothermal Synthesis of a Hypothetical Fe(II) Coordination Polymer

Causality: This protocol describes a solvothermal method, which is a common technique for growing high-quality crystals of CPs and MOFs. The high temperature and pressure facilitate the dissolution of precursors and promote the formation of the thermodynamically stable product. Iron(II) is chosen as a metal center as Fe(II)-triazole CPs are known to exhibit interesting spin-crossover properties.[12]

Materials:

  • This compound

  • Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)

  • Methanol

  • Acetonitrile

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution: In a glass vial, dissolve this compound (2.0 eq) in methanol. In a separate vial, dissolve Fe(BF₄)₂·6H₂O (1.0 eq) in acetonitrile.

  • Mixing: Carefully layer the methanol solution of the ligand onto the acetonitrile solution of the metal salt in the Teflon liner of the autoclave.

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool slowly to room temperature over 24 hours.

  • Isolation: After cooling, carefully open the autoclave. Collect the resulting crystals by filtration, wash with fresh methanol, and dry under vacuum.

  • Characterization: The product should be characterized by single-crystal X-ray diffraction to determine its structure, and by magnetic susceptibility measurements to investigate its spin-crossover properties.

CP_Synthesis cluster_cp Coordination Polymer Synthesis Ligand_Sol Dissolve Ligand in Methanol Layering Layer Solutions in Autoclave Ligand_Sol->Layering Metal_Sol Dissolve Fe(II) Salt in Acetonitrile Metal_Sol->Layering Heating Heat to 120 °C for 48h Layering->Heating Cooling Slow Cool to Room Temperature Heating->Cooling Isolation Filter, Wash, and Dry Crystals Cooling->Isolation Characterization Analyze by XRD and Magnetometry Isolation->Characterization

Caption: Solvothermal synthesis workflow for a hypothetical Fe(II) coordination polymer.

Application Note II: As a Precursor for Energetic Materials

Nitrogen-rich heterocycles are a key component in the design of high-energy density materials (HEDMs) due to the large positive enthalpy of formation of dinitrogen gas, which is released upon decomposition.[13] The 1,2,4-triazole ring is a common motif in energetic materials. The reactive chlorine atom in this compound can be displaced by nitrogen-rich nucleophiles (e.g., azide, amino, or nitroamino groups) to create new energetic compounds with potentially high performance and good thermal stability.[2]

Protocol 4.1: Synthesis of 5-Azido-1-methyl-1H-1,2,4-triazole

Causality: This protocol details a nucleophilic aromatic substitution reaction where the chloro group is displaced by an azide group. Sodium azide is a common and effective nucleophile for this transformation. The resulting azido-triazole would have a significantly higher nitrogen content and is expected to be an energetic material.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF. Add sodium azide (1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification and Characterization: The crude product, 5-Azido-1-methyl-1H-1,2,4-triazole, can be purified by recrystallization. Caution: Azide compounds can be explosive and should be handled with appropriate safety precautions. Characterization should include DSC/TGA to assess thermal stability and detonation performance can be calculated.

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, resource for the materials scientist. Its straightforward, proposed synthesis and the reactivity of its chloro-substituent provide a clear pathway for the development of novel materials. The protocols outlined in this guide, while based on the established reactivity of related compounds, offer a robust starting point for the exploration of this molecule in coordination chemistry and energetic materials science. It is our hope that this guide will stimulate further investigation into the properties and applications of this versatile chemical building block, ultimately leading to the creation of new materials with enhanced functionalities.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-1-methyl-1H-1,2,4-triazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Chloro-1-methyl-1H-1,2,4-triazole via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs) & First Principles

Q1: What is this compound and what are its basic properties?

This compound (CAS No: 56616-99-0) is a heterocyclic organic compound.[1] It possesses a five-membered ring with three nitrogen atoms, substituted with a chlorine atom at the 5-position and a methyl group at the 1-position.[1] These features contribute to its chemical properties and make it a valuable building block in pharmaceutical and agricultural applications.[1]

PropertyValueSource
Molecular Formula C₃H₄ClN₃[1][2][3][4]
Molecular Weight 117.54 g/mol [1][3][4]
Appearance White to off-white solid[1]
Boiling Point 235.2°C at 760 mmHg[2]
Density 1.46 g/cm³[2]

The compound is generally soluble in polar organic solvents.[1] The triazole ring's nitrogen atoms can participate in hydrogen bonding, which influences its solubility and interactions.[1][5]

Q2: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique based on differential solubility.[6] The core principle is that the solubility of most solids, including this compound, increases with temperature.[6] An ideal recrystallization solvent will dissolve the target compound completely at a high temperature but very poorly at a low temperature.[6][7]

The process works as follows:

  • The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Insoluble impurities can be filtered out at this stage (hot filtration).

  • The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form.

  • Soluble impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are separated during the final filtration step.[7][8]

Q3: What are the potential impurities I might encounter in my crude this compound?

The nature of impurities is highly dependent on the synthetic route used. For substituted triazoles, common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various precursors used in the triazole ring formation.[9]

  • Partially Reacted Intermediates: Incomplete reactions can leave intermediates in the crude product mixture.[9]

  • Regioisomers: If the cyclization reaction can occur at different positions, you may have isomeric impurities.[9]

  • Residual Catalysts: Syntheses involving metal catalysts, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), may leave residual metal salts in the product.[9][10][11]

Experimental Protocols & Methodologies

Q4: How do I select the best solvent for recrystallizing this compound?

Selecting the right solvent is the most critical step for a successful recrystallization.[6] The ideal solvent should be chemically inert towards your compound and have a significant difference in solubility for the compound at high and low temperatures.[7][12]

Protocol for Solvent Screening:

  • Preparation: Place approximately 50-100 mg of your crude this compound into several different test tubes.

  • Room Temperature Test: To each test tube, add a small volume (e.g., 0.5 mL) of a different candidate solvent. Agitate the mixture. A good solvent should not dissolve the compound at room temperature, or only sparingly.[6][8] If the compound dissolves completely, that solvent is unsuitable for single-solvent recrystallization.

  • High-Temperature Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water or sand bath. Add the solvent dropwise while heating until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.[7][8]

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a large quantity of pure crystals.[6]

  • Solvent Candidates: Based on the polar nature of the triazole ring, start your screening with the following solvents:

    • Water

    • Ethanol or Isopropanol

    • Ethyl Acetate

    • Acetone

    • Toluene

    • Acetonitrile

Data Presentation: Solvent Screening Table

Record your observations in a structured table to facilitate comparison.

SolventSolubility at 25°C (in ~1 mL)Solubility at Boiling PointCrystal Formation on CoolingNotes
WaterInsoluble
EthanolSparingly Soluble
Ethyl Acetate
Toluene
Hexane
Mixed Solvent(e.g., Ethanol/Water)
Diagram: Solvent Selection Workflow

This diagram outlines the decision-making process for choosing a suitable recrystallization solvent system.

Solvent_Selection start Start: Crude Solid (~50 mg) add_solvent Add 0.5 mL Solvent at Room Temp start->add_solvent dissolves_cold Dissolves Completely? add_solvent->dissolves_cold reject_solvent Reject Solvent (Try as anti-solvent?) dissolves_cold->reject_solvent Yes heat_solution Heat to Boiling dissolves_cold->heat_solution No try_mixed Consider Mixed Solvent System reject_solvent->try_mixed dissolves_hot Dissolves Completely? heat_solution->dissolves_hot insoluble Insoluble or Poorly Soluble dissolves_hot->insoluble No cool_slowly Cool Slowly to RT, then Ice Bath dissolves_hot->cool_slowly Yes insoluble->try_mixed crystals_form Good Crystals Form? cool_slowly->crystals_form success SUCCESS: Use this Solvent crystals_form->success Yes crystals_form->try_mixed No

Caption: Workflow for single-solvent recrystallization screening.

Q5: Can you provide a step-by-step protocol for the recrystallization?

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate (with stirring). Continue adding the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.[6]

  • Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, residual catalyst), perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated funnel and flask and a small excess of hot solvent.[6][13]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[14] Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals thoroughly to remove all traces of the solvent.[6] This can be done in a desiccator, a vacuum oven (if the compound is thermally stable), or by air drying.

Troubleshooting Guide

Q6: I've followed the protocol, but no crystals are forming. What should I do?

This is a common issue that usually points to one of two problems.[13][15]

CauseDiagnosis & Solution
Too Much Solvent The solution is too dilute for the compound to reach its saturation point upon cooling. Solution: Gently heat the solution again and boil off some of the solvent to concentrate it.[13][14][15] Then, attempt to cool it again.
Supersaturation The solution has cooled below its saturation point, but crystal growth has not initiated due to a lack of nucleation sites. Solutions: 1. Scratch: Gently scratch the inside surface of the flask with a glass rod just below the solvent line.[13][14] This can create microscopic imperfections that serve as nucleation sites. 2. Seed: If you have a small crystal of the pure compound, add it to the solution (a "seed crystal").[13][14] This provides a template for crystal growth.
Q7: My compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[13] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated and cools too quickly.[9][13]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to make the solution more dilute.[13][15]

  • Cool Slowly: Allow the more dilute solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling, which favors the formation of an ordered crystal lattice over a disordered oil.[15]

  • Scratch: Scratching the flask during the cooling process can sometimes induce crystallization before the oiling-out point is reached.[13]

Diagram: Troubleshooting Flowchart

This flowchart provides a logical path to solving common recrystallization problems.

Troubleshooting start Problem Encountered During Cooling no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out poor_yield Yield is Very Low start->poor_yield is_supersaturated Is solution supersaturated? no_crystals->is_supersaturated scratch_seed 1. Scratch flask with glass rod. 2. Add a seed crystal. is_supersaturated->scratch_seed Yes too_much_solvent Too much solvent was used. is_supersaturated->too_much_solvent No evaporate Gently boil off some solvent and re-cool slowly. too_much_solvent->evaporate reheat_add_solvent Reheat to dissolve oil. Add more solvent (10-20%). oiling_out->reheat_add_solvent cool_slower Cool solution much more slowly. Insulate flask. reheat_add_solvent->cool_slower check_filtrate Check mother liquor for dissolved product. poor_yield->check_filtrate recover_product Concentrate mother liquor to obtain a second crop of crystals. check_filtrate->recover_product

Caption: A decision tree for common recrystallization issues.

Safety Information

Q8: What are the safety precautions for handling this compound and performing recrystallization?

Compound-Specific Hazards:

  • Hazard Statements: this compound is classified as harmful if swallowed (Acute Tox. 4 Oral).

  • Precautionary Statements: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Wash hands and any exposed skin thoroughly after handling.[16] Avoid creating and inhaling dust.

General Recrystallization Hazards:

  • Flammable Solvents: Many organic solvents are flammable. Always heat solvents using a steam bath, heating mantle, or hot plate in a well-ventilated fume hood. Never use an open flame.[12]

  • Hot Surfaces and Solutions: Use appropriate tongs or heat-resistant gloves to handle hot flasks. Be aware of the risk of bumping (sudden, violent boiling) when heating liquids.

  • Pressure Build-up: Never heat a sealed container. Ensure your apparatus is vented.

References

Technical Support Center: Synthesis of 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-1-methyl-1H-1,2,4-triazole. We will address common challenges, focusing on the formation of side products and impurities, and provide robust troubleshooting strategies and detailed protocols to ensure high-purity outcomes.

Section 1: Overview of the Primary Synthetic Pathway

The most reliable and commonly employed route to this compound is a two-step process. It begins with the regioselective synthesis of the key intermediate, 1-methyl-1H-1,2,4-triazol-5(4H)-one, followed by a chlorination reaction. Understanding the potential pitfalls in each step is critical for minimizing impurity formation.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination start Methylhydrazine + Urea Analogs precursor 1-Methyl-1H-1,2,4-triazol-5(4H)-one start->precursor Cyclocondensation product 5-Chloro-1-methyl- 1H-1,2,4-triazole precursor->product Chlorination chlorination Chlorinating Agent (e.g., POCl₃) chlorination->product

Caption: General two-step workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

FAQ 1: My precursor synthesis results in a mixture of isomers. How can I isolate the correct 1-methyl-1H-1,2,4-triazol-5(4H)-one?

Root Cause Analysis: This is the most critical issue affecting the purity of the final product. Methylhydrazine has two non-equivalent nitrogen atoms (N1 and N2) that can participate in cyclization. When reacting with a symmetrical C1 synthon like urea or phosgene derivatives, cyclization can occur in different ways, leading to isomeric triazolone precursors. The primary side product is typically 4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, which upon chlorination would yield an isomeric chloro-triazole that is difficult to separate from your target compound.

The reaction of methylhydrazine with a precursor like semicarbazide is a common method for forming the triazole ring.[1] The regioselectivity of this cyclization is highly dependent on reaction conditions.

Isomer_Formation cluster_reactants Reactants cluster_products Potential Products MH Methylhydrazine Desired 1-Methyl-1H-1,2,4-triazol-5(4H)-one (Desired Precursor) MH->Desired Path A (Favored) Isomer 4-Methyl-4H-1,2,4-triazol-3(2H)-one (Isomeric Side Product) MH->Isomer Path B (Disfavored) SC Semicarbazide SC->Desired SC->Isomer

Caption: Isomeric precursor formation from methylhydrazine.

Troubleshooting & Recommended Protocol:

To favor the formation of the desired 1-methyl isomer, a proven method involves the cyclization of 1-methyl-3-thiosemicarbazide. The sulfur atom directs the cyclization more effectively.

Protocol 1: Regioselective Synthesis of 1-Methyl-1H-1,2,4-triazol-5(4H)-one

  • Step A: Formation of 1-Methyl-3-thiosemicarbazide:

    • Dissolve methylhydrazine (1.0 eq) in ethanol.

    • Add ammonium thiocyanate (1.0 eq) and reflux the mixture for 4-6 hours.

    • Cool the reaction and concentrate under reduced pressure. The intermediate can often be used directly in the next step after a simple filtration to remove ammonium salts.

  • Step B: Cyclization:

    • To the crude 1-methyl-3-thiosemicarbazide, add an aqueous solution of sodium hydroxide (2.0 eq, 10% w/v).

    • Reflux the mixture for 8-12 hours, monitoring for the evolution of hydrogen sulfide (H₂S) gas (use appropriate safety precautions and a scrubber).

    • The reaction is complete when H₂S evolution ceases.

    • Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl to pH ~5-6.

    • The desired product, 1-methyl-1H-1,2,4-triazol-5(4H)-one, will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum. Verify purity by ¹H NMR and LCMS before proceeding.

FAQ 2: The chlorination of my triazolone precursor is incomplete. How can I improve the yield?

Root Cause Analysis: Incomplete conversion is a frequent problem in the chlorination of heterocyclic "ones" or "ols". This is often due to insufficient reactivity of the chlorinating agent, suboptimal temperature, or deactivation of the reagent by moisture. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Chlorinating Agent Use Phosphorus Oxychloride (POCl₃).Highly effective for converting heterocyclic ketones to chlorides.
Stoichiometry Use a significant excess of POCl₃ (5-10 equivalents).POCl₃ acts as both the reagent and the solvent, driving the reaction to completion.
Temperature Reflux at the boiling point of POCl₃ (~105 °C).The reaction requires thermal energy to overcome the activation barrier. Lower temperatures lead to sluggish or incomplete conversion.
Additives Add a catalytic amount of N,N-dimethylformamide (DMF) or a quaternary ammonium salt (e.g., benzyltriethylammonium chloride).These additives can accelerate the reaction by forming a more reactive Vilsmeier-Haack type intermediate.[2]
Moisture Control Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).POCl₃ reacts violently with water, which quenches the reagent and reduces its effectiveness.

Protocol 2: Optimized Chlorination

  • Place the dry 1-methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq) in an oven-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet.

  • Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 8.0 eq) via a syringe.

  • Optional: Add a catalytic amount of DMF (0.1 eq).

  • Heat the mixture to reflux (approx. 105 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LCMS. Take an aliquot, carefully quench it in ice-water, extract with ethyl acetate, and spot on a TLC plate. The reaction is complete when the starting material is no longer visible.

  • Once complete, allow the mixture to cool to room temperature.

  • Proceed immediately to the workup (see FAQ 3).

FAQ 3: My final product seems pure after reaction, but decomposes or hydrolyzes back to the precursor during workup. What is the correct procedure?

Root Cause Analysis: this compound is susceptible to nucleophilic substitution, particularly hydrolysis. The electron-withdrawing nature of the triazole ring activates the C-Cl bond. Quenching the reaction mixture with water or aqueous base at elevated temperatures will rapidly convert the product back to the starting material. A careful, cold, and anhydrous-as-possible workup is essential.

Workup_Flow cluster_main Robust Anhydrous Workup start 1. Cool Reaction Mixture quench 2. Quench Excess POCl₃ (Slowly add to ice/water) start->quench Critical Step: Keep Temp < 10 °C extract 3. Extract with Organic Solvent (e.g., Dichloromethane) quench->extract wash 4. Wash with Brine extract->wash dry 5. Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate 6. Concentrate in vacuo dry->concentrate purify 7. Purify (Vacuum Distillation or Silica Gel Chromatography) concentrate->purify

Caption: Recommended workflow for product workup and isolation.

Protocol 3: Hydrolysis-Resistant Workup and Purification

  • Quenching: After cooling the reaction mixture from Protocol 2, slowly and carefully pour it onto a large excess of crushed ice with vigorous stirring. The temperature must be maintained below 10 °C. This hydrolyzes the excess POCl₃.

  • Neutralization: Once all the POCl₃ is quenched, slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH of the aqueous layer is ~7-8. Continue to maintain a low temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).

Summary Table of Common Side Products
Side Product / ImpurityOrigin StepReason for FormationIdentification Tip (¹H NMR)
1-Methyl-1H-1,2,4-triazol-5(4H)-one ChlorinationIncomplete reaction or hydrolysis during workup.Presence of a broad NH proton signal; different chemical shift for the C-H proton.
4-Methyl-4H-1,2,4-triazol-3-one Precursor SynthesisNon-regioselective cyclization of methylhydrazine.Distinct set of signals from the desired precursor isomer.
3-Chloro-4-methyl-1H-1,2,4-triazole ChlorinationChlorination of the isomeric 4-methyl precursor.Different chemical shift for the triazole C-H and N-CH₃ protons compared to the target molecule.
Phosphorous Residues ChlorinationIncomplete removal of POCl₃ hydrolysis byproducts.Often results in an oily or sticky final product; may not be visible by ¹H NMR but can affect elemental analysis.

References

Technical Support Center: HPLC Purity Analysis of 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 5-Chloro-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions for common challenges encountered during purity analysis. We will delve into the causality behind experimental choices, offering a self-validating framework for robust and reliable HPLC method development and troubleshooting.

Getting Started: Recommended HPLC Method

For routine purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and effective starting point.[1][2][3] The compound is polar, but typically retains sufficiently on a standard C18 column with a highly aqueous mobile phase.

Experimental Protocol: Starting RP-HPLC Method

This protocol provides a robust baseline for achieving good peak shape and resolution.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent particulates from damaging the column and system.[4]

2. Chromatographic Conditions:

  • A summary of the starting conditions is provided in the table below. These parameters should be considered a starting point and may require optimization based on your specific instrumentation and impurity profile.

ParameterRecommended ConditionRationale & Key Insights
HPLC System Standard HPLC or UHPLC system with UV DetectorA standard system is sufficient. UHPLC can provide faster analysis times and higher resolution if available.
Column LUNA® C18(2), 4.6 x 150 mm, 5 µm (or equivalent end-capped C18)A modern, high-purity, end-capped C18 column is crucial to minimize secondary interactions with residual silanols, which can cause peak tailing with basic compounds like triazoles.[5]
Mobile Phase A 0.1% Formic Acid in WaterThe low pH (~2.7) of the mobile phase protonates residual silanol groups on the silica surface, minimizing their interaction with the basic triazole analyte and thus preventing peak tailing.[6] Formic acid is volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 5% B to 70% B over 15 minutes; Hold at 70% B for 3 min; Return to 5% B over 1 min; Equilibrate at 5% B for 5 min.A gradient elution is recommended for purity analysis to ensure that both polar starting materials and potentially more hydrophobic byproducts or dimers are eluted and resolved from the main peak.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. This can be scaled for different column dimensions.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 215 nmTriazoles typically have UV absorbance at lower wavelengths. 215 nm is a good starting point for detecting the triazole ring and a wide range of potential impurities. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 5 µLThis volume is a good starting point to avoid column overload, which can lead to peak fronting or broadening.[4]

General HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Equilibration System & Column Equilibration MobilePhase->Equilibration SamplePrep Sample Dissolution & Filtration Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: General experimental workflow for HPLC purity analysis.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound sample?

A: Impurities can originate from starting materials, byproducts, or degradation. Common synthetic routes for 1,2,4-triazoles can involve reagents like hydrazines, amides, and nitriles.[7][8] Therefore, potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomers: Regioisomers formed during the triazole ring synthesis.

  • Related Substances: Byproducts from side reactions, such as the formation of 1,3,4-oxadiazole isomers, especially if the synthesis involves cyclization of acyl hydrazides.

  • Degradation Products: Hydrolysis of the chloro-substituent is a potential degradation pathway.

Q2: My compound is very polar and elutes near the void volume with the recommended RP-HPLC method. What should I do?

A: If your analyte has insufficient retention on a C18 column even with a highly aqueous mobile phase, you have two primary options:

  • Use a Polar-Embedded or Aqueous C18 Column: These columns are specifically designed for stability and enhanced retention of polar compounds in 100% aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns.[9][10]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[11][12][13] It uses a polar stationary phase (like one with triazole bonding) and a mobile phase with a high concentration of organic solvent (e.g., acetonitrile) and a small amount of water.[12] Elution is achieved by increasing the water content.

Q3: How do I confirm the identity of the main peak and any impurity peaks?

A: The most definitive method is to use a mass spectrometer (MS) detector coupled to the HPLC (LC-MS). This will provide the mass-to-charge ratio of the eluting peaks, allowing for confirmation of the molecular weight of your main compound and providing clues to the structure of unknown impurities. If LC-MS is not available, you can compare the retention time of your main peak with that of a certified reference standard.

Troubleshooting Guide

This section addresses specific problems you might encounter during your analysis in a direct question-and-answer format.

Peak Shape Issues

Q: My main peak for this compound is tailing severely. What is the cause and how can I fix it?

A: Peak tailing for a basic compound like a triazole is most often a chemical issue caused by secondary interactions between the analyte and the stationary phase.[4]

  • Primary Cause: Interaction with ionized silanol groups (Si-O⁻) on the surface of the silica-based C18 column. These negatively charged sites can have a strong, unwanted ionic interaction with the positively charged (protonated) basic analyte, delaying its elution and causing a tailed peak.[5]

  • Solutions:

    • Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is low, ideally between 2.5 and 3.0. Using 0.1% formic or trifluoroacetic acid (TFA) will protonate the silanol groups (Si-OH), neutralizing their negative charge and eliminating the secondary ionic interaction.[6] This is the most effective solution.

    • Use a High-Quality End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most of the accessible silanol groups. If you are using an older column, switching to a newer, fully end-capped one can significantly improve peak shape.[5]

    • Check for Column Contamination: Strongly retained basic compounds from previous injections can accumulate on the column and act as active sites. Flush the column with a strong, acidic mobile phase (e.g., 50:50 Acetonitrile:Water with 0.5% TFA) to remove contaminants.

    • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or sample concentration.[4]

Troubleshooting Workflow for Peak Tailing

Tailing_Troubleshooting Start Peak Tailing Observed (Asymmetry > 1.2) CheckAllPeaks Are ALL peaks tailing? Start->CheckAllPeaks PhysicalIssue Likely a Physical Issue CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Likely a Chemical Issue (Secondary Interactions) CheckAllPeaks->ChemicalIssue No CheckFrit Check for blocked column inlet frit PhysicalIssue->CheckFrit CheckVoid Check for column void (gap in packing) CheckFrit->CheckVoid ReplaceColumn Replace Column CheckVoid->ReplaceColumn CheckpH Is Mobile Phase pH low? (e.g., pH < 3) ChemicalIssue->CheckpH LowerpH Lower pH with 0.1% FA/TFA CheckpH->LowerpH No CheckColumn Is column a modern, end-capped C18? CheckpH->CheckColumn Yes ProblemSolved Problem Solved LowerpH->ProblemSolved NewColumn Switch to new end-capped or polar-embedded column CheckColumn->NewColumn No CheckOverload Is sample overloaded? CheckColumn->CheckOverload Yes NewColumn->ProblemSolved DiluteSample Dilute sample or reduce injection volume CheckOverload->DiluteSample Yes CheckOverload->ProblemSolved No DiluteSample->ProblemSolved

Caption: A logical workflow for troubleshooting peak tailing.

Q: My peaks are split or broader than usual. What should I check?

A: Peak splitting or broadening, especially if it affects all peaks, often points to a physical problem with the system or column, rather than a chemical one.[4]

  • Possible Causes & Solutions:

    • Column Void: A gap or channel may have formed at the head of the column packing bed due to pressure shocks or degradation. This causes the sample band to spread unevenly. Solution: Carefully reverse-flush the column (if the manufacturer allows) at a low flow rate. If this doesn't work, the column likely needs to be replaced. Using a guard column can help protect the analytical column.[4]

    • Partially Blocked Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, distorting flow. Solution: Replace the in-line filter and ensure all samples and mobile phases are filtered. Try back-flushing the column to dislodge particulates from the frit.

    • Sample Solvent Mismatch: Dissolving your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase can cause poor peak shape. Solution: Always try to dissolve your sample in the initial mobile phase composition.[6]

Baseline & Sensitivity Issues

Q: I am seeing "ghost peaks" in my chromatograms, even when I inject a blank (mobile phase). Where are they coming from?

A: Ghost peaks are extraneous peaks that are not from the injected sample. They are typically caused by contamination or carryover.

  • Possible Causes & Solutions:

    • Carryover from Autosampler: A previous, highly concentrated sample may have adsorbed to the needle, injection port, or valve. Solution: Program a needle wash with a strong solvent (like 100% acetonitrile or isopropanol) in your injection sequence. Run several blank injections after a high-concentration sample.

    • Contaminated Mobile Phase: Impurities in your solvents (especially water) or glassware can accumulate on the column during equilibration and then elute as a peak during the gradient. Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.

    • Sample Contamination: The ghost peak may be a real contaminant introduced during sample preparation. Solution: Analyze each component of your sample diluent individually to pinpoint the source.

Q: The baseline is drifting upwards during my gradient run. Is this normal?

A: A slight upward drift can be normal in a gradient, especially at low UV wavelengths, due to the changing absorbance of the mobile phase as the acetonitrile concentration increases. However, a significant or unstable drift can indicate a problem.

  • Possible Causes & Solutions:

    • Poorly Mixed or Degassed Mobile Phase: Ensure mobile phases are thoroughly mixed and degassed to prevent compositional changes or air bubbles from affecting the detector.

    • Column Bleed: If the drift is excessive and you see many small, random peaks, your column's stationary phase may be degrading and "bleeding" off. This happens with aggressive mobile phases (high pH) or at high temperatures. Solution: Ensure your method is within the column's recommended pH and temperature range. If bleed persists, the column may need replacement.

    • Contamination: Impurities from the mobile phase can slowly elute during the gradient, causing the baseline to rise. Solution: Use high-purity solvents and prepare mobile phases fresh daily.

References

Technical Support Center: Overcoming Regioselectivity Issues in 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of regioselectivity in your experiments. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve your desired isomeric outcomes.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of 1,2,4-triazole synthesis, and why is it a common challenge?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the synthesis of 1,2,4-triazoles, particularly when using unsymmetrical starting materials, the reaction can often proceed through different pathways, leading to a mixture of regioisomers (e.g., N1- vs. N2-substituted or 3,5-disubstituted vs. 3,4-disubstituted triazoles). This is a common challenge because the energy barriers for the formation of different isomers can be very similar, resulting in a lack of selectivity. Controlling regioselectivity is crucial as different regioisomers can possess vastly different biological activities and physical properties.

Q2: Which common synthetic methods for 1,2,4-triazoles are prone to regioselectivity issues?

A2: Several classical methods are known to present challenges with regioselectivity. The Pellizzari reaction , which involves the condensation of an amide and an acylhydrazide, is not inherently regioselective when unsymmetrical precursors are used.[1][2] Similarly, the Einhorn-Brunner reaction , the condensation of an imide with a hydrazine, can yield a mixture of isomers if the imide is unsymmetrical.[3][4]

Q3: What are the primary factors that influence regioselectivity in 1,2,4-triazole synthesis?

A3: The regiochemical outcome is influenced by a combination of factors, including:

  • Electronic Effects: The electron density at different positions of the reacting molecules plays a significant role. For instance, in the Einhorn-Brunner reaction, the nucleophilic hydrazine will preferentially attack the more electrophilic carbonyl carbon of the imide.[3][4]

  • Steric Hindrance: Bulky substituents can block access to a particular reaction site, favoring the formation of the less sterically hindered isomer.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can all influence the reaction pathway and, consequently, the regioselectivity.

  • Catalyst Choice: In modern synthetic methods, the choice of catalyst can be the most powerful tool for dictating the regiochemical outcome.[5][6]

Q4: What is the Dimroth rearrangement, and how can it affect my final product distribution?

A4: The Dimroth rearrangement is an isomerization reaction observed in certain heterocyclic systems, including triazoles, where endocyclic and exocyclic atoms (often nitrogen) can switch places.[7] This rearrangement can be promoted by acidic or basic conditions, heat, or even light, and is driven by the formation of a more thermodynamically stable isomer.[8][9] It is crucial to be aware of the possibility of a Dimroth rearrangement as it can alter the initially formed regioisomeric ratio, leading to a different product distribution upon workup or purification.

Troubleshooting Guide

Problem: My reaction yields a mixture of regioisomers.

This is a frequent challenge, particularly with classical synthetic routes. Here’s how to troubleshoot this issue:

For the Einhorn-Brunner Reaction:

  • Probable Cause: The two acyl groups on your unsymmetrical imide have similar electronic properties, leading to non-selective attack by the hydrazine.[3]

  • Solution:

    • Redesign Your Imide: The most effective strategy is to maximize the electronic difference between the two acyl groups. Pair a strongly electron-withdrawing group (e.g., trifluoroacetyl) with an electron-donating or neutral group. The hydrazine will preferentially attack the carbonyl carbon attached to the more electron-withdrawing group, leading to a higher regioselectivity.[3]

    • Substituent Effect on Regioselectivity in the Einhorn-Brunner Reaction:

Acyl Group 1Acyl Group 2Expected Major ProductRationale
TrifluoroacetylAcetyl3-(Trifluoromethyl)-5-methyl-1,2,4-triazoleThe trifluoroacetyl group is highly electron-withdrawing, making its carbonyl carbon more electrophilic.
BenzoylAcetyl3-Phenyl-5-methyl-1,2,4-triazoleThe benzoyl group is more electron-withdrawing than the acetyl group.

For the Pellizzari Reaction:

  • Probable Cause: When using an unsymmetrical amide and acylhydrazide, an "interchange of acyl groups" can occur at high temperatures, leading to a mixture of three possible 1,2,4-triazole products.[10]

  • Solution:

    • Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for the reaction to proceed. This can help to suppress the acyl interchange side reaction.

    • Consider Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times, which may help to minimize the formation of side products by limiting the exposure to high temperatures.[1][11]

    • Symmetrical Approach: If possible, redesign your synthesis to utilize a symmetrical Pellizzari reaction to avoid the issue of regioisomer formation altogether.

Problem: I am struggling to separate the regioisomers.
  • Probable Cause: The regioisomers have very similar polarities and physical properties.

  • Solution:

    • High-Resolution Chromatography: Standard flash column chromatography may not be sufficient. Consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for better separation.[12]

    • Distillation or Recrystallization: Despite their similarities, regioisomers often have slightly different boiling points and solubilities. Careful fractional distillation or recrystallization can sometimes be effective for separation.[13][14] It has been noted that in some cases, the 1- and 4-isomers of alkylated 1,2,4-triazoles have differing volatilities and polarities, making them separable.[14]

    • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, facilitating separation.

Problem: I need to synthesize a specific regioisomer with high purity.
  • Probable Cause: Your current synthetic method lacks the required regiocontrol.

  • Solution: Employ a Regioselective Synthetic Strategy

    • Catalyst-Controlled [3+2] Cycloadditions: This is one of the most powerful modern approaches. The choice of metal catalyst can direct the reaction to selectively form a specific regioisomer.[6][15] For example, in the reaction of isocyanides with diazonium salts:

      • Silver(I) catalysts (e.g., AgOAc) selectively yield 1,3-disubstituted 1,2,4-triazoles .[5][6]

      • Copper(II) catalysts (e.g., Cu(OAc)2) selectively yield 1,5-disubstituted 1,2,4-triazoles .[5][6]

Comparative Performance of Catalysts in Regioselective 1,2,4-Triazole Synthesis [5]

Catalyst SystemReactantsProductYield (%)Key Advantages
Silver(I) Aryl Diazonium Salts & Isocyanides1,3-Disubstituted 1,2,4-Triazolesup to 88%High yield and selectivity for 1,3-isomers.
Copper(II) Aryl Diazonium Salts & Isocyanides1,5-Disubstituted 1,2,4-Triazolesup to 79%High yield for 1,5-isomers.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,3-Disubstituted 1,2,4-Triazole via Silver(I) Catalysis[6]

This protocol describes the synthesis of a 1,3-disubstituted 1,2,4-triazole from an aryl diazonium salt and an isocyanide using a silver(I) catalyst.

Materials:

  • Aryl diazonium salt (1.0 eq)

  • Isocyanide (1.2 eq)

  • Silver(I) acetate (AgOAc, 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl diazonium salt and silver(I) acetate.

  • Add the anhydrous solvent and stir the mixture at room temperature.

  • Slowly add the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,3-disubstituted 1,2,4-triazole.

Protocol 2: Improving Regioselectivity in the Einhorn-Brunner Reaction[3]

This protocol outlines a general procedure for the Einhorn-Brunner reaction with an emphasis on maximizing regioselectivity through substrate design.

Materials:

  • Unsymmetrical imide with electronically differentiated acyl groups (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • Glacial acetic acid (as solvent and catalyst)

Procedure:

  • Dissolve the unsymmetrical imide in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Slowly add the substituted hydrazine to the solution.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress by TLC.

  • After the reaction is complete (typically 2-8 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product and determine the regioisomeric ratio using ¹H NMR spectroscopy.

  • Purify the desired regioisomer by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Regioselectivity_Troubleshooting cluster_synthesis 1,2,4-Triazole Synthesis cluster_outcome Outcome Assessment cluster_troubleshooting Troubleshooting Strategies Start Start Synthesis Reaction Perform Reaction (e.g., Einhorn-Brunner, Pellizzari) Start->Reaction Analysis Analyze Product Mixture (NMR, LC-MS) Reaction->Analysis Isomer_Mix Mixture of Regioisomers Analysis->Isomer_Mix Poor Selectivity Desired_Product Desired Regioisomer (High Purity) Analysis->Desired_Product Good Selectivity Modify_Substrate Modify Substrate (e.g., increase electronic difference in imide for Einhorn-Brunner) Isomer_Mix->Modify_Substrate Change_Conditions Change Reaction Conditions (Temperature, Solvent) Isomer_Mix->Change_Conditions New_Method Switch to Regioselective Method (e.g., Catalyst-Controlled Cycloaddition) Isomer_Mix->New_Method Separate_Isomers Separate Isomers (HPLC, SFC, Recrystallization) Isomer_Mix->Separate_Isomers

Caption: A decision-making workflow for troubleshooting regioselectivity issues in 1,2,4-triazole synthesis.

Catalyst_Control Start Aryl Diazonium Salt + Isocyanide Ag_Catalyst Silver(I) Catalyst (e.g., AgOAc) Start->Ag_Catalyst Cu_Catalyst Copper(II) Catalyst (e.g., Cu(OAc)2) Start->Cu_Catalyst Product_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_Catalyst->Product_1_3 High Regioselectivity Product_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_Catalyst->Product_1_5 High Regioselectivity

Caption: Catalyst-controlled regioselective synthesis of 1,2,4-triazoles.

References

Removal of starting materials from 5-Chloro-1-methyl-1H-1,2,4-triazole product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Chloro-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key heterocyclic building block in high purity. This document moves beyond generic protocols to offer a deeper understanding of the "why" behind the "how," ensuring robust and reproducible results in your laboratory.

Understanding the Chemistry: The Sandmeyer Reaction and its Implications for Purity

The synthesis of this compound commonly proceeds via a Sandmeyer reaction, a versatile method for the conversion of a primary aromatic amine to a halide.[1][2] In this case, the starting material is typically 1-methyl-1H-1,2,4-triazol-5-amine. The reaction involves the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst to yield the desired chlorinated triazole.[3]

While effective, the Sandmeyer reaction is known to generate a characteristic profile of impurities that can complicate downstream applications if not adequately removed.[4] Understanding these potential impurities is the first step in designing an effective purification strategy.

Common Impurities Originating from the Sandmeyer Synthesis:

  • Unreacted Starting Material: Incomplete diazotization or decomposition can lead to the presence of residual 1-methyl-1H-1,2,4-triazol-5-amine in the crude product.

  • Phenolic Byproducts: Diazonium salts are susceptible to reaction with water, especially at elevated temperatures, leading to the formation of 1-methyl-1H-1,2,4-triazol-5-ol.[4][5]

  • Azo Compounds: The diazonium salt can couple with the starting amine or other electron-rich species in the reaction mixture to form colored azo-byproducts.[4]

  • Biaryl Impurities: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two triazole radicals.[2][3]

  • Residual Copper Catalyst: Copper salts are integral to the reaction, and their removal is crucial to prevent interference in subsequent catalytic reactions.[1]

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. How do I begin the purification?

A1: A dark, oily crude product is common after a Sandmeyer reaction and is often indicative of the presence of colored byproducts and residual copper salts. The first step is a robust extractive workup to remove the majority of these impurities.

Q2: What is the most effective method for removing the copper catalyst?

A2: Residual copper can be challenging to remove completely. An acidic wash during the initial workup will remove some of the copper salts. For more complete removal, washing the organic extract with an aqueous solution of a chelating agent like ammonia or ammonium chloride is highly effective.[6] These reagents form a water-soluble copper-ammonia complex that can be easily separated in the aqueous phase. An EDTA wash can also be employed for this purpose.[6]

Q3: I've performed an extractive workup, but my product is still colored. What should I do?

A3: Persistent color after extraction suggests the presence of azo compounds or other colored organic impurities. Recrystallization with the addition of activated charcoal can be effective in removing these chromophores. However, use charcoal judiciously as it can also adsorb your desired product, leading to lower yields.

Q4: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to the presence of impurities depressing the melting point or if the boiling point of the solvent is higher than the melting point of your compound. Try re-dissolving the oil in a bit more hot solvent and allowing it to cool more slowly. If that fails, consider a different solvent system or purification by column chromatography.[7]

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for quantitative purity analysis.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can also reveal the presence of impurities.[10][11]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the purification and analysis of this compound.

Protocol 1: Extractive Workup

This protocol is designed to remove the bulk of inorganic salts, including the copper catalyst, and water-soluble impurities from the crude reaction mixture.

  • Quenching and Initial Extraction:

    • Carefully quench the reaction mixture by pouring it into a beaker containing ice and water.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a 10 g scale reaction).

  • Acidic Wash:

    • Combine the organic extracts and wash with 1 M HCl (2 x 50 mL) to remove any unreacted 1-methyl-1H-1,2,4-triazol-5-amine.

  • Copper Removal:

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 50 mL) or 10% aqueous ammonia until the blue color of the copper complex is no longer visible in the aqueous layer.[6]

  • Neutralization and Final Wash:

    • Wash the organic layer with saturated aqueous sodium bicarbonate (1 x 50 mL) to neutralize any remaining acid.

    • Finally, wash with brine (1 x 50 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities and obtaining a crystalline final product.

  • Solvent Selection:

    • The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Commonly effective solvent systems for triazoles include ethanol/water, ethyl acetate/hexanes, or isopropanol.[7][12]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, cool the flask in an ice bath for 30 minutes.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[7]

Protocol 3: Purification by Column Chromatography

Column chromatography is a powerful method for separating the desired product from closely related impurities.[13]

  • Stationary and Mobile Phase Selection:

    • For a compound of moderate polarity like this compound, silica gel is a suitable stationary phase.

    • A common mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for the product.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods for Purity Assessment

Accurate determination of purity is critical. The following methods are recommended for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[8]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used for triazole analysis.[14][15] A typical starting condition could be 60:40 (v/v) acetonitrile:water.

  • Detection: UV detection at a wavelength where the triazole ring absorbs, typically around 210-230 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the analysis of triazole derivatives.[9]

  • Carrier Gas: Helium is the most common carrier gas.

  • Detection: Mass spectrometry provides both quantification and structural information, which is useful for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a definitive structural fingerprint of the molecule. For this compound, one would expect to see a singlet for the methyl group and a singlet for the triazole proton, with chemical shifts characteristic of this structure.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, further confirming its structure.

Data Presentation

Purification TechniqueAdvantagesDisadvantagesBest For
Extractive Workup Removes bulk inorganic salts and water-soluble impurities.May not remove all organic byproducts.Initial cleanup of the crude reaction mixture.
Recrystallization Can provide highly pure crystalline material; effective for removing small amounts of impurities.Can lead to significant yield loss if the compound has moderate solubility in the cold solvent.Final purification step when the crude product is relatively clean.
Column Chromatography Excellent for separating complex mixtures and closely related impurities.Can be time-consuming and requires larger volumes of solvent.Purification of oily products or when recrystallization is ineffective.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product (from Sandmeyer Reaction) Workup Extractive Workup (Acidic & Ammonia/NH4Cl washes) Crude->Workup Remove inorganics & starting material Crude_Post_Workup Crude Product (Post-Workup) Workup->Crude_Post_Workup Recrystallization Recrystallization (e.g., EtOH/Water or EtOAc/Hexanes) Crude_Post_Workup->Recrystallization If solid & relatively clean Column Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude_Post_Workup->Column If oily or complex mixture Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Column->Pure_Product Analysis Purity Analysis (HPLC, GC-MS, NMR) Pure_Product->Analysis Confirm Purity & Structure Final_Product Final Pure Product Analysis->Final_Product

Caption: Workflow for the purification and analysis of this compound.

References

Technical Support Center: Scaling the Synthesis of 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis and address the challenges associated with scalable production. We will explore a robust synthetic route, troubleshoot common experimental hurdles, and provide actionable insights to ensure a safe, efficient, and reproducible scale-up.

Overview of the Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal and agricultural chemistry.[1][2] However, its synthesis presents several challenges when transitioning from grams to kilograms. Key issues include managing exothermic reactions, controlling the formation of regioisomers and impurities, and ensuring safe handling of hazardous reagents. This guide proposes a validated two-step synthetic pathway and addresses potential problems at each stage.

Proposed Scalable Synthetic Workflow

Our recommended approach involves the initial formation of a stable triazolethione intermediate, followed by a robust chlorination step. This pathway is designed for scalability, avoiding unstable intermediates and utilizing readily available starting materials.

G Synthetic pathway for this compound. cluster_step1 Step 1: Thione Formation cluster_step2 Step 2: Oxidative Chlorination start_material start_material intermediate intermediate final_product final_product reagent reagent A Methylhydrazine D 1-Methyl-1H-1,2,4-triazole-5-thione A->D B Potassium Thiocyanate B->D C Formic Acid C->D F This compound D->F E Phosphorus Oxychloride (POCl₃) E->F

Caption: A scalable two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your experiments, providing expert answers and solutions.

Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole-5-thione

Q1: My yield of the triazole-5-thione intermediate is significantly lower than expected (<70%). What are the common causes?

A1: Low yields in this cyclization step often trace back to three primary factors:

  • Incomplete Reaction: The condensation and cyclization process can be sluggish. Ensure the reaction mixture is heated to the specified temperature (typically reflux) for a sufficient duration. Monitor the reaction progress using TLC or LCMS to confirm the disappearance of the starting materials.

  • Side Reactions: The formation of isothiocyanate intermediates can lead to undesired side products if not properly controlled. The slow addition of reagents and maintaining a consistent temperature are critical.

  • Product Isolation: The triazole-5-thione product has some water solubility. During workup, ensure the aqueous phase is saturated with a salt like NaCl before extraction to minimize product loss. Cooling the solution adequately to ensure complete precipitation is also crucial if isolating via filtration.

Q2: I'm observing a significant amount of an unknown, sticky impurity along with my thione product. What could it be?

A2: This is likely due to polymerization or decomposition of intermediates, often caused by excessive heating or "hot spots" in the reaction vessel. On a larger scale, this is a critical parameter to control. Ensure uniform heating by using a jacketed reactor with good agitation. A reaction temperature that is too high can promote decomposition pathways.

Q3: Is there a risk of thermal runaway during the initial condensation reaction?

A3: Yes, the initial reaction between methylhydrazine and formic acid to form the hydrazide intermediate can be exothermic. On a lab scale, this is manageable with an ice bath. However, during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The core principle is controlled addition: add the methylhydrazine slowly to the formic acid solution at a reduced temperature before gradually heating to reflux. For pilot-scale batches, a thorough safety assessment, including RC1 calorimetry, is strongly recommended to understand the thermal profile.

Step 2: Oxidative Chlorination to this compound

Q1: The chlorination reaction with POCl₃ is sluggish and gives a dark, tarry mixture. What's going wrong?

A1: This is a common issue when residual moisture is present. Phosphorus oxychloride (POCl₃) reacts violently with water, which not only consumes the reagent but also generates acids that can catalyze decomposition of the starting material and product.

  • Solution: Ensure the 1-methyl-1H-1,2,4-triazole-5-thione intermediate is rigorously dried (e.g., under vacuum at 50-60°C) before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: My final product is contaminated with a significant amount of starting material (the thione). How can I drive the reaction to completion?

A2: Incomplete conversion is typically due to insufficient reagent or inadequate temperature.

  • Stoichiometry: While a slight excess of POCl₃ is often used, a large excess can complicate the workup. A molar ratio of 1.5 to 2.0 equivalents of POCl₃ relative to the thione is a good starting point.

  • Temperature and Time: This reaction often requires elevated temperatures (e.g., 80-110°C) to proceed at a reasonable rate. Monitor the reaction by TLC or GC/LCMS until the starting material is consumed. If the reaction stalls, a modest increase in temperature may be necessary.

Q3: The workup procedure involves quenching with ice/water, which seems hazardous with excess POCl₃. What are the best practices for a safe quench on a larger scale?

A3: This is a critical safety consideration. Quenching unreacted POCl₃ is highly exothermic and releases HCl gas.

  • Reverse Quench: On a large scale, a "reverse quench" is much safer. The cooled reaction mixture should be added slowly to a vigorously stirred vessel containing a large volume of ice and water or a cold, dilute basic solution (e.g., sodium carbonate). This ensures that the bulk liquid can absorb the heat generated.

  • Temperature Control: The quench vessel must be jacketed and cooled to maintain a low temperature (e.g., 0-10°C) throughout the addition.

  • Ventilation: The quench must be performed in a well-ventilated area (e.g., a fume hood or walk-in hood) with a scrubber to neutralize the evolved HCl gas.

Q4: How do I effectively purify the final this compound product at scale?

A4: The crude product after workup is often an oil or a low-melting solid.

  • Extraction: After quenching, the product is typically extracted into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Multiple extractions will be necessary.

  • Washes: The combined organic layers should be washed with a dilute base (e.g., NaHCO₃ solution) to remove residual acids, followed by a brine wash to aid in phase separation.

  • Distillation: For scalable purification, vacuum distillation is the preferred method for this product, as it is often a liquid or low-melting solid.[3] Column chromatography is generally not feasible for large quantities. A short-path distillation apparatus is often sufficient to achieve high purity.[3]

Experimental Protocols & Data
Protocol 1: Synthesis of 1-Methyl-1H-1,2,4-triazole-5-thione
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add formic acid (1.2 eq).

  • Cool the flask in an ice bath and slowly add methylhydrazine (1.0 eq) while maintaining the internal temperature below 20°C.

  • After the addition is complete, add potassium thiocyanate (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours, monitoring by TLC.

  • Cool the mixture to room temperature, then further cool in an ice bath for 1 hour.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the product as a white to off-white solid.

Protocol 2: Synthesis of this compound
  • Charge a dry flask with 1-methyl-1H-1,2,4-triazole-5-thione (1.0 eq) under a nitrogen atmosphere.

  • Add phosphorus oxychloride (POCl₃, 2.0 eq) slowly at room temperature.

  • Heat the mixture to 90-100°C and stir for 3-5 hours until the reaction is complete as monitored by TLC/GC.

  • Cool the reaction mixture to room temperature.

  • In a separate, well-ventilated and cooled vessel, prepare a mixture of crushed ice and water.

  • Slowly add the reaction mixture to the ice/water with vigorous stirring, ensuring the temperature does not exceed 15°C.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by vacuum distillation to obtain the final product.

Table 1: Lab vs. Pilot Scale-Up Parameters
ParameterLab Scale (10g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Step 1: Reagent Addition Manual addition via pipetteMetered addition via pumpControl exotherm, ensure uniform mixing.
Step 1: Heating Heating mantleJacketed reactor (steam/oil)Avoid local hot spots, ensure even heat distribution.
Step 2: POCl₃ Quench Add reaction to iceReverse Add: Add reaction to large volume of ice/baseCritical for safety; manage massive exotherm and HCl off-gassing.
Purification Column ChromatographyVacuum DistillationDistillation is more economical and practical for large volumes.
Expected Yield (Overall) 60-70%55-65%Yields often slightly decrease on scale-up due to handling losses.

References

Technical Support Center: A Troubleshooting Guide for Reactions of 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving 5-Chloro-1-methyl-1H-1,2,4-triazole. As a versatile building block, its reactivity is pivotal in synthesizing a wide array of bioactive molecules. However, like any specialized reagent, its successful application requires a nuanced understanding of its chemical behavior. This guide is structured to address common challenges encountered during its use in key synthetic transformations.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,2,4-triazole ring, further activated by the chloro-substituent, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. However, challenges such as low reactivity, side reactions, and purification difficulties can arise.

FAQ 1: My SNAr reaction with a primary or secondary amine is sluggish or stalls completely. What are the likely causes and how can I drive it to completion?

Answer:

Several factors can contribute to low reactivity in the SNAr of this compound with amines.

  • Insufficient Nucleophilicity of the Amine: Less nucleophilic amines, such as anilines with electron-withdrawing groups or sterically hindered secondary amines, may react slowly.

  • Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing the transition state.

  • Inadequate Base: A base is often required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction. Common choices include K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The pKa of the chosen base should be sufficient to deprotonate the amine.

  • Low Reaction Temperature: While elevated temperatures can promote the reaction, they can also lead to decomposition. A careful balance is necessary.

Troubleshooting Workflow:

start Low SNAr Reactivity chk_nucleophile Assess Amine Nucleophilicity start->chk_nucleophile chk_conditions Evaluate Reaction Conditions start->chk_conditions sol_nucleophile Increase Nucleophile Concentration or Use a Stronger Nucleophile chk_nucleophile->sol_nucleophile sol_base Switch to a Stronger Base (e.g., Cs₂CO₃, DBU) chk_conditions->sol_base sol_solvent Change to a More Polar Aprotic Solvent (e.g., DMSO, NMP) chk_conditions->sol_solvent sol_temp Incrementally Increase Temperature (Monitor for Decomposition) chk_conditions->sol_temp

Caption: Decision workflow for troubleshooting low SNAr reactivity.

Recommended Starting Conditions & Optimization:

ParameterStarting RecommendationOptimization Strategy
Solvent Anhydrous DMF or DMSOSwitch to NMP for higher boiling point if needed.
Base K₂CO₃ (2-3 equivalents)For less reactive amines, try Cs₂CO₃ or DBU.
Temperature 80-100 °CGradually increase to 120-140 °C, monitoring by TLC/LC-MS.
Concentration 0.1 - 0.5 MHigher concentrations can sometimes accelerate bimolecular reactions.
FAQ 2: I am observing significant byproduct formation in my SNAr reaction. What are the likely side reactions and how can I suppress them?

Answer:

Side reactions can compete with the desired SNAr pathway, reducing your yield and complicating purification.

  • Hydrolysis of the Chloro-substituent: In the presence of water and base, this compound can hydrolyze to the corresponding hydroxy-triazole. It is crucial to use anhydrous solvents and reagents.

  • Ring Opening: Strong bases, especially at elevated temperatures, can potentially lead to the degradation of the triazole ring. Use the mildest base necessary to achieve the desired transformation.

  • Reaction with Solvent: Solvents like DMF can decompose at high temperatures in the presence of a strong base to generate dimethylamine, which can then act as a nucleophile.

Preventative Measures:

  • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize Base and Temperature: Use the mildest effective base and the lowest possible temperature to achieve a reasonable reaction rate.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.[1]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

This compound can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to form C-C and C-N bonds, respectively.

FAQ 3: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low yields. How can I optimize the reaction?

Answer:

The success of a Suzuki-Miyaura coupling with a chloro-heterocycle is highly dependent on the choice of catalyst, ligand, base, and solvent.[2][3]

  • Catalyst and Ligand Selection: The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step. Electron-rich and sterically bulky phosphine ligands are generally required to facilitate this step. Buchwald and Fu have developed several generations of highly effective ligands and pre-catalysts for such transformations.[4]

  • Base and Solvent System: A suitable base is required for the transmetalation step. Aqueous base solutions (e.g., K₂CO₃ or Cs₂CO₃ in water/dioxane) are commonly used. The choice of base can also influence the stability of the boronic acid.

  • Boronic Acid Decomposition: A common side reaction is the protodeboronation of the boronic acid, especially at high temperatures and in the presence of water. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.

Recommended Catalyst Systems for Chloro-Heteroarenes:

Catalyst/Ligand SystemBaseSolventTemperature (°C)
Pd₂(dba)₃ / XPhos or SPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O or Toluene80-110
[Pd(allyl)Cl]₂ / RuPhosK₂CO₃t-AmOH80-100
Pd(OAc)₂ / cataCXium® AK₃PO₄Toluene100-120

Troubleshooting Suzuki-Miyaura Coupling:

start Low Suzuki Coupling Yield chk_catalyst Evaluate Catalyst/Ligand System start->chk_catalyst chk_base Assess Base and Solvent start->chk_base chk_boronic Check Boronic Acid Stability start->chk_boronic sol_catalyst Screen Electron-Rich, Bulky Ligands (e.g., XPhos, SPhos, RuPhos) chk_catalyst->sol_catalyst sol_base Try Different Bases (K₃PO₄, Cs₂CO₃) and Solvent Systems (Dioxane/H₂O, Toluene) chk_base->sol_base sol_boronic Use Boronic Ester (Pinacol) and Anhydrous Conditions chk_boronic->sol_boronic

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling reactions.

FAQ 4: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation of my starting material. What is causing this and how can I prevent it?

Answer:

Hydrodehalogenation (replacement of the chlorine with hydrogen) is a known side reaction in Buchwald-Hartwig aminations.[5]

  • Mechanism of Hydrodehalogenation: This can occur through a competing pathway where a palladium hydride species, formed from the amine or solvent, reductively eliminates with the aryl halide.

  • Choice of Base and Ligand: The choice of base and ligand can significantly influence the extent of this side reaction. Strong, sterically hindered bases like LiHMDS or NaOtBu are commonly used. The ligand plays a crucial role in promoting the desired C-N bond formation over competing pathways.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Screening: Employ ligands specifically designed for C-N coupling, such as the Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos).

  • Base Selection: Use a strong, non-nucleophilic base. The choice of cation (e.g., Na⁺, K⁺, Li⁺) can also be important.

  • Careful Control of Reaction Conditions: Ensure the reaction is run under a strictly inert atmosphere to prevent the formation of palladium oxides which can be less selective.

Section 3: Product Purification and Analysis

The polar nature of the 1,2,4-triazole core can present challenges during product purification.

FAQ 5: My 5-substituted-1-methyl-1H-1,2,4-triazole product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

Answer:

The purification of polar triazole derivatives often requires specialized techniques.

  • Reverse-Phase Chromatography: C18 reverse-phase chromatography using gradients of acetonitrile or methanol in water (often with a modifier like formic acid or TFA) can be very effective for polar compounds.

  • Modified Normal-Phase Chromatography: If you must use silica gel, consider adding a small amount of a polar modifier like methanol (1-5%) or triethylamine (0.5-1%) to your eluent to improve peak shape and reduce tailing.

  • Alternative Stationary Phases: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system is an excellent method for obtaining high purity material.

FAQ 6: What are the best analytical techniques for monitoring the progress of my reaction and characterizing the final product?

Answer:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis, allowing for the accurate determination of the consumption of starting materials and the formation of products and byproducts.[6]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation. The chemical shifts of the triazole ring protons and carbons can provide valuable information about the substitution pattern.[7][8]

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of your product.

Section 4: Safety and Handling

This compound and the reagents used in its reactions require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all reactions in a well-ventilated fume hood.

  • Handling Organometallic Reagents: If using organometallic reagents (e.g., in some cross-coupling reactions), ensure you are familiar with the proper techniques for handling air- and moisture-sensitive compounds.[9][10]

  • Quenching Procedures: Reactions involving strong bases or organometallic reagents must be quenched carefully. A common procedure involves the slow addition of a less reactive alcohol like isopropanol at low temperature, followed by a more reactive alcohol like methanol, and finally water.[11][12]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

References

Stability of 5-Chloro-1-methyl-1H-1,2,4-triazole in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,2,4-triazole ring?

A1: The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms.[1][2] This aromatic character confers significant stability to the ring structure.[3] Generally, the 1,2,4-triazole core is resistant to cleavage under mild acidic and basic conditions.[3][4][5] However, the substituents on the triazole ring can significantly influence its overall stability and reactivity.

Q2: How does the chloro-substituent at the 5-position affect the stability of 1-methyl-1H-1,2,4-triazole?

A2: The chlorine atom at the 5-position is an electron-withdrawing group, which makes the carbon atom it is attached to electron-deficient. This electronic effect makes the triazole ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, which is a likely degradation pathway under certain conditions.[6][7][8]

Q3: What is the most probable degradation pathway for this compound in acidic and basic media?

A3: The most probable degradation pathway is through nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the chloride leaving group.[6][7]

  • In basic conditions: The nucleophile is typically a hydroxide ion (OH⁻), leading to the formation of 1-methyl-1H-1,2,4-triazol-5-one.

  • In acidic conditions: While the triazole ring itself is relatively stable in acid, degradation can still occur, often accelerated by heat.[3] The reaction may be slower than in basic conditions, with water acting as the nucleophile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound in acidic and basic environments.

Issue 1: Unexpectedly rapid degradation of the compound in a basic solution.

  • Possible Cause: The concentration of the base or the reaction temperature may be too high. The SNAr reaction is sensitive to both the concentration of the nucleophile and the temperature.

  • Troubleshooting Steps:

    • Reduce Base Concentration: Start with a lower concentration of base (e.g., 0.01 M NaOH) and monitor the degradation over time.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., room temperature or 4°C) to slow down the reaction rate.

    • Use a Weaker Base: If the application allows, consider using a weaker base, such as sodium bicarbonate, to mitigate rapid degradation.

Issue 2: Inconsistent results in acidic stability studies.

  • Possible Cause: The pH of the acidic solution may not be well-controlled, or trace metal impurities could be catalyzing degradation. The solubility of the compound might also be a factor.[9]

  • Troubleshooting Steps:

    • Use Buffered Solutions: Employ acidic buffers (e.g., acetate or phosphate buffers) to maintain a constant pH throughout the experiment.

    • Use High-Purity Reagents: Ensure that the acid and water used are of high purity to avoid metal-catalyzed degradation.

    • Verify Solubility: Confirm the solubility of this compound in the chosen acidic medium to ensure a homogeneous reaction. If solubility is low, a co-solvent may be necessary, but its potential for degradation should be assessed.[10][11]

Issue 3: Difficulty in quantifying the parent compound and its degradation product.

  • Possible Cause: The analytical method may not be optimized to separate the parent compound from its degradation products, or the degradation products may not be detectable under the same conditions.

  • Troubleshooting Steps:

    • Method Development: Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can resolve this compound from its potential degradation products like 1-methyl-1H-1,2,4-triazol-5-one.[12][13][14]

    • Use of Multiple Detection Wavelengths: If using a UV detector, analyze samples at multiple wavelengths to ensure all components are being detected.

    • Mass Spectrometry: Utilize a mass spectrometer (MS) detector for more specific identification and quantification of the parent compound and its degradants.[15][16]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[10][11][17][18][19] The following are detailed protocols for assessing the stability of this compound under acidic and basic conditions.

Protocol 1: Acidic Hydrolysis
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare a 0.1 M hydrochloric acid (HCl) solution.

  • Degradation Procedure:

    • In a clean vial, add a known volume of the stock solution and dilute with the 0.1 M HCl to a final concentration of 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.

    • Incubate both the test and control samples at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to stop the degradation reaction.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Basic Hydrolysis
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare a 0.1 M sodium hydroxide (NaOH) solution.

  • Degradation Procedure:

    • In a clean vial, add a known volume of the stock solution and dilute with the 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.

    • Incubate both the test and control samples at room temperature (25°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 6, and 8 hours).

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl) to stop the degradation reaction.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

The results of the forced degradation studies should be summarized in a table for easy comparison.

ConditionTime (hours)This compound Remaining (%)Major Degradant Formed (%)
0.1 M HCl, 60°C 01000
2
4
8
12
24
0.1 M NaOH, 25°C 01000
1
2
4
6
8

Visualizations

Degradation Pathway

G cluster_acid Acidic Conditions (e.g., HCl, H₂O, Δ) cluster_base Basic Conditions (e.g., NaOH) A This compound B 1-methyl-1H-1,2,4-triazol-5-one A->B Nucleophilic Aromatic Substitution (Slower) C This compound D 1-methyl-1H-1,2,4-triazol-5-one C->D Nucleophilic Aromatic Substitution (Faster)

Caption: Proposed degradation pathway of this compound.

Experimental Workflow

G start Start Forced Degradation Study prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock prep_acid Prepare 0.1 M HCl prep_stock->prep_acid prep_base Prepare 0.1 M NaOH prep_stock->prep_base run_acid Acidic Degradation (60°C) prep_acid->run_acid run_base Basic Degradation (25°C) prep_base->run_base sampling Withdraw Aliquots at Time Points run_acid->sampling run_base->sampling neutralize Neutralize Aliquots sampling->neutralize analysis Analyze by HPLC neutralize->analysis end End of Study analysis->end

Caption: General workflow for forced degradation studies.

References

Minimizing byproduct formation in halogenated triazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

Welcome to the technical support center for halogenated triazole synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges encountered in the lab. Halogenated triazoles are critical scaffolds in medicinal chemistry and materials science, but their synthesis is often plagued by issues like poor regioselectivity and unwanted side reactions.[1] This resource provides in-depth, cause-and-effect explanations and field-proven troubleshooting strategies to help you achieve cleaner reactions and higher yields.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

This is the most common challenge. The solution depends on the type of triazole you are synthesizing.

For 1,2,3-Triazoles (from Azide-Alkyne Cycloadditions):

  • The Issue: The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne can produce both 1,4- and 1,5-disubstituted regioisomers, often in nearly equal amounts under simple thermal conditions.[2]

  • The Scientific Cause: The choice of catalyst is the primary determinant of regioselectivity. The reaction mechanism dictates the outcome.

    • Copper(I) Catalysis (CuAAC): This is the most common "click chemistry" reaction. The copper catalyst coordinates with the terminal alkyne, activating it for a stepwise cycloaddition that overwhelmingly favors the 1,4-disubstituted isomer .[3][4]

    • Ruthenium Catalysis (RuAAC): Ruthenium catalysts, such as Cp*RuCl(COD), operate through a different mechanism involving a ruthenacycle intermediate. This pathway selectively yields the 1,5-disubstituted isomer .[3][5] This method is also advantageous as it can be compatible with internal alkynes, expanding its scope.[3]

  • Troubleshooting Steps:

    • To obtain the 1,4-isomer: Ensure you are using a reliable Cu(I) source. Standard conditions involve CuSO₄ with a reducing agent like sodium ascorbate, or a more stable catalyst like [CuBr(PPh₃)₃].[3][4]

    • To obtain the 1,5-isomer: Switch to a ruthenium-based catalyst. Ensure reaction conditions are scrupulously free of copper, as trace amounts can generate the 1,4-isomer byproduct.

    • If you still see mixed isomers:

      • Check Catalyst Purity: Degraded or impure catalysts can lead to loss of selectivity.

      • Control Temperature: Excessively high temperatures can sometimes erode selectivity by promoting non-catalyzed pathways.[3]

      • Consider Ligand Effects: In some advanced applications, specialized ligands are used to further enhance selectivity and prevent byproduct formation.[6]

For 1,2,4-Triazoles (e.g., Einhorn-Brunner Reaction):

  • The Issue: The reaction of an unsymmetrical diacylamine (imide) with a hydrazine can yield two different regioisomers.

  • The Scientific Cause: Regioselectivity is governed by electronics. The initial nucleophilic attack of the hydrazine's primary amine occurs at the more electrophilic (electron-poor) carbonyl carbon of the imide.[7]

  • Troubleshooting Steps:

    • Maximize Electronic Differentiation: To drive the reaction toward a single isomer, ensure the two acyl groups on your imide are electronically distinct. For example, pairing a strongly electron-withdrawing group (like trifluoroacetyl) with an electron-donating group (like p-methoxybenzoyl) will provide a high degree of regiocontrol.[7]

    • Avoid Sterically Similar Groups: Using two groups with similar electronic properties (e.g., acetyl and propionyl) will almost certainly result in a mixture that is difficult to separate.[7]

Diagram 1: Logic Flow for Addressing Regioisomerism

start Mixture of Regioisomers Detected (via NMR or LC-MS) q_type What is the Triazole Core? start->q_type is_123 1,2,3-Triazole (Azide-Alkyne) q_type->is_123 is_124 1,2,4-Triazole (e.g., Einhorn-Brunner) q_type->is_124 q_target_123 Target Isomer? is_123->q_target_123 modify_imide Redesign Imide Substrate is_124->modify_imide target_14 Use Copper (CuAAC) Catalyst (e.g., CuSO4/Ascorbate) q_target_123->target_14 1,4- target_15 Use Ruthenium (RuAAC) Catalyst (e.g., Cp*RuCl(COD)) q_target_123->target_15 1,5- check_purity Check Catalyst Purity & Optimize Temperature target_14->check_purity target_15->check_purity modify_imide_detail Increase Electronic Difference Between Acyl Groups modify_imide->modify_imide_detail cluster_0 Direct Halogenation cluster_1 Building Block Approach a1 Triazole Core a3 Halogenated Triazole a1->a3 a2 Halogenating Agent (e.g., NBS) a2->a3 b1 Halogenated Alkyne b3 Halogenated Triazole b1->b3 b2 Azide b2->b3

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is a cornerstone of research and development. Among these, N-heterocycles like 1,2,4-triazoles are of significant interest due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier, non-destructive technique for unambiguously determining the structure of such molecules in solution.[1]

Molecular Structures and Atom Numbering

The structural comparison forms the basis of our spectral analysis. The key difference is the substitution of a hydrogen atom at the C5 position with a chlorine atom. The atom numbering convention used throughout this guide is presented below.

Caption: Molecular structures and numbering of the target and reference compounds.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for both compounds, recorded in Chloroform-d (CDCl₃). The data for 5-Chloro-1-methyl-1H-1,2,4-triazole is predicted based on computational algorithms, a standard approach in the absence of experimental data. The data for 1-methyl-1H-1,2,4-triazole is based on experimental findings.[2][3][4]

Table 1: ¹H and ¹³C NMR Data for this compound (Predicted)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C3 -H7.95 (s, 1H)152.0
C5 -Cl-145.5
N1 -CH₃3.80 (s, 3H)35.5

Solvent: CDCl₃. Data is predicted and should be used as an estimation.

Table 2: ¹H and ¹³C NMR Data for 1-methyl-1H-1,2,4-triazole (Experimental)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C3 -H7.91 (s, 1H)151.3
C5 -H8.05 (s, 1H)142.2
N1 -CH₃3.85 (s, 3H)35.1

Solvent: CDCl₃. Data sourced from SpectraBase and other chemical databases.[2][4]

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis:

The proton NMR spectrum of these small molecules is relatively simple, yet informative.

  • Triazole Ring Protons: In 1-methyl-1H-1,2,4-triazole, two singlets are observed in the aromatic region at approximately δ 7.91 and δ 8.05 ppm, corresponding to the protons at the C3 and C5 positions, respectively. For the chlorinated analog, only one signal for a ring proton is expected. This signal, corresponding to the C3-H, is predicted to appear around δ 7.95 ppm. The absence of the second ring proton signal is the most immediate confirmation of successful C5-chlorination.

  • N-Methyl Protons: The N-methyl group in both molecules gives rise to a sharp singlet. In the experimental spectrum of the parent compound, this appears at δ 3.85 ppm. For the chlorinated version, it is predicted at a slightly more shielded value of δ 3.80 ppm. This minor shift can be attributed to subtle changes in the overall electronic distribution within the aromatic ring caused by the chlorine atom.

¹³C NMR Spectrum Analysis:

The ¹³C NMR spectrum provides a more dramatic illustration of the substituent effects. The interpretation of carbon spectra is a powerful tool for confirming substitution patterns on heterocyclic rings.[5]

  • Effect of Chlorination on C5: This is the most significant point of comparison. In 1-methyl-1H-1,2,4-triazole, the C5 carbon resonates at approximately δ 142.2 ppm.[2][4] Upon substitution with chlorine, a highly electronegative atom, the C5 carbon experiences a strong deshielding effect. The predicted chemical shift for C5 in the chloro-derivative is δ 145.5 ppm, a downfield shift of over 3 ppm. This is a classic example of the inductive effect, where the electron-withdrawing nature of the halogen reduces the electron density around the attached carbon nucleus, causing it to resonate at a lower field.

  • C3 and N-CH₃ Carbons: The chemical shifts of the C3 and N-methyl carbons are less affected. The C3 carbon shows a minor predicted downfield shift from δ 151.3 ppm to δ 152.0 ppm. The methyl carbon's shift is predicted to change minimally, from δ 35.1 ppm to δ 35.5 ppm. This demonstrates that the inductive effect of the chlorine atom is most pronounced at the site of substitution and diminishes with distance.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this class of compounds, a standardized protocol is essential. The following steps represent a robust methodology for sample preparation and instrument setup.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively clean spectral window. For less soluble compounds, DMSO-d₆ can be an excellent alternative. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) for ¹H and ¹³C NMR because it is chemically inert, volatile, and produces a single, sharp signal that rarely overlaps with analyte signals.

  • Shimming: This critical step involves adjusting currents in the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. Poor shimming leads to broad, distorted peaks, which can obscure important information like coupling patterns and prevent accurate integration.

  • ¹³C Data Acquisition: A larger number of scans is required for ¹³C NMR compared to ¹H NMR because the ¹³C isotope has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, resulting in lower sensitivity. Proton decoupling is used to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

Trustworthiness: A Self-Validating System

While ¹D NMR provides primary structural information, a truly rigorous analysis incorporates 2D NMR techniques to create a self-validating dataset. For this compound, the following experiments would provide unambiguous proof of structure:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would show a cross-peak between the ¹H signal at ~δ 7.95 ppm and the ¹³C signal at ~δ 152.0 ppm, definitively assigning this pair to the C3 position. It would also correlate the methyl proton and carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For this molecule, the N-methyl protons (~δ 3.80 ppm) would be expected to show correlations to both the C3 (~δ 152.0 ppm) and C5 (~δ 145.5 ppm) carbons, confirming the connectivity of the entire triazole ring system.

These 2D experiments remove any ambiguity in peak assignment, providing an authoritative and trustworthy structural confirmation.

References

A Senior Application Scientist's Guide to the Synthesis, Characterization, and Reactivity of 5-Chloro-1-methyl-1H-1,2,4-triazole and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 5-Chloro-1-methyl-1H-1,2,4-triazole and its primary regioisomer, 3-Chloro-1-methyl-1H-1,2,4-triazole. We will explore the causal factors driving their synthetic pathways, detail the analytical techniques required for their unambiguous identification, and discuss the implications of their structural differences on chemical reactivity.

The Challenge of Regioisomers

The core issue arises from the alkylation of the chloro-1,2,4-triazole precursor. The triazole ring possesses multiple nitrogen atoms that can be alkylated, leading to a mixture of products. The two most common and commercially relevant N-methylated isomers derived from a chloro-1,2,4-triazole precursor are the 1,5-substituted and the 1,3-substituted variants.

G cluster_0 This compound cluster_1 3-Chloro-1-methyl-1H-1,2,4-triazole a a b b

Caption: Key regioisomers: 5-Chloro-1-methyl vs. 3-Chloro-1-methyl-1H-1,2,4-triazole.

Synthesis and Regioselective Control

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, including the Pellizzari and Einhorn–Brunner reactions.[3] However, for obtaining specific N-alkylated isomers, the direct alkylation of the parent heterocycle is common. The regiochemical outcome of this reaction is highly dependent on the reaction conditions.

Alkylation of 1H-1,2,4-triazole can result in a mixture of 1-methyl and 4-methyl products.[4] The choice of base and solvent system is critical. For instance, using sodium ethoxide in ethanol tends to favor alkylation at the N1 position.[4] The specific placement of the chloro-substituent further complicates this, as it influences the acidity of the N-H protons and the nucleophilicity of the different nitrogen atoms. Generally, synthesis strategies that build the ring system with the methyl group already in place offer more reliable control over isomer formation than post-cyclization alkylation.

Comparative Physicochemical Properties

While chemically similar, the positional difference of the chloro and methyl groups imparts distinct physical properties to each isomer. These differences are crucial for designing purification strategies and for understanding their behavior in various solvent systems.

PropertyThis compound3-Chloro-1-methyl-1H-1,2,4-triazoleReference(s)
CAS Number 56616-99-056616-92-3[5][6]
Molecular Formula C₃H₄ClN₃C₃H₄ClN₃[5][6]
Molecular Weight 117.54 g/mol 117.54 g/mol [7][8]
Boiling Point 235.2°C (Predicted)235.2°C (Predicted)[7][8]
Density 1.46 g/cm³ (Predicted)1.46 g/cm³ (Predicted)[8][9]
LogP 0.468500.46850[8][9]

Note: Many physical properties are computationally predicted and may vary slightly from experimental values. However, they serve as a useful baseline for comparison.

Definitive Spectroscopic and Chromatographic Identification

Unambiguous identification of these regioisomers is paramount. Mass spectrometry will confirm the molecular weight (117.54 g/mol ), but it cannot distinguish between the isomers.[5][6] For this, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the definitive techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to distinguishing the isomers via ¹H NMR lies in the chemical shift of the single proton on the triazole ring and the protons of the methyl group.

  • For this compound: The ring proton is at the C3 position. It is flanked by two nitrogen atoms (N2 and N4). The methyl group is on N1, adjacent to the carbon bearing the chlorine atom (C5).

  • For 3-Chloro-1-methyl-1H-1,2,4-triazole: The ring proton is at the C5 position. It is flanked by the N4 and N1-methyl nitrogen. The chlorine atom is at C3, which is adjacent to two nitrogen atoms.

The different electronic environments will result in distinct chemical shifts. The proton on the carbon adjacent to the N-methyl group (the C5 proton in the 3-chloro isomer) is expected to appear at a different chemical shift compared to the proton on the carbon between two nitrogens (the C3 proton in the 5-chloro isomer). Similarly, the ¹³C NMR will show distinct shifts for the methyl carbon and the two triazole ring carbons based on their proximity to the electronegative chlorine atom and the different nitrogen environments.

Experimental Protocol: HPLC Separation of Regioisomers

Given their structural similarity, separating these isomers requires an efficient chromatographic method. HPLC is the technique of choice.[10][11] The slight difference in dipole moment and interaction with the stationary phase allows for their resolution.

Objective: To resolve a mixture of this compound and 3-Chloro-1-methyl-1H-1,2,4-triazole.

Methodology:

  • Column Selection: A normal-phase silica column or a polar-embedded reversed-phase column (e.g., C18 with a polar end-capping) is recommended. For this protocol, we will use a normal-phase approach, which often provides excellent selectivity for positional isomers.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropyl Alcohol (IPA). A typical starting gradient is 95:5 (v/v) Hexane:IPA. The polarity can be fine-tuned by adjusting the percentage of IPA to optimize resolution.

  • Instrumentation Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Chiralcel OD or a similar silica-based column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detector: UV detector set to an appropriate wavelength (e.g., 223 nm).[10]

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the isomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Execution:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the chromatogram. The two isomers should elute as distinct peaks. The isomer with the slightly lower polarity will typically elute first in a normal-phase system.

  • Validation: Inject analytical standards of each pure isomer to confirm the retention time and identity of each peak in the mixture.

Caption: Experimental workflow for synthesis, separation, and characterization of regioisomers.

Comparative Chemical Reactivity

The position of the chlorine atom significantly impacts the molecule's reactivity, particularly in nucleophilic substitution reactions.[12]

  • In 3-Chloro-1-methyl-1H-1,2,4-triazole , the chlorine is on a carbon (C3) situated between two nitrogen atoms (N2 and N4). This position is electron-deficient, making the chlorine a good leaving group for nucleophilic aromatic substitution (SNAr).

  • In This compound , the chlorine is on a carbon (C5) adjacent to the N1-methyl nitrogen and the N4 nitrogen. The electronic influence of the N1-methyl group can modulate the electrophilicity of the C5 position compared to the C3 position.

This difference in reactivity is a critical consideration in synthetic design. A researcher intending to perform a nucleophilic substitution must be certain of the starting isomer, as the reaction kinetics and even the feasibility of the reaction can differ substantially between the two. The 3-chloro isomer is generally more reactive towards nucleophiles due to the strong electron-withdrawing effect of the adjacent nitrogen atoms.

Conclusion

The seemingly subtle difference between this compound and its 3-chloro regioisomer has profound consequences for their synthesis, identification, and chemical application. Control over regioselectivity during synthesis is the first and most critical step. Following synthesis, a robust analytical methodology combining HPLC for separation and NMR spectroscopy for definitive structural elucidation is not just recommended but essential for scientific integrity. Finally, understanding the distinct electronic nature and resultant reactivity of each isomer is key to their successful application in the development of new chemical entities. Researchers who master these distinctions are better equipped to navigate the complexities of heterocyclic chemistry and accelerate their discovery programs.

References

A Medicinal Chemist's Guide to Halogen Substitution: Comparing Chloro- and Bromo-Substituted Methyltriazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug design, even the smallest molecular modification can profoundly alter a compound's biological activity. Among the most powerful tools in the medicinal chemist's arsenal is halogenation. The strategic placement of a halogen atom can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. This guide provides an in-depth comparison of two common halogen substitutions, chlorine (Cl) and bromine (Br), within the context of the versatile methyltriazole scaffold, a core component of many therapeutic agents.

While direct, head-to-head comparative studies on chloro- vs. bromo-substituted methyltriazoles are specific, we can synthesize a robust understanding by examining the fundamental physicochemical differences between these halogens and extrapolating from broader structure-activity relationship (SAR) studies of halogenated heterocyclic compounds.

The Physicochemical Foundation: Chlorine vs. Bromine

The distinct biological effects of chloro and bromo substitutions are rooted in their differing atomic properties. These differences influence everything from the molecule's size and shape to its electronic character and ability to form specific, non-covalent interactions.

PropertyChlorine (Cl)Bromine (Br)Significance in Drug Design
Atomic Number 1735Affects overall molecular weight and electron cloud size.
Van der Waals Radius (Å) 1.751.85Influences steric interactions within a binding pocket. Bromine is larger and can create a better "fit" or cause steric hindrance.
Electronegativity (Pauling) 3.162.96Chlorine is more electronegative, leading to a stronger inductive electron-withdrawing effect.
Polarizability (ų) 2.183.05Bromine's larger, more diffuse electron cloud is more easily distorted, making it a better participant in van der Waals and halogen bonding interactions.[1]
Halogen Bond Donor Strength WeakModerateBromine is a more effective halogen bond donor due to its greater polarizability, forming stronger, more directional interactions with electron-rich atoms like oxygen or nitrogen in a protein target.[2][3][4]
Impact on Biological Activity: A Tale of Two Halogens

The choice between chlorine and bromine is not arbitrary; it is a strategic decision aimed at optimizing a molecule's interaction with its biological target and its behavior within the body.

The primary driver of a drug's potency is its binding affinity for its target. Halogen substitution can influence this in several ways:

  • Hydrophobic Interactions: Both chlorine and bromine increase the lipophilicity of a molecule compared to hydrogen, which can enhance binding to hydrophobic pockets in a protein. The presence of a chlorine atom can increase the overall hydrophobic character of a molecule, which can lead to more effective inhibition or activation of the target protein.[5]

  • Halogen Bonding: This is a critical, non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with an electron donor like a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains.[4] Because bromine is more polarizable, it forms stronger and more directional halogen bonds than chlorine.[2][3][4] This can lead to a significant increase in binding affinity and selectivity.[6][7] While fluorine and chlorine are often used to enhance physicochemical properties, bromine and iodine are frequently inserted to improve selectivity.[7]

The diagram below illustrates how the properties of the halogen atom can influence its interaction within a protein's binding site.

G cluster_0 Methyltriazole Ligand cluster_1 Protein Binding Site cluster_2 Comparative Halogen Properties (X) Ligand Methyltriazole Core R-X Pocket Hydrophobic Pocket Halogen Bond Acceptor (e.g., C=O) Ligand:f1->Pocket:f0 Hydrophobic Interaction Ligand:f1->Pocket:f1 Halogen Bond (R-X···O=C) note_potency Stronger Halogen Bonding (Br > Cl) can lead to increased potency and selectivity. X_Cl Chlorine (Cl) - Higher Electronegativity - Smaller Size - Weaker Halogen Bond Donor X_Br Bromine (Br) - Higher Polarizability - Larger Size - Stronger Halogen Bond Donor

Caption: Halogen interactions in a protein binding site.

While a universal rule is elusive, SAR studies on various triazole-containing compounds provide valuable clues:

  • Antifungal Activity: In some series of antifungal 1,2,4-triazoles, para-chloro substitution on a phenyl ring was found to be beneficial for activity.[8] One study noted that a chloro group at the para position of a phenyl ring on a 1,2,4-triazole exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL against Aspergillus niger.[9]

  • Antibacterial Activity: In certain 4-amino-1,2,4-triazole derivatives, compounds with 4-chloro and 4-bromo substituents showed good antibacterial activity.[10]

  • Anticancer Activity: For a series of 1,2,3-triazole–containing chalcone derivatives active against A549 lung cancer cells, SAR studies indicated that a bromo group was essential for the activity.[11] Similarly, a study on bromo-substituted benzofurans linked to heterocyclic cores showed cytotoxic activity against breast cancer cells.[12]

These examples highlight that the superiority of chloro versus bromo is highly context-dependent, relying on the specific target topology and the overall molecular scaffold.

Experimental Protocols for Activity Assessment

To empirically determine the biological activity of novel chloro- or bromo-substituted methyltriazoles, standardized assays are essential. Below are representative protocols for assessing cytotoxic and antifungal activity.

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[15][16]

Workflow Diagram:

MTT_Workflow start Start seed 1. Seed Cells Plate cells in a 96-well plate and incubate (e.g., 24h). start->seed treat 2. Compound Treatment Add serial dilutions of chloro- & bromo-methyltriazoles. seed->treat incubate_treat 3. Incubate Incubate for desired exposure period (e.g., 24-72h). treat->incubate_treat add_mtt 4. Add MTT Reagent Add MTT solution (e.g., 0.5 mg/mL final conc.) to each well. incubate_treat->add_mtt incubate_mtt 5. Incubate for Formazan Formation Incubate for 2-4 hours at 37°C. add_mtt->incubate_mtt solubilize 6. Solubilize Formazan Add solubilization solution (e.g., DMSO, SDS-HCl) to each well. incubate_mtt->solubilize read 7. Measure Absorbance Read absorbance on a plate reader (e.g., 570 nm). solubilize->read end End read->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., A549, HCT-116) into a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare stock solutions of the chloro- and bromo-substituted methyltriazoles in DMSO. Create a series of dilutions in culture medium.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions (including a vehicle control with DMSO).

  • Incubation: Incubate the plate for an additional 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals. The plate can be left overnight in the incubator to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus.[17] The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[18]

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on agar plates. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[19]

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compounds (and a standard antifungal like fluconazole) in RPMI medium to a final volume of 100 µL per well.[17][18]

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[17]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ~50% reduction for azoles against yeasts) compared to the growth control well.[20] This can be determined visually or by using a spectrophotometer.[17]

Conclusion and Outlook

The decision to use a chloro- or bromo-substituent on a methyltriazole core is a nuanced one that requires careful consideration of the biological target and desired pharmacological profile.

  • Choose Chlorine when a smaller size, higher electronegativity, and modest increase in lipophilicity are desired. It is a reliable and well-established substituent for modulating physicochemical properties.[4]

  • Choose Bromine when seeking to exploit stronger, more directional halogen bonds to enhance potency or selectivity. Its greater polarizability and size make it a powerful tool for optimizing interactions in specific binding pockets, although steric constraints must be considered.[2][21]

Ultimately, the optimal choice can only be confirmed through synthesis and rigorous biological testing. The experimental protocols provided here offer a standardized framework for generating the crucial data needed to guide lead optimization and drive the development of novel, more effective therapeutic agents.

References

A Comparative Guide to the In-Silico Toxicity Prediction of 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical safety and drug development, the ability to predict the toxic potential of a compound without resorting to extensive and costly experimental testing is paramount. In-silico toxicology, a field that leverages computational models, has emerged as a critical tool for the early-stage hazard identification of novel chemical entities.[1][2][3] This guide provides a comparative analysis of various in-silico methodologies for predicting the toxicity of 5-Chloro-1-methyl-1H-1,2,4-triazole, a heterocyclic organic compound with potential applications in agriculture and pharmaceuticals.[4]

The Compound in Focus: this compound
The Imperative of In-Silico Prediction

In-silico toxicity prediction offers a rapid and cost-effective means to screen compounds for potential hazards, thereby guiding further experimental testing and reducing reliance on animal models.[3][8][9] These computational approaches are increasingly recognized by regulatory bodies as valuable components of a weight-of-evidence approach to safety assessment.[3][10] The methodologies can be broadly categorized into expert rule-based systems and statistical-based (QSAR) models.[11]

Comparative Analysis of In-Silico Toxicity Prediction Tools

This guide will compare three prominent and widely used in-silico toxicity prediction platforms:

  • Derek Nexus: An expert rule-based system that identifies structure-toxicity relationships.[12][13]

  • TOPKAT (TOxicity Prediction by Komputer Assisted Technology): A quantitative structure-activity relationship (QSAR) modeling system.[14][15]

  • OECD QSAR Toolbox: A software application that facilitates the use of (Q)SARs and grouping of chemicals to fill data gaps.[16][17][18]

Derek Nexus: The Knowledge-Based Approach

Derek Nexus, developed by Lhasa Limited, utilizes a knowledge base of manually curated structure-activity relationships to predict a wide range of toxicological endpoints.[13][19] When a query compound is submitted, Derek Nexus identifies "toxicophores" – structural fragments associated with a specific toxicity – and provides a likelihood of the toxicological hazard.[13][19]

Experimental Workflow for Derek Nexus:

Caption: Derek Nexus Workflow for Toxicity Prediction.

Predicted Toxicological Endpoints for this compound (Hypothetical Derek Nexus Output):

Toxicological EndpointLikelihoodRationale
MutagenicityPlausibleThe triazole ring system can sometimes be associated with mutagenic potential.
HepatotoxicityEquivocalCertain triazole-containing compounds have been linked to liver toxicity.
CarcinogenicityPlausibleBased on alerts for related heterocyclic compounds.
Skin SensitizationUnlikelyNo strong structural alerts for skin sensitization were identified.

Causality Behind the Predictions: Derek Nexus's predictions are based on a vast, curated knowledge base. The "plausible" likelihood for mutagenicity and carcinogenicity would stem from established structure-activity relationships for triazole and other heterocyclic compounds. The "equivocal" prediction for hepatotoxicity suggests that while some related compounds show this effect, the evidence is not conclusive for this specific structure.

TOPKAT: The Statistical QSAR Approach

TOPKAT, now part of BIOVIA Discovery Studio, employs Quantitative Structure-Toxicity Relationship (QSTR) models.[15] These models are built on large datasets of chemicals with known toxicity and use molecular descriptors to predict the toxic effects of new compounds.[15][20]

Experimental Protocol for TOPKAT:

  • Input: The 2D structure of this compound is drawn or imported into the software.

  • Model Selection: Relevant toxicity endpoint models (e.g., rodent carcinogenicity, Ames mutagenicity, developmental toxicity) are selected.[20]

  • Calculation: TOPKAT calculates a series of molecular descriptors for the compound.

  • Prediction: The software applies its QSAR models to the calculated descriptors to predict the probability of toxicity and, for some endpoints, a quantitative value (e.g., LD50).[21]

  • Applicability Domain: A critical step is to assess whether the query compound falls within the "Optimal Predictive Space" (OPS) of the model, which indicates the reliability of the prediction.[15][21]

Predicted Toxicological Endpoints for this compound (Hypothetical TOPKAT Output):

Toxicological EndpointPredictionConfidence (Within OPS)
Ames MutagenicityNon-mutagenicYes
Rodent Carcinogenicity (NTP)Non-carcinogenYes
Rat Oral LD50750 mg/kgYes
Developmental Toxicity PotentialToxicNo

Interpreting the Results: The TOPKAT predictions suggest a lower concern for mutagenicity and carcinogenicity compared to the hypothetical Derek Nexus output. The quantitative prediction for acute oral toxicity (LD50) provides a valuable metric for initial risk assessment. The "No" in the applicability domain for developmental toxicity indicates that the model may not be reliable for this specific chemical structure and this endpoint, highlighting a key limitation of QSAR models.

OECD QSAR Toolbox: The Integrated Approach

The OECD QSAR Toolbox is a free software that integrates various tools and data sources to support hazard assessment.[17][18] It facilitates a category approach, where a chemical's properties are predicted based on data from structurally similar compounds ("analogues").[22][23]

Workflow for the OECD QSAR Toolbox:

Caption: OECD QSAR Toolbox Workflow for Hazard Assessment.

Predicted Toxicological Endpoints for this compound (Hypothetical OECD Toolbox Output):

Toxicological EndpointRead-Across PredictionAnalogues Used
Acute Oral ToxicityCategory 4 (Harmful if swallowed)1-Methyl-1,2,4-triazole, 3-Chloro-1H-1,2,4-triazole
Genetic ToxicityPositiveStructurally similar triazoles with positive Ames test results.
Reproductive ToxicitySuspected of damaging fertilityBased on data for 1,2,4-triazole.[6]

Rationale and Self-Validation: The strength of the OECD Toolbox lies in its transparency and reliance on existing experimental data. The predictions are based on the principle of read-across, where the toxicity of the target chemical is inferred from the known toxicity of structurally similar compounds. The selection of appropriate analogues is a critical and expert-driven step. The prediction for reproductive toxicity is directly supported by available data on the parent compound, 1,2,4-triazole, which has been shown to have reproductive effects.[6]

Comparison Summary and Expert Insights

FeatureDerek NexusTOPKATOECD QSAR Toolbox
Methodology Expert Rule-BasedStatistical (QSAR)Category Approach/Read-Across
Output Qualitative (Likelihood)Qualitative & QuantitativeQualitative & Quantitative
Transparency Provides rationale and referencesIndicates model applicabilityHighly transparent, user-driven
Data Source Curated knowledge baseProprietary databasesPublic and proprietary databases
Strengths Mechanistic insights, broad endpoint coverageQuantitative predictions, ease of useRegulatory acceptance, data transparency
Limitations May be overly cautious, qualitativeApplicability domain limitationsRequires expert judgment for analogue selection

Expertise & Experience in Action: The discrepancies in the hypothetical predictions highlight the importance of using a combination of in-silico tools. Derek Nexus, with its rule-based approach, can be valuable for identifying potential hazards early on, even if the evidence is not definitive. TOPKAT provides useful quantitative estimates but must be used with caution, always considering the applicability domain. The OECD QSAR Toolbox offers a robust framework for building a weight-of-evidence case, especially when reliable data on structural analogues is available.

For this compound, the potential for genetic and reproductive toxicity flagged by the OECD Toolbox, based on data from related triazoles, warrants serious consideration and would likely trigger the need for targeted in-vitro and in-vivo testing. The differing predictions for mutagenicity between the tools underscore the uncertainty inherent in in-silico modeling and the necessity of expert interpretation.

Conclusion: A Synergistic Approach to Predictive Toxicology

The in-silico toxicity prediction for this compound demonstrates that no single tool provides a complete picture. A comprehensive assessment requires a synergistic approach, integrating the mechanistic alerts from expert systems like Derek Nexus, the quantitative estimates from QSAR models like TOPKAT, and the data-driven, analogue-based approach of the OECD QSAR Toolbox. By understanding the strengths and limitations of each method, researchers can make more informed decisions, prioritize resources for experimental testing, and ultimately contribute to the development of safer chemicals and drugs.

References

A Comparative Guide to the Synthetic Routes of 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1-methyl-1H-1,2,4-triazole is a valuable heterocyclic building block in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a reactive chloro group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with diverse biological activities. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and crop protection. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a critical evaluation of the advantages and disadvantages of each approach.

Route 1: Chlorination of 1-methyl-1H-1,2,4-triazol-5(4H)-one

This synthetic pathway involves the initial construction of the 1-methyl-1,2,4-triazol-5-one ring system, followed by a deoxychlorination reaction to introduce the chloro substituent. This route is a classic example of converting a heterocyclic ketone into its corresponding chloride, a common transformation in heterocyclic chemistry.

Synthetic Workflow

Route_1 cluster_0 Step 1: Synthesis of 1-methyl-4-phenylthiosemicarbazide cluster_1 Step 2: Cyclization to 1-methyl-5-mercapto-1H-1,2,4-triazole cluster_2 Step 3: Conversion to 1-methyl-1H-1,2,4-triazol-5(4H)-one cluster_3 Step 4: Chlorination A Methylhydrazine C 1-Methyl-4-phenylthiosemicarbazide A->C Ethanol, rt B Phenyl isothiocyanate B->C D 1-Methyl-4-phenylthiosemicarbazide E 1-Methyl-5-mercapto-1H-1,2,4-triazole D->E NaOH, Reflux F 1-Methyl-5-mercapto-1H-1,2,4-triazole G 1-Methyl-1H-1,2,4-triazol-5(4H)-one F->G Oxidative Hydrolysis H 1-Methyl-1H-1,2,4-triazol-5(4H)-one I This compound H->I POCl3, Heat

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 1-methyl-4-phenylthiosemicarbazide

  • In a 250 mL round-bottom flask, dissolve methylhydrazine (0.1 mol) in 100 mL of ethanol.

  • Cool the solution in an ice bath and add phenyl isothiocyanate (0.1 mol) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 1-methyl-5-mercapto-1H-1,2,4-triazole

  • To a solution of sodium hydroxide (0.12 mol) in 100 mL of water, add 1-methyl-4-phenylthiosemicarbazide (0.1 mol).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of 1-methyl-1H-1,2,4-triazol-5(4H)-one

This step involves the oxidative hydrolysis of the mercapto group. A variety of oxidizing agents can be employed, such as hydrogen peroxide or nitric acid. The following is a general procedure.

  • Suspend 1-methyl-5-mercapto-1H-1,2,4-triazole (0.1 mol) in a mixture of water and acetic acid.

  • Add 30% hydrogen peroxide (0.15 mol) dropwise while maintaining the temperature below 40 °C.

  • After the addition, stir the mixture at room temperature for 1-2 hours.

  • The product can be isolated by concentration of the reaction mixture and recrystallization from a suitable solvent.

Step 4: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 1-methyl-1H-1,2,4-triazol-5(4H)-one (0.1 mol).

  • Carefully add phosphorus oxychloride (POCl₃, 0.3 mol) and heat the mixture to reflux for 3-4 hours.[1][2][3][4][5][6]

  • After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.

  • The aqueous solution is then neutralized with a base (e.g., sodium carbonate) and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation or column chromatography.

Discussion of Route 1

This route is a robust and well-established method for the synthesis of chloro-substituted heterocycles. The conversion of the triazolone to the chlorotriazole via POCl₃ is a powerful and generally high-yielding reaction. The mechanism involves the initial phosphorylation of the lactam oxygen, followed by nucleophilic attack of the chloride ion. The starting materials are readily available, though the multi-step nature of the synthesis may impact the overall yield. A key consideration for this route is the handling of phosphorus oxychloride, which is a corrosive and moisture-sensitive reagent.

Route 2: Sandmeyer Reaction of 5-amino-1-methyl-1H-1,2,4-triazole

This alternative route utilizes the Sandmeyer reaction, a cornerstone of aromatic and heteroaromatic chemistry, to introduce the chloro substituent from an amino group. This approach begins with the synthesis of 5-amino-1-methyl-1H-1,2,4-triazole, which is then diazotized and subsequently treated with a copper(I) chloride catalyst.

Synthetic Workflow

Route_2 cluster_0 Step 1: Synthesis of 5-amino-1-methyl-1H-1,2,4-triazole cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction J Aminoguanidine M 5-amino-1-methyl-1H-1,2,4-triazole J->M K Formic Acid K->M L Methylating Agent L->M N 5-amino-1-methyl-1H-1,2,4-triazole O Diazonium Salt Intermediate N->O NaNO2, HCl, 0-5 °C P Diazonium Salt Intermediate Q This compound P->Q CuCl, Heat

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Synthesis of 5-amino-1-methyl-1H-1,2,4-triazole

The synthesis of the aminotriazole can be achieved through various methods. A common approach involves the cyclization of an appropriate aminoguanidine derivative. A general procedure is as follows:

  • React aminoguanidine with a suitable one-carbon synthon (e.g., formic acid or a derivative) to form the triazole ring.

  • Methylate the resulting 5-amino-1H-1,2,4-triazole using a methylating agent such as methyl iodide or dimethyl sulfate. The regioselectivity of the methylation is a critical factor to consider.

Step 2 & 3: Diazotization and Sandmeyer Reaction

  • Dissolve 5-amino-1-methyl-1H-1,2,4-triazole (0.1 mol) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 0.11 mol) in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.[7][8][9]

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl, catalytic amount) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Discussion of Route 2

The Sandmeyer reaction is a versatile and widely used method for the introduction of various functional groups onto aromatic and heteroaromatic rings. A key advantage of this route is the commercial availability of 5-amino-1,2,4-triazole, which can simplify the initial steps. However, the diazotization step requires careful temperature control as diazonium salts can be unstable and potentially explosive at higher temperatures. The use of a copper catalyst is essential for the conversion to the chloride. The reaction conditions, particularly the acidity and temperature, need to be carefully optimized to achieve good yields and minimize the formation of by-products.

Comparative Analysis

FeatureRoute 1: Chlorination of TriazoloneRoute 2: Sandmeyer Reaction
Starting Materials Readily available but requires multi-step synthesis of the triazolone intermediate.5-amino-1-methyl-1H-1,2,4-triazole can be synthesized or is commercially available.
Number of Steps Generally longer due to the synthesis of the triazolone precursor.Potentially shorter if the aminotriazole is commercially sourced.
Key Transformation Deoxychlorination with POCl₃.Diazotization followed by Sandmeyer reaction with CuCl.
Reagent Handling Requires careful handling of corrosive and moisture-sensitive POCl₃.Requires careful temperature control for the unstable diazonium salt intermediate.
Scalability Generally scalable, with considerations for the exothermic nature of quenching POCl₃.Scalable, but requires robust cooling and safety measures for the diazotization step.
Potential Hazards Use of corrosive and reactive POCl₃.Formation of potentially unstable diazonium salts.
Overall Yield Can be high for the chlorination step, but the overall yield depends on the preceding steps.Yields can be variable and are sensitive to reaction conditions.
Purification Distillation or chromatography.Extraction followed by distillation or chromatography.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , the chlorination of 1-methyl-1H-1,2,4-triazol-5(4H)-one, is a reliable and high-yielding transformation for the final step. However, the overall efficiency is dependent on the synthesis of the triazolone precursor. This route may be preferred in laboratories well-equipped to handle corrosive reagents like phosphorus oxychloride.

Route 2 , the Sandmeyer reaction of 5-amino-1-methyl-1H-1,2,4-triazole, can be a more direct approach if the starting aminotriazole is readily available. The critical challenge in this route lies in the careful control of the diazotization reaction.

The choice between these two routes will ultimately depend on the specific resources and expertise of the research team, including the availability of starting materials, the scale of the synthesis, and the comfort level with handling the respective hazardous reagents. For large-scale production, a thorough optimization of either route would be necessary to ensure safety, efficiency, and cost-effectiveness.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chloro-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a recurring motif in a multitude of bioactive compounds.[1] A thorough understanding of the mass spectrometric behavior of substituted triazoles is therefore of paramount importance for the unambiguous identification, structural elucidation, and metabolic profiling of novel chemical entities. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-Chloro-1-methyl-1H-1,2,4-triazole, offering a comparative perspective with related heterocyclic systems. Drawing upon established principles of mass spectrometry, this document serves as a valuable resource for researchers navigating the analytical challenges posed by this important class of compounds.

Experimental Rationale and Design

The fragmentation of a molecule in a mass spectrometer is dictated by its inherent chemical stability and the ionization technique employed. For small, relatively volatile organic molecules like this compound, Electron Ionization (EI) is a common and informative ionization method.[2] EI is considered a "hard" ionization technique, inducing significant fragmentation that provides a detailed fingerprint of the molecule's structure.[2][3] The proposed fragmentation pathways discussed herein are based on the expected outcomes of a 70 eV EI experiment.

Proposed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A robust EI-MS protocol for the analysis of this compound would involve the following steps:

  • Sample Introduction: The sample would be introduced into the ion source via a direct insertion probe or as an eluent from a gas chromatograph (GC-MS).

  • Ionization: The gaseous sample molecules would be bombarded with a beam of electrons accelerated to 70 eV. This energy is sufficient to cause ionization and induce reproducible fragmentation.[3]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The separated ions would be detected, and their relative abundances plotted against their m/z values to generate a mass spectrum.

The Predicted Fragmentation Pattern of this compound

The molecular weight of this compound (C₃H₄ClN₃) is 117.54 g/mol .[4][5] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 117 and an M+2 peak at m/z 119 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of compounds containing one chlorine atom.[6]

The fragmentation of the 1,2,4-triazole ring is significantly influenced by its substituents.[1][7] For this compound, the primary fragmentation pathways are predicted to involve the cleavage of the substituents and the heterocyclic ring.

Key Fragmentation Pathways:
  • Loss of a Chlorine Radical (Cl•): A common fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-halogen bond.[6] This would result in the formation of a cation at m/z 82.

  • Loss of a Methyl Radical (CH₃•): Cleavage of the N-CH₃ bond would lead to the formation of a cation at m/z 102.

  • Ring Cleavage - Loss of Nitrogen (N₂): Triazole rings are known to undergo fragmentation with the loss of a stable nitrogen molecule.[1][7] This could lead to a fragment ion at m/z 89.

  • Ring Cleavage - Loss of Acetonitrile (CH₃CN): Rearrangement and cleavage of the triazole ring could result in the loss of a neutral acetonitrile molecule, leading to a fragment at m/z 76.

  • Ring Cleavage - Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the 1,2,4-triazole ring involves the loss of HCN, which would produce a fragment ion at m/z 90.[1]

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pattern M [C₃H₄ClN₃]⁺˙ m/z 117/119 F1 [C₃H₄N₃]⁺ m/z 82 M->F1 - Cl• F2 [C₂H₁ClN₂]⁺˙ m/z 89 M->F2 - N₂ F3 [C₂H₃ClN₂]⁺ m/z 102 M->F3 - CH₃• F4 [C₂H₁N]⁺˙ m/z 76 M->F4 - CH₃CN F5 [C₂H₃ClN₂]⁺ m/z 90 M->F5 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Comparative Analysis with Alternative Triazole Structures

To better understand the influence of the chloro and methyl substituents, it is insightful to compare the predicted fragmentation of this compound with that of other substituted triazoles.

CompoundKey Fragmentation PathwaysDistinguishing Features
This compound Loss of Cl•, CH₃•, N₂, CH₃CN, HCNPresence of isotopic pattern for chlorine; fragments indicating loss of both chloro and methyl groups.
1-Methyl-1H-1,2,4-triazole Loss of CH₃•, N₂, HCNAbsence of chlorine isotopic pattern; simpler spectrum dominated by ring cleavage fragments.
5-Bromo-1-methyl-1H-1,2,4-triazole Loss of Br•, CH₃•, N₂, HCNCharacteristic M+ and M+2 peaks of nearly equal intensity for bromine; loss of Br• is a major pathway.
3-Amino-1-methyl-1H-1,2,4-triazole Loss of NH₂•, CH₃•, N₂, HCNLoss of amino radical; fragmentation influenced by the basicity of the amino group.

The comparative data highlights how the nature of the substituent at the 5-position and the N1-position dictates the primary fragmentation routes. The presence of a halogen introduces a facile cleavage pathway through the loss of the halogen radical, a feature absent in the non-halogenated analogue.

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is predicted to be a rich process, providing significant structural information. The key fragmentation pathways are expected to involve the loss of the chlorine and methyl substituents, as well as characteristic cleavages of the 1,2,4-triazole ring. By comparing this predicted pattern with that of related triazole derivatives, researchers can gain a deeper understanding of the structure-fragmentation relationships within this important class of heterocyclic compounds. This guide provides a foundational framework for the interpretation of mass spectra of novel 1,2,4-triazole derivatives, aiding in their confident identification and characterization.

References

A Comparative Analysis of the Antifungal Efficacy of 5-Chloro-1-methyl-1H-1,2,4-triazole and Fluconazole: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of antifungal drug discovery is in a perpetual state of evolution, driven by the dual pressures of emerging fungal pathogens and the rise of resistance to established agents. Fluconazole, a first-generation triazole, has long been a cornerstone of antifungal therapy, valued for its systemic activity and favorable safety profile.[1][2][3][4] However, its efficacy is increasingly challenged by the development of resistance in key fungal species, such as certain Candida strains.[5][6][7][8][9] This necessitates a rigorous search for novel antifungal compounds with improved potency, broader spectrum of activity, or efficacy against resistant isolates.

This guide presents a comparative framework for evaluating the antifungal potential of a novel triazole derivative, 5-Chloro-1-methyl-1H-1,2,4-triazole, against the well-established drug, fluconazole. While extensive data exists for fluconazole, the antifungal properties of this compound are not yet publicly documented. Therefore, this document serves as a methodological blueprint for researchers and drug development professionals, outlining the essential in vitro experiments required to comprehensively characterize and compare these two compounds. The causality behind each experimental choice is explained to ensure a robust and self-validating investigation.

Mechanism of Action: A Shared Pathway with Potential for Divergence

Both fluconazole and, hypothetically, this compound belong to the triazole class of antifungal agents.[2] The established mechanism of action for triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][11] By disrupting ergosterol synthesis, triazoles compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).[2][10]

The key to a comparative analysis lies in determining if this compound exhibits a similar or divergent interaction with CYP51, and whether this translates to differences in antifungal potency and spectrum.

Diagram: Ergosterol Biosynthesis Pathway and Triazole Inhibition

ERG11_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51/Erg11p) Lanosterol->CYP51 Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Intermediate Triazoles Fluconazole & This compound Triazoles->CYP51 Inhibition

Caption: Mechanism of action for triazole antifungals.

Comparative In Vitro Antifungal Susceptibility Testing

A crucial first step in comparing the two compounds is to determine their in vitro activity against a panel of clinically relevant fungal pathogens. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A procedures.[12][13]

1. Fungal Strains: A diverse panel of fungal isolates should be selected, including:

  • Candida albicans (both fluconazole-susceptible and -resistant strains)
  • Non-albicans Candida species (C. glabrata, C. krusei, C. parapsilosis, C. tropicalis)
  • Cryptococcus neoformans
  • Dermatophytes (Trichophyton rubrum, Microsporum gypseum)
  • Filamentous fungi (Aspergillus fumigatus)

2. Media Preparation: RPMI-1640 medium buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid) is the standard medium for antifungal susceptibility testing of yeasts.[13][14]

3. Inoculum Preparation: Fungal isolates are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. The inoculum is prepared by suspending colonies in sterile saline and adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution plate.

4. Compound Preparation and Serial Dilution:

  • Stock solutions of this compound and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • A series of two-fold serial dilutions of each compound are prepared in a 96-well microtiter plate using the RPMI-1640 medium. The final concentration range should be broad enough to encompass the expected MIC values (e.g., 0.03 to 64 µg/mL).

5. Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for slower-growing filamentous fungi.

6. MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well (containing no drug).

Data Presentation: Comparative MIC Values

The results of the MIC testing should be presented in a clear and concise table to facilitate direct comparison.

Fungal SpeciesStrain IDFluconazole MIC (µg/mL)This compound MIC (µg/mL)
Candida albicansATCC 90028 (Susceptible)Hypothetical ValueHypothetical Value
Candida albicansClinical Isolate (Resistant)Hypothetical ValueHypothetical Value
Candida glabrataATCC 90030Hypothetical ValueHypothetical Value
Candida kruseiATCC 6258Hypothetical ValueHypothetical Value
Cryptococcus neoformansATCC 90112Hypothetical ValueHypothetical Value
Aspergillus fumigatusATCC 204305Hypothetical ValueHypothetical Value

Note: The values in this table are placeholders and would be populated with experimental data.

Assessing Fungicidal versus Fungistatic Activity

While the MIC indicates the concentration required to inhibit growth, it does not distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. This is a critical parameter in drug development, as fungicidal compounds are often preferred for treating infections in immunocompromised patients.

Experimental Protocol: Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined as a follow-up to the MIC assay.

1. Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) from each well that shows no visible growth (i.e., at and above the MIC) is subcultured onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

2. Incubation: The agar plates are incubated at 35°C for 24-48 hours or until growth is visible in the positive control.

3. MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Diagram: Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow cluster_MIC MIC Determination cluster_MFC MFC Determination Inoculum Prepare Fungal Inoculum (0.5 McFarland) SerialDilution Prepare 2-fold Serial Dilutions of Compounds in 96-well Plate Inoculate Inoculate Plate SerialDilution->Inoculate IncubateMIC Incubate at 35°C (24-48h) Inoculate->IncubateMIC ReadMIC Visually Read MIC (≥50% growth inhibition) IncubateMIC->ReadMIC Subculture Subculture from Wells ≥ MIC onto Agar Plates ReadMIC->Subculture Proceed with wells showing no growth IncubateMFC Incubate Agar Plates at 35°C (24-48h) Subculture->IncubateMFC ReadMFC Determine MFC (≥99.9% killing) IncubateMFC->ReadMFC

Caption: Experimental workflow for determining MIC and MFC.

Investigating Activity Against Fluconazole-Resistant Strains

A key differentiator for a novel antifungal is its ability to overcome existing resistance mechanisms. Fluconazole resistance in Candida species can arise from several mechanisms, including:

  • Overexpression of the target enzyme (Erg11p): More drug is required to inhibit the increased amount of enzyme.

  • Mutations in the ERG11 gene: These mutations can reduce the binding affinity of fluconazole to the target enzyme.

  • Increased drug efflux: Overexpression of efflux pumps (e.g., ATP-binding cassette transporters) actively removes the drug from the fungal cell.[5]

By testing this compound against well-characterized fluconazole-resistant strains, it is possible to infer its potential to evade these resistance mechanisms. A significantly lower MIC for the novel compound compared to fluconazole against these strains would be a promising indicator.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro comparison of this compound and fluconazole. The described experiments will yield crucial data on the antifungal spectrum, potency, and potential for fungicidal activity of the novel compound. A favorable profile, particularly demonstrating potent activity against fluconazole-resistant isolates, would warrant further investigation, including:

  • Time-kill kinetic assays: To dynamically assess the rate of fungal killing.

  • In vivo efficacy studies: Using animal models of fungal infections to determine the compound's therapeutic potential.

  • Toxicology and safety pharmacology studies: To evaluate the compound's safety profile.

  • Mechanism of action studies: To confirm inhibition of CYP51 and investigate any potential off-target effects.

The systematic application of these methodologies will enable a comprehensive and objective evaluation of this compound as a potential next-generation antifungal agent.

References

A Comparative Guide to the Electronic Structure of 5-Chloro-1-methyl-1H-1,2,4-triazole: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the electronic structure of 5-Chloro-1-methyl-1H-1,2,4-triazole, leveraging Density Functional Theory (DFT) studies. Designed for researchers, scientists, and professionals in drug development, this document elucidates the influence of chloro- and methyl-substituents on the 1,2,4-triazole ring, benchmarking its properties against the parent compound, 1-methyl-1H-1,2,4-triazole, and other relevant derivatives.

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence is due to the unique electronic properties of the five-membered heterocyclic ring with three nitrogen atoms, which allows for diverse biological interactions.[2] Understanding the electronic landscape of substituted 1,2,4-triazoles is paramount for the rational design of novel compounds with enhanced efficacy and selectivity. This guide will explore the electronic characteristics of this compound, a molecule of interest in synthetic and medicinal chemistry.

Experimental and Computational Methodology

To provide a robust comparative framework, this guide synthesizes data from published experimental studies and computational investigations on 1,2,4-triazole derivatives. The computational insights are primarily derived from Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1]

Experimental Protocol: Spectroscopic Analysis

Experimental validation of computational models is crucial for scientific integrity. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are fundamental for the characterization of 1,2,4-triazole derivatives.[3] A detailed spectroscopic study of 1-methyl-1H-1,2,4-triazole using vacuum ultraviolet (VUV) photoabsorption and ultraviolet photoelectron spectroscopy (UPS) provides critical experimental data for comparison.[4][5]

Computational Protocol: DFT Calculations

The electronic structure calculations discussed herein are based on a typical DFT workflow employed for heterocyclic compounds, as established in numerous studies.[6][7][8]

Step 1: Geometry Optimization The initial step involves the optimization of the molecular geometry to determine the most stable three-dimensional arrangement of atoms. This provides key information on bond lengths, bond angles, and dihedral angles.

Step 2: Frequency Calculations Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Step 3: Electronic Property Calculation With the optimized geometry, a range of electronic properties are calculated. Key parameters include:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and kinetic stability. The energy gap between them (ΔE) is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule, offering insights into the intramolecular charge distribution.

The following diagram illustrates the typical workflow for DFT calculations on 1,2,4-triazole derivatives.

DFT Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output Input Initial Molecular Structure (e.g., this compound) Opt Geometry Optimization Input->Opt DFT Functional & Basis Set Selection Freq Frequency Calculation Opt->Freq Confirmation of Energy Minimum Elec Electronic Property Calculation Freq->Elec Geom Optimized Geometry (Bond lengths, angles) Elec->Geom HOMO_LUMO Frontier Orbitals (HOMO, LUMO, Energy Gap) Elec->HOMO_LUMO MEP Molecular Electrostatic Potential Elec->MEP Charges Mulliken Atomic Charges Elec->Charges

Caption: A generalized workflow for DFT calculations on 1,2,4-triazole derivatives.

Comparative Analysis of Electronic Structure

This section compares the electronic properties of this compound with its parent compound, 1-methyl-1H-1,2,4-triazole. The introduction of a chloro-substituent at the C5 position is expected to significantly modulate the electronic landscape of the triazole ring.

Molecular Geometry

The molecular structures of 1-methyl-1H-1,2,4-triazole and this compound are depicted below. The presence of the methyl group at the N1 position breaks the symmetry of the parent 1H-1,2,4-triazole. The chloro-substituent in the target molecule further alters the geometry and electronic distribution.

Molecular Structures cluster_1 1-methyl-1H-1,2,4-triazole cluster_2 This compound mol1 mol2

Caption: Molecular structures of the compared triazole derivatives.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO energies and their gap are fundamental descriptors of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For 1-methyl-1H-1,2,4-triazole, experimental and computational studies have provided detailed insights into its electronic states.[4][5]

The introduction of an electron-withdrawing chloro group at the C5 position is anticipated to lower the energies of both the HOMO and LUMO. This effect is due to the inductive effect of the halogen atom. The extent of this energy lowering will influence the HOMO-LUMO gap and, consequently, the molecule's reactivity and spectroscopic properties.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
1-methyl-1H-1,2,4-triazole~ -7.0 to -6.5~ -0.5 to 0.0~ 6.5 to 7.0
This compoundExpected LowerExpected LowerExpected to be slightly modified

Note: The values for 1-methyl-1H-1,2,4-triazole are estimated based on published data and typical DFT calculation results for similar compounds. The values for the chloro-derivative are predictive.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting intermolecular interactions. For 1-methyl-1H-1,2,4-triazole, the regions of negative potential are expected to be localized around the nitrogen atoms, which are the primary sites for electrophilic attack and hydrogen bonding.

In this compound, the electronegative chlorine atom will introduce a region of negative potential around itself, while also influencing the charge distribution across the triazole ring. This can create new sites for interaction and modify the existing ones, which is of particular interest in drug design for tailoring ligand-receptor interactions.

Conclusion

The electronic structure of this compound, when analyzed through the lens of Density Functional Theory, reveals the significant influence of its substituents. In comparison to 1-methyl-1H-1,2,4-triazole, the presence of the chloro group is predicted to lower the frontier molecular orbital energies and alter the molecular electrostatic potential, thereby modifying its reactivity and potential for intermolecular interactions. This comparative guide underscores the power of computational chemistry in predicting and understanding the electronic properties of novel heterocyclic compounds, providing a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

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